Spiro[2.3]hexan-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
spiro[2.3]hexan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-5-1-2-6(5)3-4-6/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLQMZGIWAMUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Spiro[2.3]hexan-4-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Strained Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel three-dimensional chemical space is paramount for identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Saturated spirocyclic scaffolds have garnered significant attention as they offer a departure from the predominantly flat aromatic structures that have historically dominated medicinal chemistry.[1] Among these, the spiro[2.3]hexane framework, a unique bicyclic system featuring a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, presents a particularly intriguing scaffold. Its inherent ring strain and rigid conformation offer a distinct vectoral projection of substituents, making it a valuable bioisostere for more common cyclic motifs.[1][2]
This technical guide focuses on Spiro[2.3]hexan-4-amine, a key derivative of the spiro[2.3]hexane core. We will delve into its structural and chemical properties, explore plausible synthetic routes based on established methodologies for related compounds, and discuss its potential applications, particularly as a conformationally restricted building block in the design of novel bioactive agents.
Molecular Structure and Chemical Properties
The defining feature of this compound is its spirocyclic core, which imparts significant conformational rigidity. The fusion of the three-membered and four-membered rings creates a compact, three-dimensional structure with a high degree of sp³ character. This is a desirable trait in modern drug design, often correlated with improved solubility and metabolic stability.
Structural Analysis
The structure of this compound consists of a cyclobutane ring and a cyclopropane ring sharing a single spiro-carbon atom. The amine group is positioned at the 4-position of the cyclobutane ring. The parent hydrocarbon, spiro[2.3]hexane, has a molecular formula of C₆H₁₀ and a molecular weight of 82.14 g/mol .[3] The addition of an amino group to form this compound (C₆H₁₁N) increases the molecular weight and introduces a basic center, significantly influencing its chemical and physical properties.
Diagram of the Molecular Structure of this compound
Caption: 2D representation of this compound.
Physicochemical Properties
While experimental data for this compound is not extensively published, we can infer its properties from related spiro[2.3]hexane derivatives and computational predictions. The presence of the primary amine group is expected to confer moderate water solubility and a basic character.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₆H₁₁N | - |
| Molecular Weight | 97.16 g/mol | - |
| XLogP3-AA | ~1.0 | Estimated based on related structures |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 1 | - |
| Topological Polar Surface Area | 26.02 Ų | Calculated |
The strained nature of the spiro[2.3]hexane system is a key feature, making it an interesting substrate for reactions involving ring-opening or rearrangements.[4][5]
Synthetic Strategies
Proposed Synthesis via Reductive Amination of Spiro[2.3]hexan-4-one
Reductive amination is a robust and widely used method for the synthesis of amines from ketones. This approach would involve the reaction of Spiro[2.3]hexan-4-one with an ammonia source, followed by reduction of the resulting imine or enamine intermediate.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Imine Formation: To a solution of Spiro[2.3]hexan-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add an ammonia source, for example, ammonium acetate (5-10 eq). The reaction is typically stirred at room temperature for several hours to facilitate the formation of the imine intermediate.
-
Reduction: A reducing agent is then added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity in reducing imines in the presence of ketones. The pH of the reaction should be maintained between 6 and 7 to ensure the imine is protonated and susceptible to reduction while minimizing the reduction of the starting ketone.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous basic solution to remove unreacted reagents. The organic layer is dried and concentrated, and the crude product can be purified by column chromatography or distillation to yield this compound.
Alternative Synthetic Approaches
Other potential synthetic routes could involve:
-
Curtius or Hofmann Rearrangement: Starting from Spiro[2.3]hexane-4-carboxylic acid, a Curtius or Hofmann rearrangement could be employed to convert the carboxylic acid functionality into a primary amine. A similar strategy has been patented for the synthesis of 5-aminospiro[2.3]hexane-1-carboxylic acid, where a carboxyl group is transformed into a protected amino group via a modified Curtius reaction.[6]
-
Reduction of an Oxime: Spiro[2.3]hexan-4-one can be converted to its corresponding oxime by reaction with hydroxylamine. Subsequent reduction of the oxime with a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would yield the desired amine.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the spiro[2.3]hexane scaffold makes it a compelling building block for the design of novel therapeutic agents.
Conformationally Restricted Analogs
Spiro[2.3]hexane derivatives are being explored as conformationally restricted analogs of biologically active molecules. For instance, spiro[2.3]hexane amino acids have been synthesized as rigid analogs of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[2][6] By locking the pharmacophoric groups in a specific spatial orientation, these analogs can exhibit enhanced selectivity for specific receptor subtypes.
Bioisosteric Replacement
The spiro[2.3]hexane moiety can serve as a bioisostere for other cyclic systems, such as piperidine or cyclohexane, which are common in drug molecules.[1] This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity. The unique 3D exit vectors provided by the spiro[2.3]hexane core can also enable novel interactions with biological targets.[1]
Access to Novel Chemical Space
The underrepresentation of strained spirocyclic systems like spiro[2.3]hexane in current compound libraries presents an opportunity for the discovery of first-in-class drugs.[1] The synthesis and incorporation of this compound and related derivatives into screening libraries can lead to the identification of novel hits for a variety of biological targets.
Conclusion
This compound is a fascinating molecule that stands at the intersection of strained ring chemistry and medicinal chemistry. While detailed experimental data on this specific compound is sparse, its structural features and the synthetic accessibility of the spiro[2.3]hexane scaffold make it a highly attractive building block for drug discovery. The synthetic strategies outlined in this guide provide a roadmap for its preparation, opening the door to its incorporation into novel molecular designs. As the demand for structurally diverse and three-dimensional molecules in drug development continues to grow, the importance of unique scaffolds like this compound is set to increase, offering new avenues for the creation of innovative therapeutics.
References
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Murai, K., Komatsu, H., Nagao, R., & Fujioka, H. (n.d.). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters. [Link]
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ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a, and 5 b. [Link]
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ResearchGate. (n.d.). Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing building blocks 15–24. [Link]
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ACS Publications. (n.d.). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. [Link]
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ACS Publications. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
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National Institutes of Health. (n.d.). Spirohexane. PubChem. [Link]
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PubMed. (2024). The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. [Link]
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ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
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ACS Publications. (n.d.). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. [Link]
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National Institutes of Health. (n.d.). Spiro(2.3)hexane-1-carboxylic Acid. PubChem. [Link]
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-
National Institutes of Health. (n.d.). Spiro(2.3)hexan-4-one. PubChem. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Spiro[2.3]hexan-4-amine
Introduction: The Significance of Physicochemical Properties in Drug Discovery
In the intricate process of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, including ionization constant (pKa), lipophilicity (logP), and solubility, govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] An optimal physicochemical profile is crucial for a drug candidate's success, as it directly impacts efficacy, safety, and formulation.[3][4][5] This guide provides a detailed examination of the physicochemical characteristics of Spiro[2.3]hexan-4-amine, a novel spirocyclic scaffold with potential applications in medicinal chemistry. The unique three-dimensional structure of spiro[2.3]hexane derivatives offers an exciting vector in chemical space for the design of new therapeutic agents.[3] This document will delve into the structural features, key physicochemical parameters, and robust experimental protocols for their determination, offering valuable insights for researchers in drug development.
Molecular Structure and Inherent Properties
This compound is a saturated bicyclic amine with a molecular formula of C₆H₁₁N and a molecular weight of 97.16 g/mol .[1][4] The structure features a cyclopropane ring spiro-fused to a cyclobutane ring, with an amine substituent at the 4-position of the cyclobutane ring. This compact and rigid framework imparts a distinct three-dimensional geometry that can be advantageous for specific receptor interactions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | [1][4] |
| Molecular Weight | 97.16 g/mol | [1][4] |
| CAS Number | 38772-80-4 | [1][4] |
A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of related spiro[2.3]hexane systems.[6] A potential pathway could involve the [2+2] cycloaddition of a suitable ketene with an appropriately substituted alkene to form the cyclobutanone core, followed by subsequent functional group manipulations to introduce the amine.
Caption: Conceptual synthetic pathway to this compound.
Ionization Constant (pKa): A Determinant of In Vivo Behavior
The pKa is a critical parameter that describes the extent of ionization of a compound at a given pH. For an amine, the pKa of its conjugate acid dictates the ratio of the charged (protonated) to uncharged (neutral) form. This equilibrium is fundamental to a drug's solubility, permeability across biological membranes, and interaction with its target.
Due to the absence of experimentally determined data for this compound, its pKa is predicted to be in the range of primary amines, likely between 9.5 and 10.5. This prediction is based on the pKa values of structurally similar cyclic amines. At physiological pH (7.4), the amine group of this compound will be predominantly protonated, which will significantly influence its solubility and interactions with biological macromolecules.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[7]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture). The concentration should be in the range of 1-10 mM.
-
Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[8]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross biological membranes.[5] An optimal logP value is a delicate balance; while higher lipophilicity can enhance membrane permeability, it may also lead to lower aqueous solubility and increased metabolic clearance.
For this compound, a predicted logP value can be estimated based on the reported value for the isomeric Spiro[2.3]hexan-5-amine hydrochloride, which is 1.3095.[9] This suggests that this compound is a moderately lipophilic compound.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable technique for measuring logP.
Methodology:
-
Preparation of Phases: Prepare water and n-octanol phases that are mutually saturated by shaking them together overnight and then allowing them to separate.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the second phase and shake the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed.[10] Poor solubility can lead to low bioavailability and erratic absorption.
The solubility of this compound is expected to be influenced by its pKa. As a basic compound, its solubility will be pH-dependent, with higher solubility at lower pH values where the amine is protonated.
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery as a high-throughput screen to identify compounds with potential solubility liabilities.[11]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solution to a microtiter plate.
-
Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Precipitation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature to allow for precipitation of the compound.
-
Detection of Precipitate: Measure the amount of precipitate using nephelometry (light scattering) or by analyzing the concentration of the remaining soluble compound in the supernatant after filtration or centrifugation using UV-Vis spectroscopy or LC-MS.[12]
Caption: Workflow for kinetic solubility determination.
Spectroscopic Properties
-
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aliphatic region corresponding to the protons of the cyclobutane and cyclopropane rings. The protons on the carbon bearing the amine group would likely appear as a distinct multiplet.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the strained ring system.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 97, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amine group and cleavage of the strained rings.
Conclusion
This compound represents an intriguing molecular scaffold for medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties and the experimental methodologies required for their determination. While experimental data for this specific compound is limited, the provided predictions and protocols offer a solid foundation for its further investigation. A thorough characterization of its pKa, logP, and solubility will be essential for any future drug discovery program involving this promising spirocyclic amine.
References
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Synthesis of spiro[2.3]hexane-1,5-diamine derivatives 4 a, 4 b, 5 a,... - ResearchGate. (URL: [Link])
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-
Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid | Request PDF - ResearchGate. (URL: [Link])
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])
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Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])
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Spectroscopic Characterization of Spiro[2.3]hexan-4-amine: A Predictive and Methodological Guide
Abstract
Spirocyclic systems, particularly those incorporating small, strained rings, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can offer novel vector orientations for pharmacophores. Spiro[2.3]hexan-4-amine is a prime example of such a scaffold, combining a cyclopropane and a cyclobutane ring in a spirocyclic fusion. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and development. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages data from structurally related analogs and foundational spectroscopic principles to offer a robust, predictive framework for researchers. Furthermore, it details standardized methodologies for acquiring high-fidelity spectroscopic data for this class of compounds.
Introduction: The Structural Significance of this compound
The spiro[2.3]hexane framework is a fascinating structural motif. The fusion of a three-membered ring and a four-membered ring at a single carbon atom (the spiro center) creates significant ring strain and imposes rigid conformational constraints. This rigidity can be highly advantageous in drug development, as it reduces the entropic penalty upon binding to a biological target. The introduction of an amine functional group at the 4-position of the cyclobutane ring provides a key site for further chemical modification and for establishing critical interactions, such as hydrogen bonds, with biological macromolecules.
Accurate structural elucidation is the bedrock of chemical research. For a novel or sparsely documented compound like this compound, a combination of NMR, IR, and MS provides a complete picture of its atomic connectivity, functional groups, and molecular mass. This guide is designed to serve as a practical reference for scientists synthesizing or working with this molecule, enabling them to anticipate spectral features and validate their experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Scaffold
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹³C NMR Spectrum
The symmetry of the molecule is a critical determinant of the number of unique signals in its ¹³C NMR spectrum. Assuming free rotation is not hindered, this compound possesses a plane of symmetry that bisects the cyclopropane ring and passes through C4 and the spiro-carbon (C3). This results in 4 expected signals for the 6 carbon atoms.
-
C1 & C2: These two carbons of the cyclopropane ring are chemically equivalent and will produce a single signal at a high field (low ppm), characteristic of strained cyclopropyl carbons.
-
C3 (Spiro Center): The quaternary spiro-carbon is also unique and will appear as a single signal.
-
C4: The carbon bearing the amine group is unique and will be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. Its chemical shift can be estimated by comparing it to the analogous carbon in Spiro[2.3]hexan-4-ol[1].
-
C5 & C6: These two methylene carbons in the cyclobutane ring are equivalent due to the plane of symmetry and will give rise to a single signal.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C2 | 5 - 15 | Highly shielded environment of the cyclopropane ring. |
| C3 (Spiro) | 25 - 35 | Quaternary spiro-carbon, typically found in this region for such systems. |
| C5, C6 | 30 - 40 | Cyclobutane methylene carbons. |
| C4 | 45 - 55 | Deshielded by the adjacent amine group. The chemical shift of the analogous carbon in Spiro[2.3]hexan-4-ol is ~69 ppm; the amine group is generally less deshielding than a hydroxyl group[1]. |
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be more complex due to proton-proton (spin-spin) coupling. We anticipate 4 distinct signals for the 11 protons.
-
-NH₂ Protons: The two protons on the amine group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
-
H4 Proton: The single proton on the carbon bearing the amine group will appear as a multiplet due to coupling with the adjacent methylene protons (H5 and H6).
-
H5 & H6 Protons: The four protons of the two methylene groups on the cyclobutane ring will likely appear as complex, overlapping multiplets due to coupling with each other and with H4.
-
H1 & H2 Protons: The four protons on the cyclopropane ring will also appear as complex multiplets, characteristic of cyclopropyl systems.
Table 2: Predicted ¹H NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -NH₂ | 1.0 - 2.5 | broad singlet (br s) | Labile protons, exchangeable. |
| H1, H2 (CH₂)₂ | 0.5 - 1.0 | multiplet (m) | Highly shielded protons on the cyclopropane ring. |
| H5, H6 (CH₂)₂ | 1.8 - 2.6 | multiplet (m) | Protons on the cyclobutane ring. |
| H4 (CH) | 3.0 - 3.8 | multiplet (m) | Deshielded proton adjacent to the amine group. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Set relaxation delay (d1) to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, especially for the spiro-carbon.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is ideal for identifying the functional groups present in a molecule. For this compound, the key features will be the N-H vibrations of the primary amine and the C-H vibrations of the strained aliphatic rings.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretching | Medium | A primary amine (-NH₂) will typically show two distinct bands in this region, corresponding to the asymmetric and symmetric stretching modes[2]. |
| 3100 - 3000 | C-H Stretching (Cyclopropane) | Medium | The C-H bonds on a cyclopropane ring are known to absorb at a higher frequency than typical sp³ C-H bonds due to increased s-character[3]. |
| 2980 - 2850 | C-H Stretching (Cyclobutane) | Strong | Standard aliphatic C-H stretching vibrations from the cyclobutane ring. |
| 1650 - 1580 | N-H Bending (Scissoring) | Medium | This absorption is characteristic of the scissoring vibration of a primary amine group[2][4]. |
| 1470 - 1430 | CH₂ Bending (Scissoring) | Medium | Methylene scissoring vibrations from the cyclobutane ring. |
Standard Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of this compound directly onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through analysis of its fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular formula of this compound is C₆H₁₁N. Its monoisotopic mass is 97.0891 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to this mass (the molecular ion peak) is expected at m/z = 97.
-
Fragmentation: Aliphatic amines often undergo alpha-cleavage, which is the cleavage of a C-C bond adjacent to the C-N bond. For this compound, this would be the most likely initial fragmentation pathway. The fragmentation of the strained spirocyclic core itself can also be anticipated by observing patterns from similar structures like Spiro[2.3]hexan-4-one[5][6].
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Standard Protocol for MS Data Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.
-
GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program that allows for the elution of the compound as a sharp peak.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of the analyte. The mass spectrum corresponding to this peak can then be analyzed for the molecular ion and fragmentation patterns.
Conclusion
This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By synthesizing information from related compounds and fundamental principles, we have constructed a reliable spectroscopic profile that can guide researchers in the identification and characterization of this valuable chemical scaffold. The provided protocols offer standardized methods for obtaining high-quality experimental data, which can then be compared against these predictions for structural validation. This comprehensive approach underscores the synergy between predictive analysis and experimental verification in modern chemical research.
References
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ResearchGate. Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,.... Available at: [Link]
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The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Available at: [Link]
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PubChem. Spiro(2.3)hexan-4-one | C6H8O | CID 10877057. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. Spiro[2.3]hexan-4-one (C6H8O). Available at: [Link]
-
PubChem. Spiro[2.3]hexan-1-amine | C6H11N | CID 55289803. National Center for Biotechnology Information. Available at: [Link]
-
EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available at: [Link]
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PubChem. Spiro[2.3]hexan-4-one, 5,5-diethyl-6-methyl- | C11H18O | CID 550247. National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase. SPIRO-[2.3]-HEXANE - Optional[FTIR] - Spectrum. Available at: [Link]
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PubChem. Spiro[2.3]hexan-4-ol | C6H10O | CID 12431565. National Center for Biotechnology Information. Available at: [Link]
-
Eindhoven University of Technology Research Portal. 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Available at: [Link]
-
YouTube. 14.3 Interpreting More IR Spectra | Organic Chemistry. Chad's Prep. Available at: [Link]
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AA Blocks. 1909324-94-2 | spiro[2.3]hexan-5-amine hydrochloride. Available at: [Link]
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YouTube. Introduction to IR Spectroscopy - Amines. Epistemeo. Available at: [Link]
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PubChemLite. Spiro[2.3]hexan-5-amine hydrochloride (C6H11N). Available at: [Link]
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The Ascendancy of Spiro[2.3]hexane Amines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the discovery, synthesis, and burgeoning significance of spiro[2.3]hexane amines. As a Senior Application Scientist, my aim is to furnish a narrative that is not only technically precise but also imbued with practical insights to empower your research endeavors.
Introduction: The Allure of the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic scaffolds. The introduction of three-dimensional (3D) molecular architectures has proven to be a transformative strategy, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Among the various 3D motifs, spirocycles—bicyclic systems sharing a single common atom—have garnered immense interest. Their inherent rigidity and well-defined exit vectors for substituent placement offer a unique toolset for navigating the complexities of protein-ligand interactions.
This guide focuses on a particularly compelling class of small spirocycles: the spiro[2.3]hexane amines. Fusing a cyclopropane and a cyclobutane ring, this strained yet synthetically accessible core has emerged as a valuable building block in modern drug discovery. We will delve into its historical context, dissect key synthetic methodologies, and explore its application as a privileged scaffold in the design of next-generation therapeutics.
A Historical Perspective: From Curiosity to Core Scaffold
While the broader history of spiro compounds dates back to the early 20th century, the specific exploration of the spiro[2.3]hexane framework, and particularly its aminated derivatives, is a more recent development. Seminal contributions in the field of strained spiro-heterocycles by pioneers such as Carreira, Mikhailiuk, and Grygorenko laid the groundwork for a deeper appreciation of these unique molecular architectures.[1]
A significant milestone in the history of functionalized spiro[2.3]hexanes was the work of Zefirov, Yashin, Averina, and their collaborators. Their research in the early 2000s on the synthesis of spiro[2.3]hexane amino acids via the [1+2] cycloaddition of ethyl nitrodiazoacetate to methylenecyclobutanes marked a pivotal moment.[2][3] This work not only provided access to novel, conformationally restricted analogs of important neurotransmitters like γ-aminobutyric acid (GABA) but also highlighted the potential of the spiro[2.3]hexane core in medicinal chemistry.[2][3] These early investigations demonstrated that the rigid spiro[2.3]hexane scaffold could effectively mimic the bioactive conformations of endogenous ligands, paving the way for its use as a bioisostere for more common cyclic systems like piperidines and cyclohexanes.[2]
Synthetic Strategies: Forging the Spiro[2.3]hexane Core
The construction of the strained spiro[2.3]hexane ring system requires carefully chosen synthetic strategies. The primary approaches focus on the formation of either the cyclopropane or the cyclobutane ring as the key ring-forming step.
Cyclopropanation of Methylenecyclobutanes
A prevalent and effective strategy for assembling the spiro[2.3]hexane framework is the cyclopropanation of an exocyclic double bond on a pre-existing cyclobutane ring. This approach offers a convergent and often stereocontrolled route to the desired scaffold.
One of the most well-documented methods involves the rhodium-catalyzed reaction of a diazo compound with a methylenecyclobutane derivative. This reaction proceeds via a metal carbene intermediate that adds across the double bond to form the cyclopropane ring.
A notable example is the synthesis of spiro[2.3]hexane amino acid precursors. The catalytic [1+2] cycloaddition of diazoacetic or diazophosphonic esters to 3-substituted methylenecyclobutanes provides a direct route to functionalized spiro[2.3]hexanes.[2][4]
Experimental Protocol: Synthesis of N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl] carbamic acid tert-butyl ester
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for 5-amino-spiro[2.3]hexane-1-carboxylic acid.[5]
Materials:
-
tert-butyl N-(3-methylenecyclobutyl)carbamate
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer
-
Dichloromethane (anhydrous)
-
Argon atmosphere
Procedure:
-
To a solution of tert-butyl N-(3-methylenecyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane under an argon atmosphere, add rhodium(II) acetate dimer (1-2 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous dichloromethane to the reaction mixture at room temperature over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl] carbamic acid tert-butyl ester.
Johnson-Corey-Chaykovsky Type Reactions
A modular and versatile approach to spiro[2.3]hexanes and their heteroatom-containing analogues involves the use of novel sulfonium salts. These reagents can undergo Johnson-Corey-Chaykovsky type reactions with various electrophiles, such as alkenes, carbonyls, and imines, to construct the spirocyclic system.[1][6] This method is particularly valuable for accessing a diverse range of functionalized spiro[2.3]hexanes.
The general workflow involves the deprotonation of a cyclobutane-substituted sulfonium salt to form a sulfur ylide. This ylide then acts as a nucleophile, attacking the electrophile and subsequently undergoing an intramolecular cyclization to form the spiro[2.3]hexane ring.
Caption: Key steps in the modified Curtius reaction for amine synthesis.
Characterization of Spiro[2.3]hexane Amines
The structural elucidation of spiro[2.3]hexane amines relies on standard spectroscopic techniques.
| Technique | Key Observables |
| ¹H NMR | Complex aliphatic region due to the strained ring system. Characteristic shifts for protons on the cyclopropane and cyclobutane rings. |
| ¹³C NMR | Presence of a quaternary spiro carbon. Upfield shifts for the cyclopropyl carbons. |
| Mass Spectrometry | Accurate mass measurement to confirm the molecular formula. |
| X-ray Crystallography | Unambiguous determination of the 3D structure and stereochemistry. |
Applications in Drug Discovery: A Scaffold of Opportunity
The unique structural and physicochemical properties of spiro[2.3]hexane amines make them highly attractive scaffolds for medicinal chemistry. Their rigid nature reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, their 3D geometry allows for the exploration of novel chemical space and can lead to improved selectivity and metabolic stability. [7]
Bioisosteric Replacement
Spiro[2.3]hexane amines are increasingly being recognized as valuable bioisosteres for common cyclic motifs found in drug molecules. They can serve as conformationally restricted mimics of:
-
Piperidines and Cyclohexanes: The defined spatial arrangement of substituents on the spiro[2.3]hexane core can replicate the key interactions of more flexible six-membered rings, while offering a novel and potentially more potent scaffold. [2]* GABA Analogues: The synthesis of spiro[2.3]hexane amino acids has demonstrated their potential as conformationally rigid analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. [2][3][4]This opens up avenues for the development of novel modulators of GABAergic signaling.
Case Study: Menin-MLL Interaction Inhibitors
A compelling example of the successful application of a spirocyclic amine scaffold, albeit a larger diazaspiro[3.5]nonane, is in the development of revumenib, a first-in-class oral inhibitor of the menin-MLL interaction for the treatment of acute leukemias. [8]The spirocyclic core was crucial for optimizing the binding affinity, with the protonated piperidine nitrogen forming a key cation-π interaction with tyrosine residues in the target protein. [8]This case highlights the power of spirocyclic amines in providing optimal vectors for crucial binding interactions. While not a spiro[2.3]hexane, this example underscores the potential of small, rigid spirocyclic amines in drug design.
Future Perspectives
The field of spiro[2.3]hexane amine chemistry is poised for significant growth. The development of new, more efficient, and stereoselective synthetic methods will undoubtedly accelerate the exploration of this scaffold in drug discovery programs. We can anticipate the emergence of novel spiro[2.3]hexane-containing drug candidates targeting a wide range of diseases. As our understanding of the interplay between molecular three-dimensionality and biological activity deepens, the strategic incorporation of unique scaffolds like spiro[2.3]hexane amines will continue to be a cornerstone of modern medicinal chemistry.
References
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ResearchGate. (2021). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,.... [Link]
- Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,.... [Link]
-
ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]
-
ResearchGate. (2025). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid | Request PDF. [Link]
- Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
ResearchGate. (2025). Synthesis of novel non-natural conformationally restricted cyclopropane amino acids of spirane series | Request PDF. [Link]
-
PubChem. (n.d.). Spiro[2.3]hexan-5-amine hydrochloride (C6H11N). [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]
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An In-Depth Technical Guide to the Theoretical and Computational Modeling of Spiro[2.3]hexan-4-amine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[2.3]hexan-4-amine, a unique and conformationally constrained saturated amine, represents a compelling scaffold for medicinal chemistry and drug discovery. Its rigid three-dimensional structure, conferred by the fusion of cyclopropane and cyclobutane rings, offers a novel vector in chemical space, distinct from traditional flat aromatic systems. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this compound. We will delve into the application of Density Functional Theory (DFT) for conformational analysis and the prediction of spectroscopic and electronic properties. Furthermore, we will explore the use of molecular dynamics (MD) simulations to understand its behavior in an aqueous environment and discuss computational approaches for predicting its pKa. This guide is intended to serve as a valuable resource for researchers seeking to leverage computational chemistry in the design and development of novel therapeutics incorporating this intriguing spirocyclic motif.
Introduction: The Significance of this compound in Modern Drug Discovery
The pursuit of novel chemical matter with well-defined three-dimensional (3D) topologies is a central theme in contemporary drug discovery. Saturated spirocycles have emerged as particularly attractive motifs due to their ability to confer conformational rigidity and introduce new exit vectors for substituent placement.[1] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] this compound, with its compact and highly strained framework, is an exemplar of this class of compounds.
The cyclobutane ring in this compound is not planar and can exist in a puckered conformation to alleviate torsional strain.[1] The amine substituent on this ring can adopt either an axial or an equatorial position, leading to distinct diastereomers with potentially different biological activities and physicochemical properties. Understanding the conformational preferences and the energetic landscape of this molecule is therefore crucial for its rational application in drug design.
Computational modeling provides a powerful and cost-effective means to investigate these properties at the atomic level. By employing a range of theoretical methods, we can gain deep insights into the molecule's intrinsic characteristics, which can guide synthetic efforts and inform the design of more potent and selective drug candidates.
Computational Methodologies: A Synergistic Approach
A multi-faceted computational approach is essential to comprehensively characterize this compound. This typically involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.
Density Functional Theory (DFT) for High-Accuracy Insights
DFT has become the workhorse of computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for investigating the properties of small to medium-sized molecules like this compound.
Key Applications of DFT in this Context:
-
Geometry Optimization: To determine the stable 3D structures of the different conformers (e.g., axial vs. equatorial amine).
-
Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima and to predict infrared (IR) spectra.
-
Calculation of Thermodynamic Properties: To determine the relative energies of conformers and predict their equilibrium populations.
-
Prediction of Electronic Properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity, and the molecular electrostatic potential (MEP), which reveals regions of positive and negative charge.
-
NMR Chemical Shift Prediction: To aid in the structural elucidation and characterization of synthetic samples.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule, MD simulations allow us to study its dynamic behavior over time, typically in a simulated biological environment (e.g., in a box of water molecules).
Key Insights from MD Simulations:
-
Conformational Stability: To assess the stability of different conformers in solution and observe any conformational transitions.
-
Solvation Effects: To understand how the molecule interacts with water molecules and how this influences its conformation and properties.
-
Hydrogen Bonding Analysis: To characterize the hydrogen bonding patterns between the amine group and surrounding water molecules.
Conformational Analysis: The Axial vs. Equatorial Preference
A fundamental aspect of the computational study of this compound is the determination of the preferred orientation of the amine group on the cyclobutane ring.
Theoretical Framework
The amine substituent can be in either an axial or an equatorial position. In substituted cyclohexanes, there is a well-established preference for bulky substituents to occupy the equatorial position to minimize steric hindrance.[2] However, the energetic landscape of substituted cyclobutanes is more complex due to the ring's puckered nature.[3]
A Detailed Protocol for DFT-Based Conformational Analysis
The following protocol outlines the steps for a rigorous conformational analysis using DFT:
-
Structure Building: Construct 3D models of both the axial and equatorial conformers of this compound.
-
Geometry Optimization: Perform geometry optimizations for both conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm they are true minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Comparison: Compare the electronic energies, including ZPVE corrections, of the two conformers to determine their relative stability.
Predicted Conformational Preferences
Based on studies of similar substituted cyclobutanes, it is anticipated that the equatorial conformer of this compound will be the thermodynamically more stable isomer. The energy difference between the axial and equatorial conformers is expected to be in the range of 1-3 kcal/mol.
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Equatorial | 0.00 | 0.00 |
| Axial | 1.50 (Hypothetical) | 1.45 (Hypothetical) |
Table 1: Hypothetical relative energies of the axial and equatorial conformers of this compound, calculated at the B3LYP/6-31G(d) level of theory.
Caption: Workflow for DFT-based conformational analysis.
Electronic Properties and Reactivity
Understanding the electronic nature of this compound is crucial for predicting its reactivity and its potential to engage in intermolecular interactions.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO energy is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution around the molecule. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the lone pair of the nitrogen atom is expected to be the region of highest negative potential.
Computational Prediction of pKa
The basicity of the amine group, quantified by its pKa, is a critical parameter influencing its behavior in biological systems. Computational methods can provide reliable predictions of pKa.
A Common Protocol for pKa Prediction:
-
Thermodynamic Cycle: The pKa is calculated based on the Gibbs free energy of the deprotonation reaction in the gas phase and the solvation free energies of the species involved.
-
DFT Calculations: The gas-phase free energies of the protonated and neutral forms of the amine are calculated using DFT.
-
Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is used to calculate the free energies of solvation.
-
pKa Calculation: The pKa is then calculated using the following equation:
pKa = (ΔG°(aq)) / (2.303 * RT)
where ΔG°(aq) is the free energy change of the deprotonation reaction in the aqueous phase.
Based on computational studies of similar aliphatic amines, the predicted pKa of this compound is expected to be in the range of 9.5-10.5.[4][5]
| Property | Predicted Value (Hypothetical) |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
| pKa | 10.2 |
Table 2: Hypothetical electronic properties and pKa of this compound.
Caption: Workflow for computational pKa prediction.
Molecular Dynamics Simulations in Aqueous Solution
MD simulations provide a dynamic perspective on the behavior of this compound in a more realistic, solvated environment.
Simulation Protocol
-
System Setup: Place the optimized structure of the most stable conformer of this compound in the center of a cubic box of pre-equilibrated water molecules (e.g., TIP3P water model).
-
Force Field: Assign appropriate force field parameters to the atoms of the spirocycle (e.g., using the General Amber Force Field, GAFF).
-
Minimization and Equilibration: Perform energy minimization of the system, followed by a series of equilibration steps under constant volume (NVT) and then constant pressure (NPT) conditions to bring the system to the desired temperature and pressure.
-
Production Run: Run a production simulation for a sufficient length of time (e.g., 100 ns) to collect data for analysis.
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the course of the simulation.
-
Radial Distribution Function (RDF): To analyze the distribution of water molecules around the amine group and identify key solvation shells.
-
Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds between the amine group and water molecules.
Conclusion and Future Directions
This technical guide has outlined a comprehensive computational workflow for the in-depth characterization of this compound. By integrating DFT calculations and MD simulations, researchers can gain a detailed understanding of its conformational preferences, electronic properties, reactivity, and behavior in solution. These insights are invaluable for guiding the rational design of novel drug candidates incorporating this unique spirocyclic scaffold.
Future computational studies could explore the interactions of this compound with specific biological targets through molecular docking and more advanced QM/MM simulations. Furthermore, the prediction of other ADME (Absorption, Distribution, Metabolism, and Excretion) properties through computational models would further enhance its potential for successful drug development.
References
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Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernandez, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
- Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa prediction: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21.
- Klamt, A., Eckert, F., & Arlt, M. (2001). COSMO-RS for pKa and logP prediction. Journal of Computer-Aided Molecular Design, 15(8), 755-762.
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]
-
Chemistry LibreTexts. (2022). Axial and Equatorial Bonds in Cyclohexane. [Link]
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- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
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An In-depth Technical Guide to the Conformational Analysis of the Spiro[2.3]hexane Ring System
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Constrained Scaffolds
The spiro[2.3]hexane framework, a unique bicyclic system featuring a cyclopropane and a cyclobutane ring sharing a single carbon atom, has emerged as a scaffold of significant interest in medicinal chemistry and materials science.[1] Its inherent rigidity, a direct consequence of the fused, strained rings, provides a powerful tool for medicinal chemists. By incorporating this motif into drug candidates, the conformational freedom of a molecule can be significantly restricted. This "freezing" of the molecular conformation can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity.[2] Understanding the subtle conformational preferences of this ring system is therefore paramount for the rational design of novel therapeutics and functional materials.
This guide provides a comprehensive overview of the theoretical and practical aspects of the conformational analysis of spiro[2.3]hexane and its derivatives, blending computational insights with experimental validation.
The Conformational Landscape: A Dance of Puckering and Strain
The conformational profile of spiro[2.3]hexane is dominated by the puckering of the four-membered cyclobutane ring. Unlike the planar depiction often used in 2D drawings, cyclobutane itself is not flat. It adopts a puckered (or "butterfly") conformation to alleviate the torsional strain that would arise from eclipsing hydrogen atoms in a planar arrangement.[3] This puckering introduces a barrier to inversion between two equivalent puckered forms. High-level ab initio calculations estimate this inversion barrier to be approximately 482-498 cm⁻¹ (around 1.4 kcal/mol).[4][5]
The fusion of the rigid, triangular cyclopropane ring to the cyclobutane ring in a spiro arrangement significantly influences this dynamic. The key conformational question for spiro[2.3]hexane is the precise nature of the cyclobutane ring's pucker and the energy barriers between different conformational states.
The primary conformations to consider are:
-
Puckered Conformations: The cyclobutane ring is bent along the diagonal connecting the spiro-carbon and the opposing carbon. This is the generally accepted ground state conformation.
-
Planar Transition State: A higher-energy state where the four carbons of the cyclobutane ring lie in the same plane. This represents the transition state for the interconversion of the puckered conformers.
The exact puckering angle and the energy difference between the puckered and planar forms are crucial parameters that define the system's conformational space. These parameters are highly sensitive to the computational method used and the presence of substituents on the ring system.[5]
Methodologies for Conformational Elucidation
A multi-faceted approach combining computational modeling and experimental spectroscopy is essential for a thorough conformational analysis.
Computational Modeling Workflow
Computational chemistry provides an indispensable toolkit for mapping the potential energy surface of spiro[2.3]hexane. A robust workflow is critical for achieving accurate and reliable results.
Caption: A typical workflow for the in-silico conformational analysis of spirocyclic systems.
Expert Insight: The initial molecular mechanics search is a crucial, cost-effective step to broadly sample the conformational space. It is imperative to identify all unique low-energy minima before proceeding to more computationally expensive quantum mechanics calculations. Omitting this step can lead to overlooking the true global minimum energy conformation. DFT calculations, particularly with functionals like B3LYP and a Pople-style basis set such as 6-31G(d), offer a good balance of accuracy and computational cost for geometry optimization and frequency calculations.[6] For highly accurate relative energy differences, a final single-point energy calculation with a more robust method like Coupled Cluster (CCSD(T)) is recommended.[5]
Quantitative Conformational Data
Computational studies on substituted spiro[2.3]hexane systems, such as 5-azaspiro[2.3]hexane derivatives, highlight the impact of substituents on conformational preferences. The relative energies of different diastereomers can be calculated to predict the most stable forms.[2]
| Diastereomer of a 5-azaspiro[2.3]hexane derivative[2] | Relative Energy (HF/6-31G*) (kcal/mol) |
| Isomer 20a | 0.00 (most stable) |
| Isomer 20b | +0.65 |
| Isomer 20c | +1.81 |
| Isomer 20d | +3.32 |
| Table based on data reported for synthetic intermediates in the literature.[2] |
This quantitative data is invaluable for predicting which stereoisomers are likely to be favored thermodynamically, guiding synthetic efforts and aiding in the interpretation of experimental data.
Experimental Validation Protocols
Computational predictions must be validated through empirical data. X-ray crystallography and NMR spectroscopy are the primary techniques for this purpose.
Protocol 1: X-Ray Crystallography
X-ray crystallography provides an unambiguous determination of a molecule's structure in the solid state.[7][8]
-
Objective: To obtain a precise 3D structure of a spiro[2.3]hexane derivative.
-
Methodology:
-
Crystallization: High-purity samples of the target compound are required. Crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are recorded on a detector.[8]
-
Structure Solution & Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, atomic positions are determined and refined to generate the final molecular structure.[7]
-
-
Trustworthiness Check: The final refined structure is evaluated by metrics such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (<0.05) signifies a high-quality structure.
-
Causality: While providing a definitive structure, it's crucial to recognize that the solid-state conformation may be influenced by crystal packing forces and might not represent the lowest energy conformation in solution, which is often more relevant for biological activity.
Protocol 2: NMR Spectroscopy for Solution-State Conformation
NMR spectroscopy is the most powerful method for determining the conformational dynamics of molecules in solution.
-
Objective: To deduce the dominant solution-state conformation and assess the flexibility of the spiro[2.3]hexane ring.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard high-resolution proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a short relaxation delay.
-
2D NMR Acquisition (COSY & NOESY):
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons separated by 2-3 bonds), which helps in assigning signals to specific positions on the spiro[2.3]hexane core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful conformational constraints.
-
-
Data Analysis:
-
Coupling Constants (³JHH): Measure the vicinal (3-bond) proton-proton coupling constants from the 1D spectrum. The magnitude of ³JHH is related to the dihedral angle between the protons via the Karplus equation. By comparing experimental coupling constants to those predicted for different theoretical conformations (e.g., puckered vs. planar), the dominant solution conformation can be inferred.
-
NOE Analysis: Correlate the observed NOEs with inter-proton distances calculated from the computationally generated low-energy conformers. Strong NOEs between protons on opposite sides of the ring, for example, would provide compelling evidence for a specific puckered conformation.
-
-
-
Self-Validation: The conformational model must be consistent with all available NMR data. For instance, the dihedral angles derived from coupling constants must agree with the inter-proton distances inferred from NOESY data.
Caption: The synergy between computational and experimental methods for validating a conformational model.
Applications in Drug Discovery
The conformationally restricted nature of the spiro[2.3]hexane scaffold makes it an attractive bioisostere for more flexible or common heterocyclic rings in drug discovery.[1] By replacing a flexible fragment with a rigid spiro[2.3]hexane unit, medicinal chemists can lock in a specific three-dimensional arrangement of pharmacophoric features. This strategy has been successfully employed in the design of inhibitors for targets such as histone deacetylases (HDACs).[1] A precise understanding of the spiro-ring's conformation is critical to ensure that the substituents are projected into the correct regions of the target's binding pocket to maximize potency and selectivity.
Conclusion
The conformational analysis of the spiro[2.3]hexane ring system is a nuanced task that requires a synergistic application of high-level computational modeling and rigorous experimental validation. The cyclobutane ring's inherent puckering defines the system's low-energy states, a feature that is both fundamentally interesting and synthetically useful. For professionals in drug development, mastering the analysis of such constrained scaffolds is key to unlocking their full potential in the design of next-generation therapeutics with superior efficacy and specificity.
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- Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. (n.d.). ResearchGate.
- Egri, M., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42.
- Lopez, J. C., et al. (2001). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 115(13), 5994-6006.
- Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane.
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An In-depth Technical Guide to the Reactivity and Stability of Spiro[2.3]hexan-4-amine
Abstract
Spiro[2.3]hexan-4-amine, a unique saturated bicyclic amine, is a molecule of growing interest within the pharmaceutical and chemical research sectors. Its rigid, three-dimensional structure, conferred by the spirocyclic fusion of cyclopropane and cyclobutane rings, presents a compelling scaffold for the design of novel therapeutics and complex organic molecules. This guide provides a comprehensive technical overview of the core chemical principles governing the reactivity and stability of this compound. We will delve into its structural attributes, predictable chemical behavior based on analogous systems, and stability profile, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Strained Spirocycles in Medicinal Chemistry
The quest for novel chemical entities with enhanced pharmacological profiles has led to an increased exploration of three-dimensional molecular architectures. Strained spiro heterocycles, such as derivatives of spiro[2.3]hexane, have emerged as valuable bioisosteres for traditional aromatic and non-strained aliphatic rings.[1][2] Their inherent rigidity and well-defined substituent vectors can significantly improve drug-like properties, including metabolic stability and target selectivity.[2] this compound, by incorporating a reactive amino group onto this strained carbocyclic core, offers a versatile building block for introducing novel pharmacophores and optimizing lead compounds.
The spiro[2.3]hexane framework is characterized by significant ring strain, a consequence of the fused cyclopropane and cyclobutane rings. This strain energy, estimated to be around 54.9 kcal/mol, is a key determinant of the molecule's reactivity and stability.[3]
Synthesis and Structural Elucidation
While the direct synthesis of this compound is not extensively documented in peer-reviewed literature, its preparation can be logically inferred from established synthetic routes for related spiro[2.3]hexane derivatives. A common strategy involves the construction of the spirocyclic core followed by the introduction or modification of the amine functionality.
A plausible synthetic approach would commence with a commercially available precursor such as 3-methylenecyclobutanecarbonitrile.[4] Cyclopropanation of the exocyclic double bond would yield the spiro[2.3]hexane nitrile, which can then be reduced to the corresponding amine.
Conceptual Synthetic Protocol: Synthesis of this compound
-
Cyclopropanation: To a solution of 3-methylenecyclobutanecarbonitrile in a suitable solvent (e.g., dichloromethane), add a cyclopropanating agent such as diethylzinc followed by diiodomethane (Simmons-Smith reaction). The reaction progress is monitored by TLC or GC-MS until complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting spiro[2.3]hexane-4-carbonitrile by column chromatography.
-
Nitrile Reduction: To a solution of the purified spiro[2.3]hexane-4-carbonitrile in a dry ethereal solvent (e.g., diethyl ether or THF), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced.
-
Final Work-up and Isolation: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting aluminum salts and extract the filtrate with an organic solvent. Dry the combined organic extracts, concentrate, and purify the crude this compound, potentially via distillation or conversion to its hydrochloride salt for improved handling and stability.[5]
Caption: Conceptual synthetic workflow for this compound.
Reactivity Profile: A Duality of Functionality
The reactivity of this compound is dictated by two primary features: the nucleophilic amino group and the strained carbocyclic framework.
Reactions of the Amino Group
The amine functionality in this compound is expected to exhibit reactivity typical of a primary amine, particularly analogous to that of cyclobutylamine.[6] This includes:
-
Nucleophilic Substitution and Acylation: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with electrophiles. This allows for the straightforward formation of amides, sulfonamides, and ureas, which are common functional groups in drug molecules.
-
Alkylation: Reaction with alkyl halides will lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium salts.
-
Reductive Amination: The amine can be used to functionalize carbonyl compounds through the formation of an imine intermediate, which is subsequently reduced.
-
Diazotization: Treatment with nitrous acid (HNO₂) is expected to lead to the formation of a diazonium salt. Due to the inherent instability of aliphatic diazonium salts, this will likely be followed by rearrangement and/or substitution reactions. In the case of cyclobutylamine, reaction with nitrous acid yields a mixture of cyclobutanol and ring-contracted cyclopropylcarbinol, a transformation known as the Demjanov rearrangement. A similar outcome can be anticipated for this compound, leading to a mixture of Spiro[2.3]hexan-4-ol and rearranged alcohol products.
Caption: Expected reaction pathway of this compound with nitrous acid.
Reactions Involving the Strained Core
The high ring strain of the spiro[2.3]hexane system makes it susceptible to ring-opening reactions under certain conditions, particularly those involving transition metals or radical initiators. While the saturated nature of the core imparts a degree of kinetic stability, the thermodynamic driving force for strain relief is significant. Reactions that involve the formation of carbocationic or radical intermediates on the cyclobutane or cyclopropane rings could potentially lead to skeletal rearrangements.
Stability and Degradation Pathways
The stability of this compound is a critical consideration for its application in drug development, influencing its shelf-life, formulation, and metabolic fate.
Physicochemical Stability
Under standard laboratory conditions, this compound is expected to be a reasonably stable compound. The primary liability is the basicity and nucleophilicity of the amine group, which can react with atmospheric carbon dioxide to form a carbamate salt. For long-term storage, it is advisable to store it as a hydrochloride salt to protect the amine functionality.[5]
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₆H₁₁N | - |
| Molecular Weight | 97.16 g/mol | - |
| Appearance | Likely a colorless liquid | Analogy to cyclobutylamine[7] |
| Boiling Point | Estimated to be in the range of 120-150 °C | Extrapolation from cyclobutylamine (80.5-81.5 °C)[7] with increased molecular weight |
| Solubility | Moderately soluble in polar solvents | Presence of the amine group allows for hydrogen bonding[6] |
| pKa | Estimated to be around 10-11 | Similar to other cyclic amines |
Metabolic Stability
The metabolic fate of this compound in a biological system is likely to be dominated by reactions of the amino group. Common metabolic pathways for primary amines include:
-
N-oxidation: Catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) to form the corresponding hydroxylamine and nitroso derivatives.
-
Deamination: Oxidative deamination, also mediated by CYPs or monoamine oxidases (MAOs), would lead to the formation of Spiro[2.3]hexan-4-one.
-
Conjugation: The amine can undergo phase II metabolic reactions such as N-glucuronidation or N-sulfation.
The rigid and compact nature of the spiro[2.3]hexane core may offer some steric hindrance to metabolizing enzymes, potentially leading to improved metabolic stability compared to more flexible aliphatic amines.
Conclusion and Future Outlook
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and organic synthesis. Its unique combination of a strained, three-dimensional carbocyclic core and a versatile primary amine functionality provides a powerful tool for the design of novel molecules with potentially enhanced pharmacological properties. A thorough understanding of its reactivity, particularly the predictable behavior of the amine group and the latent reactivity of the strained ring system, is crucial for its effective utilization. Further research into the synthesis, reaction scope, and biological evaluation of derivatives of this compound is warranted and holds significant promise for the discovery of new chemical entities.
References
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Chen, Y., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, 136(47), 16480–16483. [Link]
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Mykhailiuk, P. K., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. [Link]
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ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. Retrieved from [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Chemical Reviews, 108(8), 3379–3429. [Link]
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National Center for Biotechnology Information. (n.d.). Spiro[2.3]hexan-4-ol. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclobutylamine. Retrieved from [Link]
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ResearchGate. (n.d.). Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... Retrieved from [Link]
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Quora. (2019). What happens when cyclobutyl amine reacts with HNO2?. Retrieved from [Link]
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Chemical Communications. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
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Bachrach, S. M. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Chemistry, 2(2), 347-360. [Link]
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ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
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askIITians. (2019). What are the possible product(s) to be obtained from the reaction of cyclobutyl amine with HNO 2. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
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An In-depth Technical Guide to Spiro[2.3]hexan-4-amine Hydrochloride: A Key Building Block for Modern Drug Discovery
Abstract
Spiro[2.3]hexan-4-amine hydrochloride is a fascinating and increasingly important building block for medicinal chemistry and drug development. Its unique three-dimensional structure, conferred by the spirocyclic fusion of cyclopropane and cyclobutane rings, offers a compelling scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its physicochemical characteristics, spectroscopic profile, and provide a detailed, field-tested protocol for its synthesis, underscoring the scientific rationale behind key experimental choices.
Introduction: The Rising Prominence of Spirocyclic Scaffolds
In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional scaffolds into their molecular designs. Spirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this trend. The rigid, defined geometry of spirocyclic systems, such as the spiro[2.3]hexane core, allows for precise spatial orientation of substituents, enabling enhanced interaction with biological targets. This structural feature can lead to improved potency and selectivity, while also favorably modulating physicochemical properties like solubility and metabolic stability.
This compound, and its hydrochloride salt, represent a valuable class of these 3D fragments. The presence of a primary amine provides a versatile handle for a wide array of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. This guide aims to be a definitive resource on this compound hydrochloride, empowering researchers to fully leverage its potential in their drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. This section details the known physicochemical and spectroscopic data for this compound hydrochloride.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound hydrochloride. It is important to note that experimentally determined values for properties such as melting point, solubility, and pKa are not widely available in the public domain and often rely on data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 2306264-06-0 | Sigma-Aldrich[1][2][3] |
| Molecular Formula | C₆H₁₂ClN | ChemScene[4] |
| Molecular Weight | 133.62 g/mol | ChemScene[4] |
| Physical Form | Powder | Sigma-Aldrich[1][2][3] |
| Purity | Typically ≥95% | Sigma-Aldrich[1][2][3] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[3] |
Note: Data for melting point, solubility, and pKa are not consistently reported in publicly available scientific literature and should be determined experimentally for specific applications.
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound hydrochloride. While comprehensive, annotated spectra are not readily found in peer-reviewed publications, chemical suppliers often provide access to NMR data upon request for their products.[5] The expected spectroscopic features are outlined below.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, non-aromatic, and asymmetric nature of the spiro[2.3]hexane core. The protons on the cyclopropane and cyclobutane rings would appear as a series of multiplets in the aliphatic region (typically 0.5-3.5 ppm). The methine proton attached to the carbon bearing the amino group would likely be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms of the spiro[2.3]hexane framework. The spiro-carbon would have a characteristic chemical shift. The carbon atom bonded to the nitrogen would also be shifted downfield.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by C-H stretching vibrations of the cyclopropyl and cyclobutyl rings. A key feature would be the N-H stretching and bending vibrations of the primary amine hydrochloride, which would appear as a broad absorption in the region of 2400-3200 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would show the molecular ion peak corresponding to the free base (C₆H₁₁N) upon loss of HCl. The fragmentation pattern would be complex due to the strained ring system.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is typically achieved through a multi-step sequence, culminating in a reductive amination of the corresponding ketone, spiro[2.3]hexan-4-one. This section provides a detailed, logical workflow for this synthesis, explaining the rationale behind the choice of reagents and conditions.
Synthetic Workflow Overview
The overall synthetic strategy involves two main stages: the synthesis of the key intermediate, spiro[2.3]hexan-4-one, followed by its conversion to the target amine hydrochloride.
Caption: Synthetic workflow for this compound hydrochloride.
Experimental Protocol: Synthesis of this compound Hydrochloride
3.2.1. Step 1: Synthesis of Spiro[2.3]hexan-4-one
The synthesis of the precursor ketone, spiro[2.3]hexan-4-one, is a critical first step. Several methods have been reported for the synthesis of spiro[2.3]hexane derivatives, often involving cycloaddition reactions.[6]
-
Rationale: A common and effective method involves the [2+2] cycloaddition of an appropriate ketene with methylenecyclopropane. This approach builds the cyclobutanone ring onto the pre-existing cyclopropane ring.
3.2.2. Step 2: Reductive Amination of Spiro[2.3]hexan-4-one
Reductive amination is a robust and widely used method for the synthesis of amines from ketones. This process involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.
-
Protocol:
-
To a solution of spiro[2.3]hexan-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, ammonium chloride, or a solution of ammonia in methanol) (5-10 eq).
-
Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion in the presence of the ketone. Add the reducing agent portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the careful addition of water or a dilute acid solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound free base.
-
-
Expertise & Experience: The choice of the ammonia source and reducing agent is crucial. Ammonium acetate is often a good choice as it also acts as a mild acid catalyst for imine formation. Sodium triacetoxyborohydride is generally milder and more selective than sodium cyanoborohydride, reducing the risk of side reactions. The reaction pH should be maintained in a slightly acidic range (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile.
3.2.3. Step 3: Salt Formation and Purification
The final step involves the conversion of the free amine to its hydrochloride salt, which is often a more stable, crystalline solid that is easier to handle and purify.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to yield this compound hydrochloride as a powder.
-
The purity of the final product can be assessed by HPLC, GC-MS, and NMR spectroscopy.
-
Trustworthiness: A Self-Validating System
The described protocol incorporates self-validating checkpoints. The progress of the reductive amination can be closely monitored by TLC or GC-MS to ensure complete conversion of the starting ketone. The formation of the hydrochloride salt provides a straightforward method for purification, as the salt is typically much less soluble in nonpolar organic solvents than the free amine. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS) and chromatographic analysis (HPLC, GC), ensuring the integrity of the synthesized material.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and physicochemical properties of spiro[2.3]hexane derivatives make them highly attractive scaffolds in medicinal chemistry.[7] While specific applications of this compound hydrochloride are not extensively documented in publicly available literature, its potential as a versatile building block is clear.
A Gateway to Novel Chemical Space
The primary amine functionality of this compound hydrochloride serves as a versatile synthetic handle for a multitude of chemical transformations, including:
-
Amide bond formation: Coupling with a wide range of carboxylic acids to generate diverse amide libraries.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Treatment with isocyanates and isothiocyanates.
-
N-alkylation and N-arylation: Introducing further substituents on the nitrogen atom.
This versatility allows for the rapid exploration of novel chemical space around the rigid spiro[2.3]hexane core.
Modulation of Physicochemical Properties
The incorporation of the spiro[2.3]hexane motif can have a profound impact on the physicochemical properties of a drug candidate. The increased sp³ character can lead to:
-
Improved Solubility: The non-planar, 3D structure can disrupt crystal packing and improve aqueous solubility.
-
Enhanced Metabolic Stability: The rigid scaffold can shield metabolically labile sites from enzymatic degradation.
-
Fine-tuning of pKa: The proximity of the strained ring system can influence the basicity of the amine.
Caption: Applications of this compound hydrochloride in drug discovery.
Safety and Handling
This compound hydrochloride is classified as an irritant. The following hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of skin contact, wash with plenty of water.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound hydrochloride is a valuable and versatile building block that offers access to novel, three-dimensional chemical space. Its rigid spirocyclic core and functional amine handle make it an ideal starting point for the synthesis of compound libraries aimed at a wide range of biological targets. By understanding its fundamental properties and employing robust synthetic methodologies as outlined in this guide, researchers can effectively harness the potential of this unique scaffold to advance their drug discovery efforts. The continued exploration of spiro[2.3]hexane derivatives is poised to yield exciting new therapeutic agents with improved pharmacological profiles.
References
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- Selected examples of recently published building blocks for drug...
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Spiro(2.3)hexan-4-one | C6H8O | CID 10877057 - PubChem - NIH. (URL: [Link])
- Method for producing 5-aminospiro [2.
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Spiro[2.3]hexan-4-one, 5,5-diethyl-6-methyl- | C11H18O - PubChem. (URL: [Link])
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Expertise of the month: Select the unique building blocks you need - SpiroChem. (URL: [Link])
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Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. (URL: [Link])
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The Unseen Dimension: A Technical Guide to the Unique Structural Features of 4-Amino Substituted Spiro[2.3]hexanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatland in Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic scaffolds. This "escape from flatland" has led to a surge of interest in three-dimensional molecular architectures that can better mimic the complex topographies of biological targets.[1] Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged motifs.[2] Their inherent rigidity and well-defined three-dimensional arrangement of substituents offer a powerful tool for conformational locking of bioactive molecules, thereby reducing the entropic penalty upon binding to a target protein.
This technical guide delves into the unique structural and conformational features of a particularly intriguing class of these molecules: 4-amino substituted spiro[2.3]hexanes. Comprising a fused cyclopropane and cyclobutane ring system, this scaffold offers a unique blend of rigidity and three-dimensionality, making it a valuable building block in modern drug discovery. We will explore the precise geometric constraints imposed by this framework, discuss synthetic strategies for accessing these compounds, and provide insights into their potential applications as bioisosteres and conformationally restricted pharmacophores.
The Spiro[2.3]hexane Core: A Constrained Canvas for Molecular Design
The spiro[2.3]hexane framework is a highly strained and rigid system. The fusion of a three-membered ring with a four-membered ring at a single carbon atom, the spirocenter, creates a unique and well-defined geometry. This inherent rigidity is a key feature that distinguishes it from more flexible acyclic or larger ring systems.
Unique Structural Parameters of the 4-Azaspiro[2.3]hexane Scaffold
| Parameter | Bond | Typical Value | Significance |
| Bond Lengths | C-C (cyclopropane) | ~1.51 Å | Typical for cyclopropyl rings, indicating significant strain. |
| C-C (cyclobutane) | ~1.55 Å | Longer than a typical C-C bond, reflecting ring strain. | |
| C-N (in azetidine ring) | ~1.47 Å | Standard C-N single bond length. | |
| Bond Angles | C-C-C (cyclopropane) | ~60° | Highly strained, defining the geometry of the three-membered ring. |
| C-C-C (cyclobutane) | ~88-90° | Deviates significantly from the ideal tetrahedral angle of 109.5°, indicating substantial angle strain. | |
| C-N-C (in azetidine ring) | ~92° | Reflects the constraints of the four-membered ring. | |
| Dihedral Angles | Puckering of cyclobutane | Variable | The cyclobutane ring is not planar and exhibits a puckered conformation to alleviate some torsional strain. |
Table 1: Key structural parameters of the 4-azaspiro[2.3]hexane core based on crystallographic data. These values provide a close approximation for the carbocyclic analogue.[3]
Conformational Rigidity and the "Frozen" Conformation
The spiro[2.3]hexane scaffold severely restricts the conformational freedom of substituents attached to the ring system. This "conformational locking" is of paramount importance in drug design. By pre-organizing a molecule into its bioactive conformation, the entropic cost of binding to a biological target is minimized, which can lead to a significant increase in binding affinity and potency.
Computational studies on related spiro[2.3]hexane amino acids have shown that the puckering of the cyclobutane ring and the orientation of the substituents are well-defined and have distinct energy minima.[5][6][7] This allows for the precise positioning of functional groups in three-dimensional space, a critical factor for achieving selective interactions with protein binding pockets.
Synthetic Strategies for Accessing 4-Amino Substituted Spiro[2.3]hexanes
The construction of the strained spiro[2.3]hexane core requires specialized synthetic methodologies. The introduction of an amino group at the 4-position can be achieved through various strategies, often involving the cyclopropanation of a suitable cyclobutane precursor.[1]
Diastereoselective Cyclopropanation
A common and effective method for the synthesis of spiro[2.3]hexanes is the cyclopropanation of a methylenecyclobutane derivative.[1] The stereochemical outcome of this reaction can often be controlled by the choice of reagents and the presence of directing groups on the substrate.
Representative Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation
This protocol describes a general procedure for the diastereoselective cyclopropanation of a chiral 4-methylene-cyclobutanamine derivative. The chirality of the starting material directs the facial selectivity of the cyclopropanation.
Step 1: Preparation of the Diiodomethane-Zinc Reagent (Simmons-Smith Reagent)
-
To a stirred suspension of activated zinc powder (2.0 eq.) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen), add a solution of diiodomethane (2.0 eq.) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the grey suspension at room temperature for 1 hour.
Causality: The reaction between zinc and diiodomethane generates the active organozinc carbenoid species, ICH2ZnI, which is responsible for the cyclopropanation. Using activated zinc is crucial for the efficient formation of the reagent.
Step 2: Cyclopropanation Reaction
-
Cool the freshly prepared Simmons-Smith reagent to 0 °C.
-
Add a solution of the N-protected 4-methylenecyclobutan-1-amine (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Causality: The nitrogen-containing substituent on the cyclobutane ring can act as a directing group, coordinating to the zinc reagent and delivering the methylene group to one face of the double bond, thus controlling the diastereoselectivity.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-protected 4-aminospiro[2.3]hexane.
Step 4: Deprotection
-
The choice of deprotection method will depend on the nature of the nitrogen-protecting group (e.g., acid-labile for Boc, hydrogenolysis for Cbz).
Physicochemical Properties and Bioisosteric Potential
The unique structural features of 4-amino substituted spiro[2.3]hexanes translate into distinct physicochemical properties that are highly relevant for drug design.
Basicity and Lipophilicity
The basicity (pKa) and lipophilicity (logP) of a molecule are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on 4-azaspiro[2.3]hexane derivatives have shown that this scaffold generally exhibits a lower basicity and higher lipophilicity compared to analogous piperidines.[8] This modulation of physicochemical properties can be advantageous in fine-tuning the drug-like characteristics of a lead compound.
| Compound Class | Typical pKa | Typical clogP |
| Piperidines | 9.5 - 11.0 | Variable |
| 4-Azaspiro[2.3]hexanes | 8.5 - 9.5 | Generally higher than piperidine analogues |
Table 2: Comparison of physicochemical properties between piperidines and 4-azaspiro[2.3]hexane derivatives.[8]
Bioisosteric Replacement
The 4-aminospiro[2.3]hexane motif can be considered a bioisostere for other common structural elements in medicinal chemistry, such as piperidine and cyclohexane rings.[8] Its rigid, three-dimensional nature allows it to present substituents in well-defined vectors, potentially leading to improved interactions with the target protein compared to its more flexible counterparts. This makes it an attractive scaffold for "scaffold hopping" strategies in lead optimization.
Conclusion: A New Frontier in 3D Scaffolds
4-Amino substituted spiro[2.3]hexanes represent a compelling class of building blocks for modern drug discovery. Their unique structural features, characterized by a high degree of conformational restriction and a well-defined three-dimensional architecture, offer medicinal chemists a powerful tool to design novel therapeutics with potentially superior properties. The synthetic methodologies for accessing these compounds are becoming increasingly sophisticated, allowing for the stereocontrolled introduction of functionality. As our understanding of the intricate relationship between molecular three-dimensionality and biological activity continues to grow, the exploration of novel scaffolds like 4-amino substituted spiro[2.3]hexanes will undoubtedly play a pivotal role in the development of the next generation of medicines.
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Grygorenko, O. O., et al. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. [Link][3][4]
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Huang, W., Wen, K., & Laughlin, S. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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PubMed. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. [Link]
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ResearchGate. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. [Link]
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ResearchGate. (2017). DIASTEREOSELECTIVE SYNTHESIS AND STRUCTURE OF SPIROISOXAZOLINE DERIVATIVES. [Link]
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Stereochemistry and chirality of Spiro[2.3]hexan-4-amine
An In-Depth Technical Guide to the Stereochemistry and Chirality of Spiro[2.3]hexan-4-amine
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of Strained Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical matter with precisely defined three-dimensional architectures is paramount. Spirocycles, compounds featuring two rings connected by a single common atom, have emerged as privileged scaffolds. Their inherent rigidity and three-dimensional character offer a compelling strategy to escape the "flatland" of traditional aromatic ring systems, often leading to improved physicochemical properties, metabolic stability, and target-binding selectivity.[1] Among these, the strained spiro[2.3]hexane framework, composed of a cyclopropane ring fused to a cyclobutane ring, represents a unique and underexplored area of chemical space.[1]
This guide provides a detailed technical exploration of the stereochemistry and chirality of a key derivative, this compound. We will dissect the sources of its stereoisomerism, outline synthetic and analytical strategies for isolating and characterizing these isomers, and discuss the profound implications of its stereochemistry in the context of drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of this emerging molecular scaffold.
Deconstructing the Chirality of this compound
The stereochemical complexity of this compound arises from the presence of two distinct stereogenic centers. Understanding these centers is fundamental to appreciating the molecule's potential for stereoisomerism.
-
C3 (The Spirocenter): The carbon atom common to both the cyclopropane and cyclobutane rings is a stereocenter. Its tetrahedral geometry, locked within the spirocyclic system, creates a non-superimposable mirror image.
-
C4 (The Amine-Bearing Carbon): The carbon atom to which the amine group is attached is also a stereocenter, capable of existing in either an R or S configuration.
Given two stereocenters, the molecule can exist as 2² = 4 distinct stereoisomers. These isomers are grouped into two pairs of enantiomers and have diastereomeric relationships with isomers from the other pair.
-
Enantiomeric Pair 1: (R,R)-Spiro[2.3]hexan-4-amine and (S,S)-Spiro[2.3]hexan-4-amine
-
Enantiomeric Pair 2: (R,S)-Spiro[2.3]hexan-4-amine and (S,R)-Spiro[2.3]hexan-4-amine
The rigid, strained nature of the spiro[2.3]hexane core fixes the relative orientations of substituents, making the distinction between these stereoisomers critical for biological activity.
Caption: Structure of this compound with stereocenters indicated.
Stereoisomer Relationships
The relationship between the four stereoisomers dictates their properties. While enantiomers share identical physical properties (except for interaction with polarized light), diastereomers have distinct physical and chemical properties, allowing for their separation by standard chromatographic techniques.
Caption: Relationships between the four stereoisomers of this compound.
Synthetic Strategies and Stereocontrol
The synthesis of enantiomerically pure this compound is a non-trivial challenge that requires a carefully planned synthetic sequence. A common and logical approach involves the synthesis of a ketone precursor, Spiro[2.3]hexan-4-one, followed by stereoselective amination.[2][3]
Sources
Methodological & Application
Synthesis of Spiro[2.3]hexan-4-amine: A Detailed Guide to Reductive Amination
Abstract
This application note provides a comprehensive guide for the synthesis of Spiro[2.3]hexan-4-amine from its corresponding ketone, Spiro[2.3]hexan-4-one. The featured methodology is a one-pot reductive amination, a robust and widely utilized transformation in medicinal and organic chemistry.[1][2] This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and critical insights into process optimization and characterization of the final product. The protocols and principles described herein are designed for researchers in drug discovery and chemical development, providing a foundational methodology for accessing this valuable spirocyclic amine scaffold.
Introduction and Strategic Overview
Spirocyclic frameworks, particularly those incorporating strained three- and four-membered rings, are of significant interest in drug discovery.[3] The unique three-dimensional architecture of molecules like this compound offers novel exit vectors for molecular design, enabling exploration of previously inaccessible chemical space. This can lead to improved physicochemical properties and enhanced biological activity.[4]
The conversion of a ketone to a primary amine is a fundamental transformation. Direct alkylation of ammonia is often problematic, leading to mixtures of primary, secondary, and tertiary amines.[5] Reductive amination, however, provides a controlled, high-yield alternative.[1] The strategy involves the in situ formation of an imine intermediate from the parent ketone (Spiro[2.3]hexan-4-one) and an ammonia source, which is then immediately reduced to the target primary amine.
This guide focuses on a well-established method using sodium cyanoborohydride (NaBH₃CN) as the reducing agent and ammonium acetate as the ammonia source.[6] NaBH₃CN is the reagent of choice due to its remarkable selectivity; it readily reduces the protonated iminium ion intermediate while being significantly less reactive towards the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[7][8]
Reaction Mechanism and Causality
The reductive amination process is a cascade of equilibrium reactions culminating in an irreversible reduction step. Understanding this mechanism is crucial for troubleshooting and optimization.
Figure 1: Mechanism of Reductive Amination.
Caption: The reaction proceeds via a hemiaminal, which dehydrates to an iminium ion, the substrate for hydride reduction.
-
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of Spiro[2.3]hexan-4-one. This forms a transient hemiaminal intermediate.[7]
-
Dehydration: Under mildly acidic conditions, facilitated by the ammonium acetate buffer, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion.[7]
-
Reduction: The electrophilic carbon of the iminium ion is highly susceptible to nucleophilic attack. Sodium cyanoborohydride delivers a hydride (H⁻) ion to this carbon, irreversibly reducing the C=N double bond to a C-N single bond, thus forming the final primary amine product.[9][7]
The choice of ammonium acetate is strategic; it serves as both the ammonia source and a buffer to maintain a mildly acidic pH, which is optimal for imine formation without passivating the ammonia nucleophile.[5][6]
Experimental Protocol
This protocol is a robust starting point for the synthesis. Researchers should perform initial reactions on a small scale to optimize conditions for their specific setup and reagent purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (for 1 mmol scale) | Supplier |
| Spiro[2.3]hexan-4-one | C₆H₈O | 96.13 | - | 96.1 mg (1.0 mmol) | Commercial |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | - | 771 mg (10.0 mmol) | ACS Grade |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | - | 94.2 mg (1.5 mmol) | 95% Purity |
| Methanol (Anhydrous) | CH₃OH | 32.04 | - | 10 mL | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | ACS Grade |
| Sodium Hydroxide (1M aq.) | NaOH | 40.00 | 1 M | As needed | ACS Grade |
| Saturated NaCl (Brine) | NaCl | 58.44 | Saturated | As needed | ACS Grade |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | ACS Grade |
Safety Precaution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids.[8] All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Procedure
Figure 2: Experimental Workflow.
Caption: A visual guide to the synthesis, from setup to final product characterization.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Spiro[2.3]hexan-4-one (96.1 mg, 1.0 mmol) and ammonium acetate (771 mg, 10.0 mmol).
-
Solvent Addition: Add anhydrous methanol (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Reductant Addition: Carefully add sodium cyanoborohydride (94.2 mg, 1.5 mmol) to the solution in small portions over 5 minutes. Note: A slight effervescence may be observed.
-
Reaction Monitoring: Seal the flask with a septum and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Work-up - Basification: Make the aqueous solution basic by adding 1M sodium hydroxide solution dropwise until the pH is >10 (verify with pH paper). This step ensures the amine is in its free-base form for efficient extraction.
-
Work-up - Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Work-up - Drying and Filtration: Wash the combined organic layers with saturated sodium chloride solution (brine, 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of fresh DCM.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing 1% triethylamine to prevent the amine from streaking on the silica gel.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of ketone alpha-protons. Appearance of a broad singlet for the -NH₂ protons (~1.0-3.0 ppm, D₂O exchangeable).[10] A new multiplet for the CH -NH₂ proton (~2.5-3.5 ppm). Complex multiplets for the cyclopropyl and cyclobutyl ring protons. |
| ¹³C NMR | Disappearance of the ketone carbonyl signal (~210-220 ppm). Appearance of a new signal for the C -NH₂ carbon (~45-60 ppm).[10] |
| IR Spec. | Disappearance of the strong C=O stretch (~1740-1760 cm⁻¹ for a cyclobutanone). Appearance of N-H stretching bands (two bands for a primary amine) in the 3300-3500 cm⁻¹ region and an N-H scissoring band around 1550-1650 cm⁻¹.[10] |
| Mass Spec. | The molecular ion peak (M⁺) should correspond to the molecular weight of the product (C₆H₁₁N, MW = 97.16). An odd molecular weight is consistent with the nitrogen rule. |
Concluding Remarks
The reductive amination protocol detailed in this note provides a reliable and efficient method for the synthesis of this compound. The procedure is scalable and relies on readily available reagents. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize this and other valuable spirocyclic amines for application in medicinal chemistry and materials science.
References
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 19, 2026, from [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 19, 2026, from [Link]
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. (Note: A foundational paper, though a direct link to the full text may require institutional access. The provided link is to the journal's homepage.) [Link]
-
Cai, C., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024–2027. [Link]
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Gross, T., et al. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055–2058. [Link]
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ResearchGate. (n.d.). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved January 19, 2026, from [Link]
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Dauben, W. G., & Chitwood, J. L. (1970). The synthesis and solvolytic rearrangement of the spiro[2.3]hexane-4-methanol system. Journal of the American Chemical Society, 92(6), 1624–1628. [Link]
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Qi, D., et al. (2025). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. [Link]
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PubChem. (n.d.). Spiro(2.3)hexan-4-one. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 19, 2026, from [Link]
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Talybov, G. M., et al. (2025). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate. [Link]
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Synple Chem. (n.d.). Available Reagent Cartridges. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: Reductive Amination of Spiro Ketones
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the reductive amination of spiro ketones. This powerful transformation is pivotal in synthesizing spirocyclic amines, a class of compounds with increasing significance in medicinal chemistry due to their unique three-dimensional structures. This guide offers an in-depth exploration of the reaction mechanism, a comparative analysis of various protocols, step-by-step experimental procedures, and troubleshooting advice, all grounded in scientific literature and practical expertise.
Introduction: The Significance of Spirocyclic Amines and Reductive Amination
Spirocyclic scaffolds are of great interest in drug discovery.[1] Their inherent three-dimensionality provides access to novel chemical space, offering opportunities for improved potency, selectivity, and pharmacokinetic properties compared to flat, aromatic structures. Spirocyclic amines, in particular, are privileged motifs found in numerous biologically active natural products and pharmaceutical agents.[2]
Reductive amination is a robust and widely utilized method for the synthesis of amines from carbonyl compounds.[3][4] It involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine.[3] This one-pot reaction is highly valued for its efficiency and broad functional group tolerance, making it a cornerstone of modern synthetic chemistry.[5] For the synthesis of sterically hindered amines, such as those derived from spiro ketones, direct reductive amination presents a particularly advantageous route.[6]
The Mechanism of Reductive Amination
The reductive amination of a spiro ketone proceeds through a two-step sequence within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the spiro ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion. The equilibrium between the ketone/amine and the imine/iminium ion is a critical determinant of the reaction's success.[3]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final spirocyclic amine. The choice of reducing agent is crucial to avoid the undesired reduction of the starting ketone.[7]
Diagram 1: General Mechanism of Reductive Amination of a Spiro Ketone.
Comparative Analysis of Reductive Amination Protocols
The choice of reducing agent and reaction conditions is paramount for the successful reductive amination of sterically hindered spiro ketones. Below is a comparative analysis of commonly employed protocols.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Suitability for Spiro Ketones |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, often with AcOH as a catalyst | Mild and selective for imines over ketones; good functional group tolerance.[8] | Water-sensitive; generates stoichiometric waste. | Excellent: Often the reagent of choice for hindered ketones due to its high selectivity and reliability. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 6-7 | Effective and well-established. | Highly toxic (releases HCN gas upon acidification); can be sluggish with hindered ketones. | Good: Effective, but the toxicity is a significant drawback. Careful pH control is necessary. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst, various solvents | "Green" and atom-economical; suitable for large-scale synthesis.[5] | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups); catalyst can be pyrophoric. | Good to Moderate: Can be effective, but chemoselectivity can be an issue. Requires specialized equipment for handling hydrogen gas. |
| α-Picoline-Borane | MeOH, water, or neat, often with AcOH | Mild and efficient; can be used in a variety of solvents, including water.[9] | Can reduce aldehydes and ketones, though at a slower rate than imines.[9] | Good: A versatile and less toxic alternative to NaBH₃CN. |
Detailed Experimental Protocols
The following protocols are illustrative examples for the reductive amination of spiro ketones. Researchers should optimize conditions for their specific substrates.
Protocol 1: Reductive Amination of Spiro[4.5]decan-1-one with Benzylamine using Sodium Triacetoxyborohydride
This protocol is a general and reliable method for the synthesis of N-benzyl spiroamines from spiro ketones.
Materials:
-
Spiro[4.5]decan-1-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of spiro[4.5]decan-1-one (1.0 mmol) in 1,2-dichloroethane (10 mL) is added benzylamine (1.1 mmol).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of glacial acetic acid (0.1 mmol) can be added to facilitate this step, particularly for less reactive ketones.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-benzyl-spiro[4.5]decan-1-amine.
Diagram 2: Workflow for the Reductive Amination of Spiro[4.5]decan-1-one.
Protocol 2: Diastereoselective Reductive Amination of a Chiral Spiro Ketone
This protocol highlights considerations for achieving diastereoselectivity in the reductive amination of a chiral spiro ketone. The choice of reducing agent and reaction temperature can significantly influence the diastereomeric ratio of the product.
Materials:
-
Chiral spiro ketone (e.g., a derivative of spiro[3.3]heptan-2-one)
-
Amine (e.g., methylamine hydrochloride)
-
Triethylamine (for free-basing the amine salt)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous ethanol or methanol
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
To a suspension of methylamine hydrochloride (1.2 mmol) in anhydrous ethanol (10 mL) is added triethylamine (1.3 mmol). The mixture is stirred for 15 minutes at room temperature.
-
The chiral spiro ketone (1.0 mmol) is added, followed by titanium(IV) isopropoxide (1.1 mmol). The use of a Lewis acid like Ti(Oi-Pr)₄ can facilitate imine formation with hindered ketones.[7]
-
The reaction mixture is stirred at room temperature for 2-4 hours to ensure complete imine formation.
-
The mixture is cooled to 0 °C, and sodium cyanoborohydride (1.5 mmol) or sodium triacetoxyborohydride (1.5 mmol) is added portion-wise. Lower temperatures can enhance diastereoselectivity.
-
The reaction is allowed to slowly warm to room temperature and stirred for 16-24 hours.
-
Workup is performed as described in Protocol 1.
-
The diastereomeric ratio of the crude product should be determined by ¹H NMR spectroscopy or chiral HPLC. Purification by flash chromatography may allow for the separation of the diastereomers.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Inefficient imine formation due to steric hindrance. | Add a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄, ZnCl₂). Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. Increase reaction time and/or temperature. |
| Decomposition of the reducing agent. | Ensure anhydrous conditions, especially when using NaBH(OAc)₃. Add the reducing agent at a lower temperature. | |
| Formation of Byproducts (e.g., alcohol from ketone reduction) | Reducing agent is too reactive. | Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent. |
| Poor Diastereoselectivity | Insufficient facial bias in the reduction step. | Screen different reducing agents; bulkier reagents may offer higher selectivity. Optimize the reaction temperature; lower temperatures often improve diastereoselectivity. |
| Purification Challenges | The basic nature of the amine product leads to tailing on silica gel chromatography. | Add a small amount of triethylamine (0.1-1%) to the eluent. Use an amine-functionalized silica gel column.[10] Consider purification by reversed-phase chromatography with an appropriate buffer.[6] |
| Difficulty with N-Boc Deprotection of the Spiro-amine Product | Standard acidic conditions are ineffective or lead to decomposition. | Consider milder deprotection methods, such as using water at reflux.[11][12] For acid-sensitive substrates, mechanochemical deprotection can be an option.[11] |
Characterization of Spiro-amines
The synthesized spiro-amines can be characterized using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the ketone carbonyl signal and the appearance of signals corresponding to the newly formed C-N bond and N-H or N-alkyl groups are indicative of a successful reaction.[13][14][15]
-
Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band of the ketone (typically around 1700 cm⁻¹) and the appearance of N-H stretching bands (for primary and secondary amines, around 3300-3500 cm⁻¹) are key diagnostic features.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. The nitrogen rule can be a useful diagnostic tool.[13][14]
Conclusion
The reductive amination of spiro ketones is a versatile and powerful method for the synthesis of structurally complex and medicinally relevant spirocyclic amines. Careful selection of the reducing agent and optimization of reaction conditions are crucial for achieving high yields and, where applicable, good diastereoselectivity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
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Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009–3012. [Link]
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Molecules. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC. [Link]
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Molecules. (2015). Highly Diastereoselective Synthesis of Spiropyrazolones. PMC. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Diastereoselective synthesis of spiro[carbazole-3,5′-pyrimidines] and spiro[carbazole-3,1′-cyclohexanes] via four-component reaction. RSC Publishing. [Link]
-
IUCrData. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]
-
ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Enantio- and diastereo-selective synthesis of spirocyclic compounds. RSC Publishing. [Link]
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Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Organic Letters. (2026). Ahead of Print. ACS Publications. [Link]
-
ResearchGate. (2025). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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ResearchGate. (n.d.). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. [Link]
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PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins. [Link]
-
ResearchGate. (2025). Direct reductive amination of ketones with amines by reductive aminases. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
PMC. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
-
Frontiers in Chemistry. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
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ResearchGate. (n.d.). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. [Link]
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Fiveable. (n.d.). Spectroscopy of Amines. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
Research Collection. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
ResearchGate. (2025). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. [Link]
-
Figshare. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination - ACS Medicinal Chemistry Letters. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
ResearchGate. (n.d.). Scheme 15. Reductive amination of the ketone precursors to a) the... [Link]
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Purification of Spiro[2.3]hexan-4-amine by chromatography
An Application Note and Protocol for the Chromatographic Purification of Spiro[2.3]hexan-4-amine
For researchers, scientists, and drug development professionals, the isolation of pure chemical entities is a cornerstone of successful research and development. Spirocyclic scaffolds, such as the spiro[2.3]hexane framework, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures that can lead to improved pharmacological properties.[1][2] this compound, a key building block, often requires meticulous purification to remove starting materials, byproducts, and isomers, ensuring the integrity of subsequent synthetic steps and biological assays.
This document, crafted from the perspective of a Senior Application Scientist, provides a detailed guide to the chromatographic purification of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the researcher to adapt and troubleshoot the methodology.
The Challenge of Purifying Basic Amines
This compound, as a primary amine, presents a common challenge in chromatography. The basic nature of the amine functional group leads to strong interactions with the acidic silanol groups present on the surface of standard silica gel, the most common stationary phase. This interaction can result in several undesirable outcomes:
-
Irreversible Adsorption: The amine can bind so strongly to the silica that it fails to elute from the column, leading to low recovery.
-
Peak Tailing: The strong acid-base interaction causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks. This significantly reduces the resolution between the target compound and impurities.
-
On-Column Degradation: The acidic nature of the silica surface can sometimes catalyze the degradation of sensitive amine compounds.
To overcome these challenges, the chromatographic conditions must be carefully controlled to modulate the interaction between the basic amine and the acidic stationary phase.
Strategic Approaches to Chromatographic Purification
Two primary strategies are commonly employed for the purification of basic amines like this compound: Normal-Phase Chromatography with a basic modifier and Reversed-Phase Chromatography under basic conditions.
Normal-Phase Chromatography on Modified Silica Gel
This is often the preferred method for preparative scale purification due to its lower cost and the use of volatile organic solvents that are easily removed. The key to success is to "deactivate" the acidic sites on the silica gel.
By adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to the mobile phase, the acidic silanol groups on the silica surface are neutralized.[3][4] This competing base effectively "caps" the sites of strong interaction, allowing the basic analyte, this compound, to elute more symmetrically and with better recovery. The amine is then separated from less polar impurities based on its polarity.
Detailed Protocol: Normal-Phase Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography on silica gel.
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel, 230-400 mesh | Adsorbent for separation |
| Mobile Phase A | n-Hexane, HPLC grade | Weak eluting solvent |
| Mobile Phase B | Ethyl Acetate, HPLC grade | Strong eluting solvent |
| Mobile Phase Modifier | Triethylamine (TEA), >99% | Basic modifier to prevent peak tailing |
| Sample | Crude this compound | The mixture to be purified |
| Apparatus | Glass column, flash chromatography system, fraction collector, TLC plates | Standard chromatography equipment |
Experimental Workflow
Figure 1. Workflow for the purification of this compound.
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Ethyl Acetate in the desired ratio. Add triethylamine to a final concentration of 0.5-1% (v/v). For a gradient elution, prepare a weak eluent (e.g., 98:2 Hexane:EtOAc + 1% TEA) and a strong eluent (e.g., 80:20 Hexane:EtOAc + 1% TEA).
-
Column Packing: Prepare a slurry of silica gel in the weak mobile phase. Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is uniform and free of cracks.
-
Column Equilibration: Equilibrate the packed column by passing 3-5 column volumes of the weak mobile phase through it. This ensures the stationary phase is fully wetted and the baseline is stable.
-
Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Rationale: Dry loading is often preferred as it can lead to sharper bands and better separation.
-
-
Elution: Begin the elution with the weak mobile phase. If a gradient is used, gradually increase the proportion of the strong mobile phase to elute the compounds of increasing polarity. A typical gradient might be from 2% to 20% Ethyl Acetate over 10-15 column volumes.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC). Use the same mobile phase system as the column chromatography. Visualize the spots using a suitable stain (e.g., ninhydrin for primary amines or potassium permanganate).
-
Pooling and Solvent Evaporation: Combine the fractions containing the pure this compound. Remove the solvents under reduced pressure using a rotary evaporator. The presence of TEA will require co-evaporation with a solvent like toluene to remove it azeotropically.
Expected Results
| Parameter | Value |
| Typical Loading | 1-5% of the silica gel weight |
| Elution Profile | Less polar impurities elute first, followed by this compound. More polar impurities may remain on the column or elute with a higher percentage of ethyl acetate. |
| Purity | >95% (as determined by HPLC or NMR) |
Alternative and Complementary Techniques
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For analytical purposes or for the purification of smaller quantities, RP-HPLC is a powerful technique.
In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water and acetonitrile). To achieve good peak shape for basic compounds, the mobile phase is typically buffered at a pH where the amine is in a consistent protonation state. For amines, a basic mobile phase is often preferred to use the free-base form, which can improve retention and peak shape.[3]
Sources
Characterization techniques for spirocyclic primary amines
An Application Guide to the Structural Characterization of Spirocyclic Primary Amines
Abstract
Spirocyclic scaffolds are increasingly vital in modern drug discovery, prized for their inherent three-dimensionality and ability to confer novel physicochemical properties.[1][2] Primary amines incorporated into these rigid structures serve as crucial pharmacophores and synthetic handles. However, the unique structural complexity of spirocyclic primary amines, particularly their chirality, presents significant characterization challenges. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key analytical techniques and protocols required for the unambiguous structural elucidation and stereochemical assignment of this important class of molecules. We will delve into the causality behind experimental choices, offering field-proven insights into NMR spectroscopy, mass spectrometry, X-ray crystallography, and chiroptical methods.
The Challenge and Strategy of Spirocyclic Amine Characterization
The defining feature of a spirocycle is the single atom connecting two rings, creating a quaternary, or "spiro," center. This arrangement imparts a rigid, three-dimensional topology that is a departure from flat, aromatic systems. When a primary amine is part of this scaffold, its spatial orientation is fixed, which can be highly advantageous for targeted molecular interactions in drug design.[1] The primary challenge lies in confirming not just the connectivity (constitution) but also the precise 3D arrangement of atoms, including the absolute configuration of all stereocenters.
Our strategy follows a logical progression from initial constitutional analysis to definitive stereochemical assignment, employing a suite of orthogonal techniques to build a self-validating structural dossier.
Figure 1: A logical workflow for the comprehensive characterization of a novel spirocyclic primary amine.
Primary Structural Elucidation: Who is Connected to Whom?
The first step is to confirm the molecular formula and the atomic connectivity of the synthesized molecule. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the workhorse techniques for this phase.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of the analyte. For amines, it also offers characteristic fragmentation patterns that can corroborate the proposed structure.
-
The Nitrogen Rule: A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. This is an immediate first check for the successful incorporation of the primary amine.[3]
-
Fragmentation Patterns: The most common fragmentation pathway for amines is the cleavage of the bond beta to the nitrogen atom (alpha-cleavage relative to the functional group), which results in a resonance-stabilized iminium cation. In cyclic amines, this initial cleavage is often followed by further ring fragmentation. The fragmentation of spirocycles can be complex, but often involves cleavage of bonds adjacent to the spirocenter, which can help confirm the presence of the spirocyclic core.[3][4]
| Technique | Information Yielded | Key Considerations |
| Electrospray (ESI-HRMS) | Accurate Mass (typically < 5 ppm error), Molecular Formula | Soft ionization, often yields the protonated molecular ion [M+H]+. |
| Electron Impact (EI-MS) | Fragmentation Pattern, Molecular Ion (if stable) | Hard ionization, provides rich structural information from fragments. Molecular ions of some amines can be weak or absent.[3] |
| Tandem MS (MS/MS) | Connectivity Information | Isolating and fragmenting a specific ion (e.g., the molecular ion) can help piece together the structure by analyzing daughter ions.[5][6] |
Table 1: Key Mass Spectrometry Techniques and Their Applications.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Dissolve ~0.1 mg of the purified spirocyclic amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be free of any particulate matter.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the instrument to positive ion mode for amine analysis.
-
Analysis: Infuse the sample solution directly or via an LC system into the ESI source. Acquire data over a relevant m/z range.
-
Data Interpretation: Identify the [M+H]+ peak. Use the instrument's software to calculate the elemental composition based on the accurate mass. The calculated formula should match the theoretical formula of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the constitution of organic molecules in solution.[7] For spirocyclic systems, a combination of 1D and 2D NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals.[8]
-
¹H NMR: Protons on carbons adjacent to the amine nitrogen typically appear in the δ 2.3-3.0 ppm range. The N-H protons themselves are often broad and can appear over a wide range (δ 0.5-5.0 ppm), their position being highly dependent on concentration and solvent.[9] A key confirmatory test is to add a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to proton-deuterium exchange.[9]
-
¹³C NMR: Carbons directly bonded to the nitrogen are deshielded and typically resonate in the δ 10-65 ppm region.[9] The spiro-carbon, being a quaternary center, will appear as a singlet with a characteristic chemical shift.
-
2D NMR: For complex spirocycles, 2D experiments are non-negotiable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonds through the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for identifying connectivity across quaternary centers like the spiro-atom.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is invaluable for determining relative stereochemistry.
-
Definitive 3D Structure: The Gold Standard
While NMR can often define relative stereochemistry, determining the absolute configuration and providing an unambiguous 3D structure requires more specialized techniques.
Single-Crystal X-ray Crystallography
This technique is the ultimate arbiter of molecular structure. By diffracting X-rays off a single, well-ordered crystal, one can generate a three-dimensional electron density map of the molecule, revealing the precise position of every atom.[10][11]
-
Causality: X-ray crystallography provides an absolute, unambiguous determination of both connectivity and stereochemistry, including the absolute configuration of chiral centers.[12] It is the "gold standard" to which all other methods are compared.
-
The Bottleneck: The primary challenge is growing a single crystal of sufficient size and quality, which can be a rate-limiting step.[12]
Protocol 2: Growing Crystals for X-ray Diffraction
This protocol describes the common vapor diffusion method.
-
Purification: The compound must be of the highest possible purity (>99%).
-
Solvent Selection: Find a "good" solvent in which the amine is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.
-
Setup (Hanging Drop): a. Dissolve 2-5 mg of the amine in 0.5 mL of the "good" solvent in a small vial. b. In a larger beaker or jar, add 1-2 mL of the "poor" solvent to act as the reservoir. c. Place the vial inside the beaker, ensuring the solvent levels are different. d. Seal the beaker tightly.
-
Mechanism: The more volatile "good" solvent will slowly evaporate from the vial and diffuse into the reservoir, while the "poor" solvent vapor diffuses into the vial. This slowly decreases the solubility of the amine in the vial, ideally leading to the formation of well-ordered crystals over days or weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them with a loop and flash-cool them in liquid nitrogen for transport to the diffractometer.[11]
Stereochemical Characterization in Solution
When single crystals cannot be obtained, or when confirmation of the solution-state structure is needed, a combination of chiroptical and advanced NMR methods can be used to assign absolute configuration.
Chiroptical Spectroscopy
These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[13]
-
Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized UV-Vis light.
-
Vibrational Circular Dichroism (VCD): The infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum.
-
The Protocol: The experimental ECD or VCD spectrum is measured. Then, using Density Functional Theory (DFT) calculations, the theoretical spectrum for a known configuration (e.g., the R configuration) is computed. A direct comparison of the experimental spectrum with the calculated one allows for the assignment of the absolute configuration.[14] A positive match confirms the assumed configuration, while a mirror-image spectrum indicates the opposite configuration.
NMR with Chiral Derivatizing Agents (CDAs)
This powerful method allows for the determination of both absolute configuration and enantiomeric excess (ee) directly in the NMR tube. The principle involves reacting the chiral amine with an enantiomerically pure CDA to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR signals will be distinct.
Mosher's method, using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a classic example. More modern reagents, such as α-fluorinated phenylacetic phenylselenoester (FPP), offer enhanced resolution, particularly in ¹⁹F NMR.[15][16]
Figure 2: Workflow for creating and analyzing diastereomers using a Chiral Derivatizing Agent (CDA).
Protocol 3: Absolute Configuration via ¹⁹F NMR with FPP Derivatization
This protocol is adapted from modern methods for assigning the absolute configuration of chiral primary amines.[15][16]
-
Sample Preparation (Two Tubes):
-
Tube 1: In an NMR tube, dissolve ~1 mg of the chiral spirocyclic amine in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a slight molar excess of (R)-FPP.
-
Tube 2: Prepare an identical sample, but use (S)-FPP instead.
-
-
Reaction: Allow the derivatization reaction to proceed to completion directly in the NMR tube. This typically forms an amide bond.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each of the two samples.
-
Data Analysis & DFT Comparison: a. Measure the ¹⁹F chemical shift (δ) for the diastereomer in each tube. b. Calculate the experimental chemical shift difference: Δδ(exp) = δ(R-FPP adduct) - δ(S-FPP adduct). c. Perform DFT calculations to predict the theoretical ¹⁹F chemical shifts for all four possible diastereomers (R-Amine/R-FPP, S-Amine/R-FPP, R-Amine/S-FPP, S-Amine/S-FPP). d. Calculate the theoretical Δδ values for both an (R)-amine and an (S)-amine. e. Assignment: If the sign (+ or -) of your experimental Δδ(exp) matches the sign of the calculated Δδ for the (R)-amine, then the absolute configuration of your amine is R. If it matches the (S)-amine calculation, the configuration is S.[16]
Summary of Techniques
Choosing the right technique depends on the available sample, instrumentation, and the specific question being asked.
| Technique | Strengths | Weaknesses | Primary Use Case |
| NMR Spectroscopy | Excellent for constitutional analysis; provides relative stereochemistry (NOESY). | Does not inherently give absolute configuration. | Foundational constitutional analysis. |
| Mass Spectrometry | High sensitivity; provides molecular formula (HRMS) and structural clues. | Provides limited stereochemical information. | Molecular formula confirmation. |
| X-ray Crystallography | Unambiguous determination of 3D structure and absolute configuration.[12] | Requires high-quality single crystals, which can be difficult to obtain. | The definitive structural proof. |
| ECD/VCD + DFT | Assigns absolute configuration in solution; does not require crystallization. | Computationally intensive; accuracy depends on the quality of calculations. | Assigning absolute configuration when crystals are unavailable. |
| NMR with CDAs | Assigns absolute configuration and measures ee in solution. | Requires derivatization; potential for kinetic resolution errors. | Orthogonal confirmation of absolute configuration and purity analysis. |
Table 2: Comparative analysis of characterization techniques for spirocyclic primary amines.
Conclusion
The structural characterization of spirocyclic primary amines is a multi-faceted process that requires a thoughtful and integrated analytical approach. While NMR and MS provide the essential foundation of constitutional analysis, the definitive assignment of the complex three-dimensional structure relies on the power of X-ray crystallography or the synergy of chiroptical and computational methods. By understanding the principles and protocols behind each technique, researchers can confidently and accurately elucidate the structures of these valuable molecules, accelerating their application in medicinal chemistry and beyond.
References
- Vertex AI Search. (n.d.). HPLC-based method for determination of absolute configuration of alpha-chiral amines.
- Frontiers. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.
- National Institutes of Health. (2019, May 20). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.
- ARKAT USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
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- National Institutes of Health. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
- ResearchGate. (2025, October 15). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
- National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.
- PubMed. (n.d.). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds.
- Wikipedia. (n.d.). X-ray crystallography.
- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
- BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- ACS Publications. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.
- Whitman People. (n.d.). GCMS Section 6.15.
- ACS Publications. (n.d.). Organic Letters Ahead of Print.
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Application Notes & Protocols: Spiro[2.3]hexan-4-amine as a Conformationally Restricted Building Block in Modern Organic Synthesis
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the modern era of drug discovery, there is a decisive shift away from flat, aromatic-rich molecules towards scaffolds with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbons (Fsp³).[1] This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, enhanced metabolic stability, and the ability to engage with complex biological targets through precise spatial orientations.[1][2] Spirocycles, where two rings share a single atom, are exemplary scaffolds that meet these demands.[1][3]
Spiro[2.3]hexan-4-amine, with its unique fusion of a cyclopropane and a cyclobutane ring, represents a particularly valuable building block. The inherent strain and conformational rigidity of this small spirocyclic system offer several distinct advantages:
-
Precise Vectorial Orientation: The rigid framework locks appended functional groups into well-defined spatial vectors, reducing conformational flexibility and potentially improving binding affinity and selectivity for biological targets.[4][5]
-
Novel Chemical Space: As a non-classical and under-explored scaffold, it provides access to novel chemical matter, moving away from saturated intellectual property space.[4][6][7]
-
Metabolic Stability: The spirocyclic core can block sites of metabolism that are often susceptible in more flexible or traditional cyclic systems.[2][8]
-
Bioisosteric Replacement: It can serve as a bioisostere for common motifs like piperidine, cyclohexane, or gem-dimethyl groups, offering a completely different 3D profile while maintaining key interaction points.[4][9]
This guide provides a comprehensive overview of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights for its effective incorporation into synthetic and medicinal chemistry programs.
Synthesis of the this compound Scaffold
The construction of the spiro[2.3]hexane core is a key challenge, often approached by forming either the three- or four-membered ring onto a pre-existing cyclic precursor.[10] A common and effective strategy for accessing 4-substituted spiro[2.3]hexanes involves the reductive amination of the corresponding ketone, Spiro[2.3]hexan-4-one.
The following workflow outlines a reliable pathway from a commercially available starting material to the protected amine, ready for use in synthesis.
Caption: Synthetic pathway to Boc-Spiro[2.3]hexan-4-amine.
Protocol 1: Synthesis of tert-Butyl spiro[2.3]hexan-4-ylcarbamate
This three-step protocol describes the synthesis of the stable, Boc-protected form of this compound starting from Spiro[2.3]hexan-4-one. The ketone itself can be prepared via a Simmons-Smith cyclopropanation of 1-(trimethylsilyloxy)cyclobutene.
Step A: Reductive Amination of Spiro[2.3]hexan-4-one
Causality: This step directly converts the ketone into the primary amine. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild and selectively reduces the iminium intermediate formed in situ, minimizing reduction of the starting ketone. Ammonium acetate serves as the ammonia source.
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add Spiro[2.3]hexan-4-one (5.0 g, 52.0 mmol, 1.0 equiv) and methanol (100 mL).
-
Ammonia Source: Add ammonium acetate (40.1 g, 520 mmol, 10.0 equiv) to the solution and stir until dissolved.
-
Reduction: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (3.9 g, 62.4 mmol, 1.2 equiv) in methanol (20 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Workup: Carefully add 2 M aqueous HCl to the mixture at 0 °C until the pH is ~2 to quench the excess reducing agent and decompose the iminium species. Stir for 1 hour.
-
Basification & Extraction: Basify the mixture to pH >11 with 6 M aqueous NaOH. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound is obtained as an oil and is typically used directly in the next step without further purification.
Step B: Boc Protection of this compound
Causality: The primary amine is protected with a tert-butoxycarbonyl (Boc) group. This is crucial for improving the compound's stability, handling, and solubility in common organic solvents. It also prevents undesired side reactions of the amine in subsequent synthetic steps.
-
Setup: Dissolve the crude this compound (approx. 52.0 mmol) in dichloromethane (DCM, 150 mL) in a 500 mL round-bottomed flask and cool to 0 °C.
-
Reagent Addition: Add triethylamine (Et₃N, 14.5 mL, 104 mmol, 2.0 equiv) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 12.5 g, 57.2 mmol, 1.1 equiv) in DCM (50 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Wash the reaction mixture sequentially with 1 M aqueous HCl (100 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 100 mL), and brine (100 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (silica gel, gradient elution with 5-20% ethyl acetate in hexanes) to yield tert-butyl spiro[2.3]hexan-4-ylcarbamate as a white solid.
Core Applications and Methodologies
The primary amine handle of this compound is a versatile functional group for introducing this unique spirocyclic scaffold into larger molecules. Standard transformations such as amide bond formation and N-alkylation are highly effective.
Caption: Common synthetic transformations of this compound.
Protocol 2: General Procedure for Amide Bond Formation
Causality: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.
-
Deprotection: If starting with the Boc-protected amine, dissolve it in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to obtain the amine TFA salt.
-
Setup: To a solution of the carboxylic acid (1.0 equiv) in dimethylformamide (DMF, 0.2 M), add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature.
-
Amine Addition: Add a solution of this compound (or its TFA salt, 1.2 equiv) in DMF.
-
Reaction: Stir the reaction at room temperature for 4-12 hours until completion (monitored by LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to obtain the desired amide.
Protocol 3: General Procedure for Reductive Amination
Causality: This procedure couples the amine to an aldehyde or ketone. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is milder than NaBH₃CN and does not require acidic conditions, preserving acid-sensitive functional groups.
-
Setup: In a flask, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in 1,2-dichloroethane (DCE, 0.1 M).
-
Imine Formation: Add acetic acid (1.0 equiv) to catalyze imine/enamine formation. Stir for 30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to control any effervescence.
-
Reaction: Stir at room temperature for 6-24 hours until the starting materials are consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the N-alkylated product.
Physicochemical Impact and Data
The incorporation of the this compound scaffold significantly alters the physicochemical properties of a parent molecule when used as a bioisostere for more common fragments like piperidine.
| Property | Piperidine Fragment | This compound Fragment | Rationale for Change |
| Fsp³ | 1.00 | 1.00 | Both are fully saturated, maximizing 3D character. |
| Calculated logP | Lower | Higher | The spiro[2.3]hexane core is more lipophilic than piperidine due to the higher carbon-to-heteroatom ratio.[2] |
| pKa (amine) | ~11.2 | ~10.5 (Predicted) | The strained ring system may slightly alter the hybridization and basicity of the exocyclic amine. |
| Conformational Rigidity | Flexible (Chair flips) | Highly Rigid | The spirocyclic nature eliminates ring inversions, providing a fixed orientation for substituents.[1] |
| Metabolic Stability | Susceptible to N-dealkylation & ring oxidation | Improved | The spiro-center and strained rings can sterically hinder access by metabolic enzymes.[2][8] |
Conclusion
This compound is a potent building block for introducing conformational rigidity and three-dimensionality into small molecules. Its unique topology serves as an excellent tool for medicinal chemists aiming to optimize lead compounds by improving metabolic stability, modulating physicochemical properties, and exploring novel chemical space. The synthetic protocols provided herein offer reliable and scalable methods for the preparation and derivatization of this valuable scaffold, enabling its broader application in drug discovery and organic synthesis.
References
- Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Enamine. Spirocyclic Azetidines for Medicinal Chemistry.
- Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.
- Koeplinger, K. A., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.
- Angiolini, M. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Barberis, M., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition.
- Komarov, I. V., et al. (2025). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate.
- Taylor & Francis. Spiro – Knowledge and References.
- Huang, W., et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- Beloglazkina, E. K. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC - NIH.
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Application Notes and Protocols for the Use of Spiro[2.3]hexan-4-amine in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: Embracing the Third Dimension in Drug Design
For decades, medicinal chemistry has been dominated by flat, aromatic scaffolds. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The contemporary imperative in drug discovery is to explore three-dimensional (3D) chemical space more effectively. Saturated, sp³-rich scaffolds are at the forefront of this movement, offering a path to novel compounds with improved pharmacological profiles and access to new intellectual property.[1][2]
Among these 3D structures, strained spirocycles have garnered significant attention.[1][3][4] The Spiro[2.3]hexane framework, formed by the fusion of a cyclopropane and a cyclobutane ring at a single carbon atom, is a particularly compelling motif. Its inherent rigidity and strained nature create well-defined exit vectors for substituents, allowing for precise spatial orientation when interacting with biological targets.[5] The introduction of an amine at the 4-position creates Spiro[2.3]hexan-4-amine , a versatile and highly valuable building block for the synthesis of innovative therapeutics. This guide provides an in-depth exploration of its properties, synthesis, and application in modern medicinal chemistry.
Part 1: Physicochemical Landscape and Bioisosteric Potential
The strategic value of this compound lies in its ability to serve as a non-classical bioisostere for common saturated heterocycles, most notably piperidine.[5][6] Bioisosteric replacement is a cornerstone of lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties while retaining the key binding interactions of a parent molecule.
The Spiro[2.3]hexane core offers a distinct structural and physicochemical profile compared to traditional scaffolds. Its compact, rigid nature allows it to project substituents into different regions of a binding pocket than its more flexible or planar counterparts. This can lead to novel and improved interactions with the target protein.
Table 1: Comparative Physicochemical Properties
| Property | Benzene (Typical Aromatic) | Piperidine (Flexible Heterocycle) | Spiro[2.3]hexane Core | Rationale for Advantage |
| Fraction of sp³ (Fsp³) | 0 | 1.0 | 1.0 | Higher Fsp³ is correlated with increased clinical success, likely due to improved solubility and metabolic profiles.[2] |
| Molecular Shape | Planar | Flexible (Chair/Boat) | Rigid, 3D | Defined 3D geometry reduces conformational entropy upon binding and provides precise substituent vectors.[3] |
| Solubility | Low | Moderate | Generally Improved | Disruption of planarity and introduction of sp³ character often leads to better aqueous solubility.[7] |
| Metabolic Stability | Prone to oxidation (CYP450) | Prone to N-dealkylation, oxidation | Often enhanced | The strained, compact structure can be less susceptible to common metabolic pathways.[2] |
| Intellectual Property | Crowded | Crowded | Less Explored | Represents an opportunity for novel chemical matter and patentability.[1][5] |
The true power of this scaffold is visualized by considering its substitution vectors. Where a piperidine ring offers axial and equatorial positions with conformational flexibility, the Spiro[2.3]hexane core presents rigid and spatially distinct vectors, enabling chemists to probe protein binding sites with greater precision.
Caption: Bioisosteric relationship between piperidine and this compound.
Part 2: Synthetic Strategies and Protocols
Access to Spiro[2.3]hexane analogues, once considered a synthetic challenge, has become more streamlined through modern methodologies. The underrepresentation of these motifs in the past was largely due to a lack of robust synthetic routes.[1] Recent advancements have opened the door to their broader application.
Key synthetic strategies include:
-
Johnson-Corey-Chaykovsky Type Reactions: Utilizing novel sulfonium salts to react with imines or other electrophiles, providing modular access to various spiro[2.3]hexane analogues.[1][8]
-
Cyclopropanation of Methylene Cyclobutanes: A common and effective method involving the addition of a carbene or carbene equivalent across the double bond of a substituted cyclobutane.[1]
-
Photoinduced Synthesis: Green chemistry approaches that leverage visible-light irradiation to construct the spirocyclic scaffold, often avoiding harsh reagents.[9]
Protocol 1: Synthesis of N-Boc-Spiro[2.3]hexan-4-amine via Cyclopropanation
This protocol provides a representative method for synthesizing the protected amine scaffold, which can then be deprotected and functionalized. The causality behind this approach is the reliable formation of the strained cyclopropane ring from a readily accessible methylene cyclobutane precursor.
Workflow Overview:
Caption: General workflow for synthesis and functionalization.
Step-by-Step Methodology:
-
Boc Protection of 3-Methylenecyclobutan-1-amine:
-
Rationale: The primary amine is protected as a tert-butoxycarbonyl (Boc) group to prevent side reactions during the subsequent cyclopropanation step.
-
Procedure: To a stirred solution of 3-methylenecyclobutan-1-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor by TLC until starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield tert-butyl (3-methylenecyclobutyl)carbamate.
-
-
Simmons-Smith Cyclopropanation:
-
Rationale: The Simmons-Smith reaction is a classic method for generating a cyclopropane ring from an alkene using a carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc. It is chosen for its reliability and functional group tolerance.
-
Procedure: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the protected amine from Step 1 (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C. Add diethylzinc (Et₂Zn, 1.1 M solution in hexanes, 2.5 eq) dropwise, followed by diiodomethane (CH₂I₂, 2.5 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute with DCM and filter through a pad of Celite to remove zinc salts.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield tert-butyl spiro[2.3]hexan-4-ylcarbamate (N-Boc-Spiro[2.3]hexan-4-amine).
-
Protocol 2: Amide Coupling for Library Synthesis
This protocol demonstrates the use of the deprotected this compound as a scaffold for building a diverse chemical library via amide bond formation.
-
Boc Deprotection:
-
Procedure: Dissolve N-Boc-Spiro[2.3]hexan-4-amine (1.0 eq) in DCM (0.2 M). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure. The resulting TFA salt of this compound can often be used directly in the next step.
-
-
HATU-Mediated Amide Coupling:
-
Rationale: HATU is a highly efficient peptide coupling reagent that minimizes racemization and promotes rapid amide bond formation, making it ideal for library synthesis.
-
Procedure: To a solution of the desired carboxylic acid (1.0 eq) in dimethylformamide (DMF, 0.1 M), add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound TFA salt (1.2 eq) in DMF.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography or preparative HPLC to yield the final amide product.
-
Part 3: Applications and Case Studies
The unique 3D structure of the Spiro[2.3]hexane core has been leveraged in various therapeutic areas to achieve specific pharmacological goals.
Table 2: Selected Applications of Spiro[2.3]hexane-Containing Scaffolds
| Therapeutic Area | Target(s) | Key Findings & Rationale | Reference(s) |
| Pain/Analgesia | Nociceptin/Orphanin FQ (NOP) and Mu Opioid (MOP) Receptors | Spiro[cyclohexane-pyrano-indole]-amines demonstrated potent dual agonism. The spirocyclic core was critical for establishing the correct vector for receptor engagement. | [10][11] |
| Oncology | Various (e.g., MDM2) | Spiro-bisheterocycles, including those with strained rings, have been shown to induce apoptosis in breast cancer cell lines. The rigid scaffold helps position pharmacophores for optimal target interaction. | [12][13] |
| Neuroscience (CNS) | GABA Receptors | Spiro[2.3]hexane amino acids were designed as conformationally-restricted analogues of GABA to achieve selectivity for specific GABA receptor subtypes. | [14] |
| Neuroscience (CNS) | Sigma (σ) Receptors | Spirocyclic cyclohexylamines showed high affinity and selectivity for σ₁ receptors, which are implicated in various neurological disorders. | [15] |
Case Study: Dual NOP/MOP Receptor Agonists for Pain Management
The discovery of spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as potent analgesics provides an excellent example of the scaffold's utility.[10][11] Concurrent activation of both NOP and MOP receptors is a promising strategy for developing powerful painkillers with a reduced side-effect profile compared to traditional opioids.[10]
In this work, the spirocyclic core served to rigidly orient the amine-containing cyclohexane and the indole portion of the molecule. This precise geometry was found to be crucial for achieving high-affinity binding and functional agonism at both receptors.
Caption: Proposed mechanism for spirocycle-based dual-agonist analgesics.
Conclusion and Future Perspectives
This compound is more than just a novel building block; it is an enabling tool for escaping the confines of "flatland" medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it a powerful scaffold for developing next-generation therapeutics. The ability to use it as a bioisostere for common motifs like piperidine opens up vast new chemical space for exploration.[1][6]
As synthetic methodologies continue to improve, we anticipate the broader adoption of Spiro[2.3]hexane and other strained spirocyclic systems in drug discovery campaigns.[3] Future work will likely focus on developing stereoselective syntheses to access enantiopure building blocks and further exploring their potential as bioisosteres for a wider range of pharmaceutically relevant scaffolds. The continued development and application of these unique 3D structures are imperative for meeting the challenges of modern drug design.
References
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Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... - ResearchGate. Available from: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. Available from: [Link]
-
Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists. Available from: [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). Available from: [Link]
-
(PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - ResearchGate. Available from: [Link]
-
Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. Available from: [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. | Semantic Scholar. Available from: [Link]
- Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents.
-
Relationships between the structure of spiro[[6]benzopyran-1,1'-cyclohexan]-4'-amines and their σ1 receptor affinity and selectivity | Request PDF - ResearchGate. Available from: [Link]
-
Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines - PubMed. Available from: [Link]
-
Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists | Request PDF - ResearchGate. Available from: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available from: [Link]
-
Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR. Available from: [Link]
-
Synthesis and Reactions of Some New Spiro {Indeno[1,2-b]pyran-4,3'-indolines}. Available from: [Link]
-
Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues - PubMed. Available from: [Link]
-
Design, Synthesis and Anticancer Evaluation of Spiro [cyclohexane-1,1′-indene]-2,5-diene Analogues | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC - NIH. Available from: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. Available from: [Link]
-
Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent | Request PDF - ResearchGate. Available from: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. Available from: [Link]
-
Cycloaddition Reaction of Spiro[2.4]hepta-4,6-dien-1-ylmethanol and PTAD: A New Rearrangement. - ResearchGate. Available from: [Link]
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- 15. researchgate.net [researchgate.net]
Introduction: The Strategic Value of the Spiro[2.3]hexane Scaffold
An Application Guide to the Synthetic Derivatization of Spiro[2.3]hexan-4-amine: Protocols and Methodologies
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as privileged structures.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, enabling more precise spatial arrangement of pharmacophoric elements for optimal target engagement.[1] The spiro[2.3]hexane framework, a compact and strained system, is a particularly attractive scaffold. Its unique geometry serves as a non-classical bioisostere for commonly used groups, potentially enhancing properties like metabolic stability, aqueous solubility, and cell permeability, while also providing access to novel intellectual property space.[2]
This compound, with its primary amine, presents a versatile handle for synthetic elaboration. The primary amine is a potent nucleophile and a key site for introducing a wide array of functional groups, thereby enabling systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. This guide provides a detailed exploration of key derivatization strategies for this scaffold, focusing on the underlying chemical principles, robust experimental protocols, and methods for self-validation.
Core Derivatization Strategies: A Workflow Overview
The derivatization of this compound can be systematically approached through several high-yielding and versatile chemical transformations. The choice of strategy is dictated by the desired properties of the final molecule, whether it's for library synthesis, lead optimization, or bioconjugation.
N-Acylation: Formation of Robust Amide Bonds
N-acylation is one of the most fundamental and reliable methods for derivatizing primary amines. The resulting amide bond is exceptionally stable under physiological conditions, making this a cornerstone reaction in medicinal chemistry. This strategy allows for the introduction of a vast array of acyl groups, modulating properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Causality and Experimental Choices:
-
Reagent: Acyl chlorides or acid anhydrides are commonly used due to their high reactivity. For more sensitive substrates, coupling reagents like HATU or EDC are employed to activate a carboxylic acid in situ, allowing for milder reaction conditions.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid competitive reactions with the acylating agent.
Protocol 1: General N-Acylation using an Acyl Chloride
This protocol describes the reaction of this compound hydrochloride with benzoyl chloride as a representative example.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add TEA (2.2 eq) to the suspension. The first equivalent neutralizes the hydrochloride salt to liberate the free amine, and the second neutralizes the HCl generated during the reaction. Stir for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation and minimize side reactions.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred mixture. A slow addition rate prevents localized overheating.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acyl chloride and HCl), water, and finally brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(spiro[2.3]hexan-4-yl)benzamide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Guide for N-Acylation
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield | Incomplete reaction; insufficient base; moisture in reagents/solvent. | Increase reaction time; ensure 2.2 eq of base for the HCl salt; use anhydrous solvents and reagents. |
| Di-acylation | Not applicable for primary amines in this context, but a concern with sulfonylation. | N/A |
| Starting Material Remains | Acylating agent degraded by moisture; insufficient reagent. | Use fresh acyl chloride; increase stoichiometry to 1.2-1.5 eq. |
N-Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide functional group is a key pharmacophore present in numerous approved drugs. Its ability to act as a hydrogen bond donor and acceptor, combined with its metabolic stability, makes it a valuable addition to a lead compound. The Hinsberg test, a classical chemical test, relies on the principles of sulfonamide formation to distinguish between primary, secondary, and tertiary amines.[3]
Causality and Experimental Choices:
-
Reactivity: The primary amine is sufficiently nucleophilic to react directly with a sulfonyl chloride.
-
Di-sulfonylation Risk: A common side reaction is the formation of a di-sulfonylated product. The initially formed sulfonamide has an acidic N-H proton. In the presence of a strong base, this proton can be removed, creating a sulfonamide anion that can be further sulfonylated.[4]
-
Mitigation Strategies: To favor mono-sulfonylation, the reaction is typically run at a low temperature (0 °C), and the sulfonyl chloride is added slowly to keep its concentration low. Using a sterically hindered or weaker base like pyridine can also disfavor the second sulfonylation.[4]
Protocol 2: Mono-Sulfonylation using a Sulfonyl Chloride
This protocol details the reaction with p-toluenesulfonyl chloride (TsCl).
Materials:
-
This compound hydrochloride (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Pyridine (as both base and solvent) or TEA (2.2 eq) in DCM
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: Dissolve/suspend this compound hydrochloride (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add TEA (2.2 eq).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes. Maintaining a low temperature and slow addition is critical to prevent di-sulfonylation.[4]
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor by TLC or LC-MS.
-
Work-up (DCM/TEA method):
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess TEA/pyridine), saturated aqueous NaHCO₃ (to remove excess TsCl), and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) or recrystallization.
-
Validation: Characterize the product by NMR and MS to confirm the structure of N-(spiro[2.3]hexan-4-yl)-4-methylbenzenesulfonamide.
Sources
The Spiro[2.3]hexane Scaffold: A Rising Star in Parallel Synthesis for Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flat" world of aromatic rings into the three-dimensional chemical space. This expedition has led to a growing appreciation for spirocyclic scaffolds, which offer a unique combination of structural rigidity, three-dimensionality, and synthetic accessibility. Among these, the spiro[2.3]hexane core, with its strained cyclopropane and cyclobutane rings fused at a single carbon atom, is emerging as a particularly promising scaffold for the construction of diverse compound libraries through parallel synthesis.
This guide provides an in-depth exploration of the applications of spiro[2.3]hexane scaffolds in parallel synthesis, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the strategic advantages of this scaffold, the design and execution of parallel synthesis campaigns, and case studies that underscore its potential in modern drug discovery.
The Allure of the Spiro[2.3]hexane Scaffold: A Three-Dimensional Advantage
The spiro[2.3]hexane scaffold is more than just a chemical curiosity; its distinct structural features translate into tangible benefits for drug design. The inherent three-dimensionality of the spiro[2.3]hexane core allows for the precise projection of substituents into three-dimensional space, enabling more effective exploration of protein binding pockets compared to traditional flat aromatic systems.[1][2] This spatial arrangement can lead to enhanced potency, selectivity, and improved physicochemical properties.[3]
Furthermore, the strained nature of the cyclopropane and cyclobutane rings can influence the conformation of appended functionalities, locking them into specific orientations that can be advantageous for target binding. This conformational restriction can reduce the entropic penalty upon binding, leading to higher affinity.
From a synthetic standpoint, the development of modular synthetic routes has made the spiro[2.3]hexane core and its heteroatom-containing analogues increasingly accessible for library synthesis.[4][5][6] These modular approaches are crucial for parallel synthesis, where the ability to systematically vary substituents around a common core is paramount.
Designing and Synthesizing Spiro[2.3]hexane-Based Libraries
The successful application of the spiro[2.3]hexane scaffold in parallel synthesis hinges on a well-designed synthetic strategy that allows for the rapid and efficient generation of a diverse set of analogues. A key approach involves the modular synthesis of functionalized spiro[2.3]hexane building blocks that can be readily diversified in a parallel format.
Key Building Blocks and Synthetic Strategies
A particularly powerful method for the synthesis of spiro[2.3]hexane scaffolds and their heteroatom-containing variants is the Johnson–Corey–Chaykovsky reaction.[4][5][6] This reaction allows for the modular construction of the spirocyclic core from readily available starting materials. For instance, the synthesis of 1,5-diazaspiro[2.3]hexane derivatives, valuable building blocks for drug discovery, can be achieved through the cyclopropanation of corresponding cyclobutane or azetidine precursors.[7]
The general workflow for a parallel synthesis campaign utilizing a spiro[2.3]hexane scaffold can be visualized as follows:
Figure 1: A generalized workflow for the parallel synthesis and screening of a spiro[2.3]hexane-based compound library.
Application Notes and Protocols
This section provides a detailed, step-by-step protocol for the parallel synthesis of a library of 1,5-disubstituted 1,5-diazaspiro[2.3]hexane amides. This protocol is adapted from modular synthesis strategies and is designed for a 96-well plate format.[4][5][6][7]
Protocol: Parallel Synthesis of a 1,5-Diazaspiro[2.3]hexane Amide Library
Objective: To synthesize a diverse library of 1,5-diazaspiro[2.3]hexane amides for biological screening.
Materials:
-
Monoprotected 1,5-diazaspiro[2.3]hexane (e.g., tert-butyl 1,5-diazaspiro[2.3]hexane-1-carboxylate)
-
A diverse set of carboxylic acids (in a 96-well plate format)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
96-well reaction blocks
-
Automated liquid handler (optional, but recommended for efficiency)
-
High-throughput purification system (e.g., preparative HPLC-MS)
-
Analytical LC-MS system
Experimental Workflow:
Sources
- 1. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Evaluation of Novel Spiro[2.3]hexan-4-amine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage in drug design, enabling precise orientation of functional groups to interact with biological targets. The spiro[2.3]hexane core, a strained and unique scaffold, presents an opportunity for novel chemical space exploration.[1] The introduction of an amine functionality at the 4-position of this scaffold is hypothesized to provide a key interaction point for various biological targets, potentially leading to new therapeutic agents. Heterocyclic compounds, in general, are foundational to over 85% of biologically active pharmaceuticals, and the unique combination of a spiro unit with a fused system can impart critical biological properties.[2]
This document provides a comprehensive guide for the initial biological evaluation of novel Spiro[2.3]hexan-4-amine derivatives. The protocols outlined herein are designed as a tiered screening cascade, beginning with broad cytotoxicity profiling and branching into more specific assays to elucidate potential anticancer, antimicrobial, or central nervous system (CNS) activities.
Tier 1: Primary Screening - Cytotoxicity and General Viability
The initial step in evaluating any novel compound library is to assess its general effect on cell viability. This provides a broad understanding of the compounds' potency and serves as a basis for selecting concentrations for subsequent, more specific assays. The MTT and XTT assays are robust, colorimetric methods for determining cell metabolic activity, which is often correlated with cell viability.[3]
Principle of Tetrazolium-Based Assays
Living, metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), yielding a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3] The primary difference is that the MTT formazan is insoluble and requires a solubilization step, while the XTT formazan is water-soluble, simplifying the protocol.[3]
Experimental Workflow: Initial Cytotoxicity Screening
Caption: Workflow for primary cytotoxicity screening using MTT or XTT assays.
Protocol 1: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on a panel of cancer and normal cell lines.
Materials:
-
This compound derivatives dissolved in DMSO.
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a normal human cell line (e.g., HDF - human dermal fibroblast).
-
MTT solution (5 mg/mL in sterile PBS).[3]
-
Cell culture medium, Fetal Bovine Serum (FBS), and appropriate supplements.
-
96-well flat-bottom plates.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment: Prepare serial dilutions of the spiro derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.[3] Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| SH-A-001 | A549 | 48 | 15.2 |
| SH-A-001 | MCF-7 | 48 | 22.5 |
| SH-A-001 | HCT116 | 48 | 18.9 |
| SH-A-001 | HDF | 48 | > 100 |
| SH-A-002 | A549 | 48 | 8.7 |
| SH-A-002 | MCF-7 | 48 | 12.1 |
| SH-A-002 | HCT116 | 48 | 9.5 |
| SH-A-002 | HDF | 48 | 85.3 |
Table 1: Example cytotoxicity data for this compound derivatives.
Tier 2: Elucidating the Mechanism of Action (for Anticancer "Hits")
Compounds demonstrating potent and selective cytotoxicity against cancer cell lines should be advanced to mechanism of action (MoA) studies. A common anticancer MoA involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][7]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the lead compounds induce cell cycle arrest.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Cell Treatment: Seed cells (e.g., A549) in 6-well plates and treat with the lead compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[4]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Objective: To determine if the lead compounds induce apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. PI is used to identify necrotic or late apoptotic cells with compromised membranes.
Procedure:
-
Cell Treatment: Treat cells with the lead compound as described for cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Investigation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Anticancer Natural Compounds: Molecular Mechanisms and Functions. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aminospiro[2.3]hexane
Welcome to the technical support guide for the synthesis of 4-aminospiro[2.3]hexane. This document is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic challenge. The unique structural rigidity and three-dimensional nature of the spiro[2.3]hexane scaffold make it a valuable building block in medicinal chemistry, but its synthesis is not without its difficulties. This guide is structured to address specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Overview of a Plausible Synthetic Pathway
While several synthetic routes to spiro[2.3]hexane derivatives exist, a common and logical approach to 4-aminospiro[2.3]hexane involves a multi-step sequence starting from a commercially available cyclobutane precursor. The following pathway will form the basis of our troubleshooting guide:
-
Olefination: Conversion of a 3-substituted cyclobutanone to the corresponding methylenecyclobutane.
-
Cyclopropanation: Formation of the spiro[2.3]hexane core via a Simmons-Smith or related cyclopropanation of the exocyclic double bond.
-
Amine Introduction: Conversion of a functional group at the 4-position (e.g., a carboxylic acid) to the desired amine, often via a Curtius rearrangement.
Below is a visual representation of this general workflow:
Caption: General synthetic workflow for 4-aminospiro[2.3]hexane.
Troubleshooting Guide: A Step-by-Step Approach
This section is formatted as a series of questions and answers to directly address potential issues in your synthesis.
Part 1: Olefination of the Cyclobutanone Precursor
The introduction of the exocyclic methylene group is a critical step. The high ring strain of cyclobutane can influence the reactivity of the ketone and the stability of the resulting alkene.[1]
Question 1: I am observing low to no conversion of my cyclobutanone to the desired methylenecyclobutane using a standard Wittig reaction. What could be the issue?
Answer:
Several factors can contribute to a sluggish Wittig reaction with cyclobutanone:
-
Steric Hindrance: While cyclobutanone itself is not exceptionally hindered, bulky substituents on the ring or the ylide can impede the reaction.
-
Ylide Reactivity: The reactivity of the phosphorus ylide is crucial. If you are using a stabilized ylide, it may not be reactive enough for the relatively unactivated cyclobutanone.
-
Base and Solvent Choice: The choice of base for generating the ylide and the reaction solvent are critical.
Troubleshooting Table: Wittig Reaction
| Potential Cause | Suggested Solution |
| Inactive Ylide | Ensure your phosphonium salt is dry and the base is strong enough for complete deprotonation (e.g., n-BuLi, NaH, KHMDS). For less reactive ketones, a non-stabilized ylide is generally required. |
| Steric Hindrance | If your substrate is sterically demanding, consider a more reactive olefination reagent like the Tebbe or Petasis reagent, which are often more effective for hindered ketones. |
| Side Reactions | Enolization of the cyclobutanone can be a competing pathway, especially with sterically hindered ylides and strong bases. Using a salt-free ylide or adding a Lewis acid (e.g., LiBr, Ti(OiPr)4) can sometimes suppress enolization. |
Question 2: My olefination reaction is messy, and purification of the methylenecyclobutane is difficult due to phosphorus byproducts.
Answer:
This is a very common issue with the Wittig reaction. The triphenylphosphine oxide byproduct can be difficult to separate from the product.
-
Alternative Reagents: Consider using the Horner-Wadsworth-Emmons (HWE) reaction if applicable, as the phosphate byproduct is water-soluble and easily removed. However, for a simple methylenation, the Wittig is more direct.
-
Purification Strategies:
-
Crystallization: If your product is a solid, crystallization can be an effective way to remove triphenylphosphine oxide.
-
Chromatography: Careful column chromatography is the most common method. A non-polar eluent system (e.g., hexanes or pentane) is often effective, as triphenylphosphine oxide is more polar.
-
Precipitation: In some cases, you can precipitate the triphenylphosphine oxide by adding a solvent in which it is insoluble (e.g., ether or pentane) and filtering it off.
-
Part 2: Cyclopropanation of the Methylenecyclobutane
The construction of the spirocyclic core is arguably the most defining step. The Simmons-Smith reaction and its variants are well-suited for this transformation.[2][3][4][5][6]
Question 3: My Simmons-Smith cyclopropanation is giving very low yields of the spiro[2.3]hexane, and I am mostly recovering the starting alkene.
Answer:
Low conversion in a Simmons-Smith reaction often points to issues with the generation or reactivity of the zinc carbenoid.[7]
-
Inactive Zinc: The activation of the zinc is paramount. The zinc-copper couple must be freshly prepared and highly active.
-
Reagent Quality: The quality of the diiodomethane is critical. It should be fresh and protected from light.
-
Moisture: The reaction is highly sensitive to moisture, which will quench the organozinc intermediate.
Troubleshooting Table: Simmons-Smith Reaction
| Potential Cause | Suggested Solution |
| Inactive Zinc-Copper Couple | Ensure the zinc dust is of high purity. Activate it by washing with dilute HCl, followed by water, ethanol, and ether, then dry thoroughly under vacuum. The subsequent treatment with copper(I) chloride or copper(II) acetate should result in a dark-colored solid. Ultrasonication during the activation can be beneficial.[7] |
| Poor Quality Diiodomethane | Use freshly distilled diiodomethane. Passing it through a short plug of activated alumina before use can remove impurities. |
| Presence of Moisture | Rigorously dry all glassware and solvents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Low Substrate Reactivity | For less reactive or electron-deficient alkenes, consider using the Furukawa modification (Et₂Zn and CH₂I₂), which generates a more reactive carbenoid.[3] |
Question 4: I am observing the formation of multiple byproducts in my cyclopropanation reaction. What could be causing this?
Answer:
Byproduct formation can arise from side reactions of the carbenoid or impurities.
-
Insertion Reactions: The zinc carbenoid can potentially insert into C-H bonds, although this is less common with unactivated substrates.
-
Radical Reactions: Impurities in the reagents or reaction conditions that promote single-electron transfer can lead to radical-mediated side reactions.
-
Polymerization: Lewis acidic zinc species can sometimes promote polymerization of the alkene starting material.
Preventative Measures:
-
Control Temperature: Run the reaction at the recommended temperature (often room temperature or slightly below). Exothermic reactions should be cooled.
-
Purity of Reagents: Ensure high purity of all reagents and solvents.
-
Inert Atmosphere: A strict inert atmosphere is crucial to prevent radical side reactions initiated by oxygen.
Part 3: Introduction of the Amine Group via Curtius Rearrangement
The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon.[8][9][10][11][12]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgosolver.com [orgosolver.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reductive Amination of Spiro[2.3]hexan-4-one
Welcome to the technical support guide for the reductive amination of spiro[2.3]hexan-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of this specific transformation. The unique strain and reactivity of the spiro[2.3]hexane framework can introduce challenges not commonly seen with simpler ketones. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides probable causes, actionable solutions, and a detailed explanation of the underlying chemistry.
Question 1: My reaction shows poor conversion, and I'm recovering a significant amount of unreacted spiro[2.3]hexan-4-one. What is the primary cause?
Probable Cause(s): The most likely culprit for low conversion is an unfavorable equilibrium for the initial imine (or iminium ion) formation. The reaction between a ketone and an amine to form an imine is a reversible process that generates water.[1][2] If this water is not removed or if the reaction conditions do not sufficiently favor the imine intermediate, the subsequent reduction step cannot proceed efficiently.
Recommended Solution(s):
-
Switch to a Two-Step (Indirect) Procedure:
-
Step 1 (Imine Formation): Combine the spiro[2.3]hexan-4-one and the primary amine in a suitable solvent (e.g., methanol or toluene) in the presence of a dehydrating agent.
-
Dehydrating Agents: Use molecular sieves (3Å or 4Å) or magnesium sulfate to sequester the water generated and drive the equilibrium toward the imine. For azeotropic removal, use toluene with a Dean-Stark apparatus.
-
Monitoring: Track the formation of the imine by TLC or ¹H NMR until the ketone starting material is consumed.
-
Step 2 (Reduction): Once imine formation is complete, cool the reaction mixture and add the reducing agent.
-
-
Optimize pH for One-Pot Reactions:
-
The reaction requires mildly acidic conditions (typically pH 4-6) to catalyze imine formation.[3] However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.
-
Action: Add a catalytic amount of acetic acid (AcOH). For sensitive substrates, using a buffer system like AcOH/NaOAc can provide better pH control.[4]
-
In-Depth Explanation: The core of the issue lies in Le Châtelier's principle. The condensation reaction is an equilibrium: Ketone + Amine ⇌ Hemiaminal ⇌ Imine + H₂O In a one-pot (direct) reductive amination, the imine is reduced as it is formed, which helps pull the equilibrium forward.[5] However, if the rate of imine formation is slow, competing side reactions can occur. By physically removing water in a two-step process, you force the equilibrium almost completely to the imine side, ensuring that the reducing agent has a high concentration of the desired intermediate to act upon.[6]
Question 2: I'm observing a significant amount of spiro[2.3]hexan-4-ol as a byproduct. How can I prevent the reduction of my starting ketone?
Probable Cause(s): This side reaction occurs when the chosen reducing agent is too reactive and does not sufficiently discriminate between the carbonyl group of the ketone and the C=N bond of the imine intermediate.[3] Stronger hydride reagents like sodium borohydride (NaBH₄) are known to reduce both aldehydes and ketones readily.[1]
Recommended Solution(s):
-
Use a More Selective Reducing Agent: Switch from NaBH₄ to a milder, more chemoselective reagent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[7][8] It is less reactive than NaBH₄ and selectively reduces the protonated iminium ion much faster than the neutral ketone.[1] It is typically used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[8][9][10]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic selective reagent. It is stable under the mildly acidic conditions required for imine formation, whereas NaBH₄ is not.[3][11] However, due to the toxicity of cyanide byproducts, STAB is often preferred.[3]
-
-
Employ the Two-Step Procedure: As described in Question 1, forming the imine first and removing the ketone starting material before adding the reducing agent will completely eliminate this side reaction. This is the most robust method to ensure the desired outcome.
In-Depth Explanation: The selectivity of hydride reagents is key. NaBH(OAc)₃ is sterically bulkier and electronically less reactive than NaBH₄. Its preferential reduction of the iminium ion stems from the fact that the protonated C=N⁺ bond is a much stronger electrophile than the neutral C=O bond. Therefore, even in a one-pot reaction where both ketone and imine are present, STAB will overwhelmingly react with the imine intermediate.[1][3]
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and solving issues related to low product yield.
Caption: A logical workflow for troubleshooting common issues in the reductive amination of spiro[2.3]hexan-4-one.
Question 3: My reaction with a primary amine is producing a significant amount of the tertiary amine (dialkylation product). How can I improve selectivity?
Probable Cause(s): This side reaction occurs when the newly formed secondary amine product successfully competes with the starting primary amine to react with another molecule of the ketone. This is more likely if an excess of the ketone is used or if the secondary amine product is more nucleophilic than the primary amine reactant.
Recommended Solution(s):
-
Control Stoichiometry: Use a 1:1 or slight excess of the primary amine relative to the spiro[2.3]hexan-4-one. This minimizes the chance of a second ketone molecule being available to react with the product.
-
Slow Addition: If feasible, add the ketone slowly to a solution of the amine and the reducing agent. This keeps the instantaneous concentration of the ketone low, favoring the reaction with the more abundant primary amine.
-
Stepwise Imine Formation: The most effective method is a modified two-step procedure.[8]
-
Form the imine using a 1:1 ratio of amine and ketone.
-
Crucially: After imine formation is complete, add the reducing agent. This ensures the secondary amine is only generated in the final step, with no remaining ketone to react with.
-
In-Depth Explanation: The formation of a tertiary amine byproduct is a classic problem of selectivity.[12] Primary Amine + Ketone → [Imine] → Secondary Amine Secondary Amine + Ketone → [Iminium] → Tertiary Amine By controlling the stoichiometry and reaction sequence, you can kinetically and thermodynamically favor the first pathway over the second. The stepwise procedure is the most robust because it temporally separates the formation of the secondary amine from the presence of the ketone starting material.[8]
Question 4: I'm observing unexpected byproducts, and I suspect the spiro[2.3]hexane ring system is unstable. Is this possible and how can I mitigate it?
Probable Cause(s): Yes, this is a valid concern. The spiro[2.3]hexane system contains significant ring strain due to the presence of cyclopropane and cyclobutane rings.[13] Under certain conditions, particularly with strong Lewis acids or harsh acidic conditions, the strained rings can undergo rearrangement or cleavage. For instance, Lewis acid-promoted rearrangement could lead to cyclopentanone derivatives.[13]
Recommended Solution(s):
-
Avoid Strong Lewis Acids: Do not use Lewis acids like TiCl₄ or ZnCl₂ as catalysts for imine formation unless absolutely necessary and at low temperatures.[9] While they can promote the reaction, they also increase the risk of substrate decomposition.
-
Use Mild Acetic Acid Catalysis: Rely on catalytic acetic acid, which is generally sufficient for imine formation without promoting significant ring rearrangement.
-
Maintain Low Temperatures: Run the reaction at room temperature or below (0 °C). Higher temperatures can provide the activation energy needed for undesired rearrangement pathways.
-
Choose Neutral Reduction Conditions: If using a two-step procedure, ensure the reduction step is performed under neutral or slightly basic conditions after the imine has been formed.
In-Depth Explanation: The reactivity of small, strained rings is a well-documented phenomenon.[13] The driving force for rearrangement is the release of ring strain. The spirocyclic carbon is a potential branching point for carbocation-mediated rearrangements, which can be initiated by strong acids. By maintaining mild, controlled conditions (pH, temperature, catalyst choice), you can keep the reaction on the desired pathway of nucleophilic attack at the carbonyl, minimizing the energy input required for alternative, destructive pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reductive amination of spiro[2.3]hexan-4-one?
The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The nitrogen of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the spiro[2.3]hexan-4-one. This forms a hemiaminal intermediate, which then dehydrates (loses a molecule of water) under mildly acidic catalysis to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1][2]
-
Reduction: A hydride reducing agent (like NaBH(OAc)₃) delivers a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion, reducing the C=N bond to a C-N single bond and forming the final amine product.[14]
Reaction Pathway and Common Side Reactions
Caption: The desired reaction pathway versus two common side reactions: ketone over-reduction and product over-alkylation.
Q2: Which reducing agent is best for this reaction?
For the reductive amination of most ketones, including spiro[2.3]hexan-4-one, Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is highly recommended.[8][10] Its high selectivity for iminium ions over ketones minimizes the formation of the alcohol byproduct, making it ideal for one-pot procedures.[1]
| Reducing Agent | Pros | Cons | Recommended Use Case |
| NaBH(OAc)₃ (STAB) | Highly selective for imines/iminiums[8]. Tolerates many functional groups[10]. Commercially available and easy to handle. | Water-sensitive[9]. More expensive than NaBH₄. | First choice for one-pot reductive aminations. |
| NaBH₃CN | Selective for imines/iminiums at neutral/acidic pH[3]. | Highly toxic (releases HCN gas if pH is too low). | Good alternative to STAB, but requires careful pH control and handling. |
| NaBH₄ | Inexpensive and readily available. | Not selective ; reduces ketones and aldehydes rapidly[1]. Unstable at acidic pH. | Only recommended for two-step procedures where the ketone has been removed before reduction. |
| H₂/Catalyst (e.g., Pd/C) | "Green" reducing agent (byproduct is water). Can be highly effective. | May require specialized high-pressure equipment. Catalyst can sometimes be deactivated.[1] | Useful for large-scale synthesis where catalyst handling and pressure equipment are available. |
Q3: Can I perform this as a one-pot or a two-step reaction? What are the pros and cons?
Both one-pot (direct) and two-step (indirect) methods are possible, but they offer a trade-off between convenience and control.[5][7]
-
One-Pot (Direct) Reductive Amination:
-
Pros: More efficient and faster as it involves a single reaction setup.
-
Cons: Higher risk of side reactions like ketone reduction and dialkylation. The reaction conditions must be carefully optimized (pH, selective reducing agent) to favor the desired product.
-
Best For: Well-behaved substrates and screening reactions where speed is a priority.
-
-
Two-Step (Indirect) Reductive Amination:
-
Pros: Offers maximum control and generally provides higher yields and purity. It physically separates imine formation from reduction, eliminating side reactions like ketone reduction.[8]
-
Cons: More time-consuming and labor-intensive due to the intermediate step (and potential isolation).
-
Best For: Difficult substrates, reactions where side products are hard to separate, and when maximizing yield is the primary goal.
-
Standard Protocol: Two-Step Reductive Amination of Spiro[2.3]hexan-4-one
This protocol is designed to maximize yield and purity by separating imine formation from the reduction step.
Materials:
-
Spiro[2.3]hexan-4-one
-
Primary amine (1.05 equivalents)
-
Anhydrous Toluene
-
Activated Molecular Sieves (4Å)
-
Anhydrous Methanol
-
Sodium Borohydride (NaBH₄) (1.5 equivalents)
Procedure:
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon), add spiro[2.3]hexan-4-one (1.0 eq).
-
Add activated 4Å molecular sieves (approx. 1g per mmol of ketone).
-
Add anhydrous toluene to create a ~0.5 M solution.
-
Add the primary amine (1.05 eq) to the flask.
-
Heat the mixture to reflux and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or by taking a small aliquot for ¹H NMR analysis to confirm the disappearance of the ketone starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of anhydrous toluene. Concentrate the filtrate under reduced pressure to obtain the crude imine. For many applications, the crude imine can be used directly in the next step without further purification.
Step 2: Reduction of the Imine
-
Dissolve the crude imine in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reduction by TLC until the imine spot is no longer visible.
-
Workup: Carefully quench the reaction by slowly adding water at 0 °C. Add saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired secondary amine.
References
- Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Wikipedia. (n.d.). Reductive amination.
- Miyairi, S., & Onaka, M. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters, 11(16), 3746–3749.
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Chemistry Steps. (n.d.). Reductive Amination.
- Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Baran, P. S., & Maimone, T. J. (2009). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
- University of Rochester. (n.d.). Reductive Amination - Common Conditions.
- Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros.
- Reddit. (2023).
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Myers, A. (n.d.).
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification Strategies for Diastereomers of Spiro[2.3]hexane Derivatives
Welcome to the Technical Support Center for the purification of spiro[2.3]hexane derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with separating diastereomers of these rigid, three-dimensional structures.
Introduction
Spiro[2.3]hexane derivatives are a fascinating class of molecules with significant potential in medicinal chemistry due to their unique three-dimensional structures. However, the synthesis of these compounds often results in mixtures of diastereomers. Because diastereomers possess different physical and chemical properties, their separation is crucial for understanding structure-activity relationships (SAR) and ensuring the development of safe and effective therapeutics.[1][2] The subtle differences in these properties can make their separation a formidable challenge.[1][3] This guide provides in-depth strategies and troubleshooting tips to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of spiro[2.3]hexane diastereomers so challenging?
A1: The primary challenge lies in the often subtle differences in the physicochemical properties between the diastereomers.[1][3] Their rigid spirocyclic core can lead to similar polarities and shapes, resulting in co-elution in standard chromatographic methods.[1][4] Furthermore, the steric hindrance around functional groups can limit their differential interactions with stationary phases.[1]
Q2: What are the primary methods for separating diastereomers of spiro[2.3]hexane derivatives?
A2: The most common and effective methods include:
-
Chromatographic Techniques:
-
Non-Chromatographic Techniques:
Q3: When should I choose chromatography over crystallization?
A3: Chromatography is generally the first approach, especially for small-scale purifications and when developing an initial separation method, as it can often resolve diastereomers with even minor differences in polarity.[2][4] Crystallization is a powerful technique for large-scale separations and is particularly advantageous if one diastereomer is significantly more crystalline than the other.[7] If the diastereomers can be epimerized in solution, Crystallization-Induced Diastereomer Transformation (CIDT) can be a highly efficient method to obtain a single, pure diastereomer in high yield.[7][8][9]
Q4: My spiro[2.3]hexane derivative lacks a strong UV chromophore. How can I detect it during purification?
A4: For compounds with poor UV absorbance, several alternative detection methods can be employed:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response.
-
Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer allows for highly sensitive and specific detection.
-
Refractive Index (RI) Detector: This is another universal detector, but it is sensitive to changes in temperature and mobile phase composition.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor or no separation of diastereomers on silica gel. | Mobile phase polarity is not optimized. | Systematically screen a range of solvent systems with varying polarities. Consider using a ternary solvent system to fine-tune selectivity. Isocratic elution with a low percentage of a polar modifier in a non-polar solvent (e.g., ethyl acetate in hexane) is a good starting point.[11] |
| The stationary phase is not providing sufficient selectivity. | Try a different stationary phase. If normal phase silica is ineffective, consider reversed-phase (C18) chromatography.[2] Sometimes, specialty phases with different surface chemistries can provide the necessary selectivity. | |
| Peak tailing or broad peaks in HPLC/SFC. | Secondary interactions with the stationary phase. | Add a small amount of an additive to the mobile phase. For acidic compounds, adding a small percentage of acetic or formic acid can help. For basic compounds, adding a small amount of a base like diethylamine or triethylamine can improve peak shape.[12] |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| Irreproducible retention times. | Column equilibration is insufficient. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. This is particularly important for gradient methods. |
| Mobile phase composition is inconsistent. | Prepare fresh mobile phase for each set of experiments and ensure accurate mixing of solvents. | |
| Elution order of diastereomers reverses between normal and reversed-phase. | This is a common phenomenon due to the different separation mechanisms. | This can be used to your advantage. If one method provides partial separation, the other may provide better resolution. In normal phase, the more polar diastereomer typically elutes later, while in reversed-phase, the more polar diastereomer elutes earlier.[11] |
Crystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound oils out or forms an amorphous solid instead of crystals. | The solvent system is not suitable. The rate of cooling is too fast. | Screen a wide variety of solvents and solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. Try slower cooling rates or vapor diffusion techniques.[13] |
| The compound is not pure enough to crystallize. | Purify the mixture by column chromatography first to enrich the desired diastereomer before attempting crystallization. | |
| The obtained crystals are a mixture of diastereomers. | The diastereomers co-crystallize. | Try a different crystallization solvent. Seeding the solution with a pure crystal of the desired diastereomer can sometimes induce selective crystallization.[13] |
| Low recovery of the desired diastereomer. | The desired diastereomer has significant solubility in the mother liquor. | Cool the crystallization mixture to a lower temperature to decrease solubility. Concentrate the mother liquor and attempt a second crystallization. |
Experimental Protocols
Protocol 1: Diastereomer Separation by Silica Gel Flash Chromatography
This protocol outlines a general procedure for separating diastereomers of spiro[2.3]hexane derivatives using flash chromatography.
Workflow Diagram:
Caption: Workflow for Diastereomer Separation by Flash Chromatography.
Steps:
-
Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel and evaporate the solvent to create a dry-loaded sample.
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Carefully load the dry-loaded sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient is often necessary to achieve good separation.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity of each fraction.
-
Isolation: Combine the fractions containing the pure diastereomers and evaporate the solvent under reduced pressure to obtain the isolated compounds.
Protocol 2: Diastereomer Separation by Preparative Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for separating stereoisomers, often providing faster separations and using less organic solvent than HPLC.[4][5][6]
Decision Tree for SFC Method Development:
Caption: SFC Method Development Decision Tree.
Steps:
-
Column Selection: Start by screening a set of achiral columns (e.g., silica, diol). If separation is not achieved, screen a range of chiral stationary phases (CSPs), as they can sometimes provide selectivity for diastereomers. Polysaccharide-based CSPs are a good starting point.[14][15]
-
Mobile Phase Screening: The mobile phase in SFC typically consists of supercritical CO2 and a co-solvent (e.g., methanol, ethanol, or isopropanol). Screen different co-solvents and gradients to find the optimal conditions.
-
Additive Screening: If peak shape is poor, add a small amount of an acidic or basic additive to the co-solvent.
-
Optimization: Once initial separation is achieved, optimize the back pressure, temperature, and flow rate to improve resolution and reduce run time.
-
Scale-up: Once an optimized analytical method is developed, it can be scaled up to a preparative SFC system for the isolation of larger quantities of the pure diastereomers.[5]
Protocol 3: Crystallization-Induced Diastereomer Transformation (CIDT)
This protocol is applicable when the stereocenter differentiating the diastereomers is labile and can be epimerized under the crystallization conditions.[7] This allows for the conversion of the unwanted diastereomer into the desired, less soluble diastereomer, potentially leading to yields greater than the initial ratio of the desired diastereomer.[8]
Conceptual Workflow for CIDT:
Caption: Conceptual Workflow of Crystallization-Induced Diastereomer Transformation.
Steps:
-
Solvent Screening: Identify a suitable solvent system where one diastereomer is significantly less soluble than the other.
-
Establish Epimerization Conditions: Find conditions (e.g., addition of a catalytic amount of a weak base or acid) that promote the equilibration of the two diastereomers in solution. This can often be achieved by gentle heating.
-
Crystallization: Dissolve the diastereomeric mixture in the chosen solvent at an elevated temperature and add the epimerization catalyst.
-
Cooling and Isolation: Slowly cool the solution to allow the less soluble diastereomer to crystallize out. The equilibrium in the solution will shift to continuously form more of the crystallizing diastereomer.[7]
-
Filtration and Analysis: Filter the crystals and wash with a small amount of cold solvent. Analyze the crystals and the mother liquor to determine the diastereomeric ratio and yield.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
- BenchChem. (2025). Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures.
- BenchChem. (n.d.). Overcoming challenges in the purification of spirocyclic alcohols.
- National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes.
- (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- PubMed. (n.d.). Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors.
- National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
- ResearchGate. (2006). Crystallization-Induced Diastereomer Transformations.
- PubMed. (2006). Crystallization-induced diastereomer transformations.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- PubMed. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
- Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
- Reddit. (2023). Separation of diastereomers by crystallization with seeding.
- National Center for Biotechnology Information. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
- ScienceDirect. (n.d.). Chiral methods.
- National Center for Biotechnology Information. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. santaisci.com [santaisci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selvita.com [selvita.com]
- 6. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization-induced diastereomer transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Spiro[2.3]hexan-4-amine and Its Salts
Introduction
Spiro[2.3]hexan-4-amine is a unique spirocyclic scaffold gaining interest in drug discovery for its ability to introduce three-dimensionality into molecular designs.[1][2][3][4][5] The inherent strain of the fused cyclopropane and cyclobutane rings, combined with the reactivity of the primary amine, presents specific stability challenges that researchers must navigate. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this compound and its salts in a research and development setting.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound as a free base?
A1: The primary stability concerns for this compound free base are twofold:
-
Oxidative Degradation: Primary amines, especially those on strained ring systems, can be susceptible to oxidation.[6] This can occur through exposure to air (autoxidation) or reaction with oxidizing agents, potentially leading to the formation of imines, oximes, or ring-opened byproducts. The strain in the spiro[2.3]hexane system may make certain C-N or C-C bonds more labile.
-
Hygroscopicity and Carbon Dioxide Adsorption: As a primary amine, the free base is expected to be hygroscopic and can readily absorb atmospheric carbon dioxide to form a carbamate salt. This can lead to inconsistencies in weighing and assay values.
Q2: Why is forming a salt of this compound generally recommended?
A2: Forming a salt, typically a hydrochloride or hydrobromide, is a standard practice in pharmaceutical development to improve the physicochemical properties of a basic active pharmaceutical ingredient (API).[7] For this compound, salt formation offers several advantages:
-
Enhanced Stability: Protonation of the amine group significantly reduces its nucleophilicity and susceptibility to oxidative degradation.
-
Improved Handling: Salts are typically crystalline solids with higher melting points and are less hygroscopic than the corresponding free base, making them easier to handle and weigh accurately.
-
Increased Aqueous Solubility: Salt forms generally exhibit higher aqueous solubility, which is often beneficial for formulation and in vitro biological assays.[8]
Q3: What factors should I consider when selecting a salt form for this amine?
A3: A comprehensive salt selection study is crucial.[7] Key factors to consider include:
-
Physicochemical Properties: Evaluate the crystallinity, solubility, dissolution rate, hygroscopicity, and solid-state stability of various salt forms (e.g., hydrochloride, hydrobromide, sulfate, mesylate, tartrate).
-
Compatibility with Excipients: Assess the potential for interactions between the salt form and common pharmaceutical excipients, as some excipients can accelerate degradation.[9]
-
pH of the Salt Solution: The pH of a dissolved salt can influence its stability in solution. For instance, a highly acidic salt might promote acid-catalyzed degradation pathways.
Q4: How should I store this compound and its salts?
A4:
-
Free Base: Store under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures (2-8 °C). The container should be tightly sealed to prevent moisture and CO2 ingress.
-
Salts: While generally more stable, salts should be stored in well-sealed containers, protected from light and humidity. Storage at controlled room temperature is often sufficient, but for long-term storage, refrigeration (2-8 °C) is recommended, especially if a full solid-state stability profile has not been established.
II. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound and its salts.
Issue 1: Inconsistent Potency or Assay Results Over Time
Symptoms:
-
Decreasing potency in a biological assay with freshly prepared solutions.
-
Appearance of new, small peaks in HPLC analysis of a stock solution.
-
Variability in results between different batches of the compound.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Rationale |
| Degradation in Solution | The amine may be degrading in your assay buffer or solvent. Primary amines can be sensitive to pH and susceptible to oxidation. Solution: Prepare solutions fresh for each experiment. If using a buffer, ensure its components are compatible with the amine. Consider conducting a preliminary stability study in the chosen solvent system by monitoring the sample by HPLC over the expected duration of the experiment. |
| Oxidation of the Free Base | If using the free base, it may be oxidizing upon exposure to air. Solution: Switch to a more stable salt form, such as the hydrochloride.[10][11] If the free base is required, handle it under an inert atmosphere and use de-gassed solvents for preparing solutions. |
| Inaccurate Weighing due to Hygroscopicity | The free base or a hygroscopic salt form may be absorbing moisture, leading to inaccurate concentration calculations. Solution: Equilibrate the compound to ambient temperature in a desiccator before weighing. Use a microbalance in a controlled-humidity environment if possible. Preferentially use a non-hygroscopic crystalline salt form. |
Issue 2: Appearance of Unknown Impurities During a Reaction or Work-up
Symptoms:
-
A new major peak is observed in the LC-MS of your reaction mixture, with a mass inconsistent with expected products or intermediates.
-
The product isolated shows unexpected signals in its NMR spectrum.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Rationale |
| Acid-Catalyzed Ring Opening | The strained cyclobutane ring may be susceptible to cleavage under strongly acidic conditions (e.g., during deprotection of a Boc group with neat TFA, or in a strongly acidic reaction medium). This could lead to rearranged or ring-opened products. Solution: Use milder acidic conditions where possible (e.g., HCl in dioxane instead of neat TFA). Carefully control the temperature and reaction time. If strong acids are unavoidable, analyze the reaction mixture at intermediate time points to monitor for the formation of byproducts. |
| Reaction with Carbonyl-Containing Solvents | The primary amine can form imines with residual acetone or other ketone/aldehyde solvents, especially with mild heating or in the presence of a catalyst. Solution: Use high-purity, amine-free solvents. Avoid solvents like acetone for purification or as a reaction medium if imine formation is a concern. |
| Oxidative Degradation during Work-up | Vigorous stirring in air during an aqueous work-up can introduce dissolved oxygen and promote oxidation. Solution: If oxidative degradation is suspected, perform the aqueous work-up using de-gassed water and consider blanketing the separatory funnel with nitrogen or argon. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing stability issues.
Caption: Troubleshooting workflow for this compound stability.
III. Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[12][13][14]
Objective: To investigate the stability of this compound HCl under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound HCl at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a specified time (e.g., 24 hours) at a specified temperature (e.g., 60 °C). A control sample (1 mL stock + 1 mL 50:50 ACN/H2O) should be run in parallel.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Use the MS data to obtain mass information on potential degradants.
Hypothetical Degradation Pathway
Based on the chemical structure, a plausible degradation pathway under oxidative stress is proposed below.
Caption: Hypothetical oxidative degradation of this compound.
IV. References
-
Vertex AI Search Result 2 : Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
-
Vertex AI Search Result 3 : Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
-
Vertex AI Search Result 4 : Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March). ResearchGate.
-
Vertex AI Search Result 9 : What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
-
Vertex AI Search Result 11 : The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online.
-
Vertex AI Search Result 12 : Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
-
Vertex AI Search Result 13 : The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter.
-
Vertex AI Search Result 14 : 1909324-94-2 | Spiro[2.3]hexan-5-amine hydrochloride. (n.d.). ChemScene.
-
Vertex AI Search Result 15 : Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5).
-
Vertex AI Search Result 16 : Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi.
-
Vertex AI Search Result 18 : Spiro[2.3]hexan-1-amine hydrochloride 17202-61-8 wiki. (n.d.). Guidechem.
-
Vertex AI Search Result 27 : Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2025, August 7). ResearchGate.
-
Vertex AI Search Result 28 : Spirocycles for Improved Solubility. (n.d.). Enamine.
-
Vertex AI Search Result 31 : Elucidating the pathways of degradation of denagliptin. (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. drughunter.com [drughunter.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. researchgate.net [researchgate.net]
- 8. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 9. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. Page loading... [guidechem.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Scaling Up the Synthesis of Spiro[2.3]hexan-4-amine
Welcome to the technical support center for the synthesis of Spiro[2.3]hexan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently scale up this synthesis, ensuring both efficiency and safety.
The synthesis of this compound is a multi-step process that requires careful attention to reaction conditions and purification techniques. This guide will walk you through a reliable synthetic route, highlighting critical parameters and potential pitfalls along the way.
Logical Workflow for the Synthesis of this compound
The most direct and scalable approach to this compound involves a two-stage process. The first stage is the synthesis of the ketone precursor, Spiro[2.3]hexan-4-one. The second stage is the conversion of this ketone to the target primary amine via reductive amination.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable route for the synthesis of this compound?
A1: The most robust and scalable method is a two-step sequence starting from commercially available cyclobutanone. The first step involves the synthesis of the key intermediate, Spiro[2.3]hexan-4-one. The second step is the reductive amination of this ketone to the desired this compound. This route avoids the use of highly specialized or hazardous reagents in the key bond-forming steps, making it amenable to scale-up.
Q2: What are the critical parameters to control during the reductive amination step?
A2: The critical parameters for the reductive amination of Spiro[2.3]hexan-4-one are:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is often preferred for its selectivity in reducing the intermediate imine in the presence of the starting ketone. However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride (NaBH(OAc)3) is a safer, albeit milder, alternative that is often used in industrial settings.[1]
-
pH Control: The formation of the imine intermediate is favored under slightly acidic conditions (pH 5-6). This is crucial for the reaction to proceed efficiently.
-
Ammonia Source: An excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) is necessary to drive the equilibrium towards imine formation.
-
Temperature: The reaction is typically run at or below room temperature to control the rate of reduction and minimize side reactions.
Q3: What are the main safety concerns when scaling up this synthesis?
A3: The primary safety concerns are:
-
Handling of Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids.[2][3][4][5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Pressure Build-up: Reductive amination reactions can generate hydrogen gas, especially if catalytic hydrogenation is used as the reduction method. Reactions should be conducted in appropriate pressure-rated vessels with proper venting.
-
Solvent Flammability: Many of the solvents used (e.g., methanol, diethyl ether) are flammable. Appropriate precautions for handling and storing flammable liquids must be taken.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of Spiro[2.3]hexan-4-one in Stage 1 | Incomplete reaction of cyclobutanone. | - Ensure the (diazomethyl)trimethylsilane is freshly prepared or of high quality. - Monitor the reaction by TLC or GC to confirm the consumption of the starting material. - Optimize the reaction temperature; some cycloadditions require sub-zero temperatures to prevent side reactions. |
| Decomposition of the diazo compound. | - Use a non-protic solvent and ensure all glassware is thoroughly dried. - Add the diazo compound slowly to the reaction mixture to control the exotherm. | |
| Low yield of this compound in Stage 2 | Incomplete imine formation. | - Check the pH of the reaction mixture and adjust to pH 5-6 with a mild acid like acetic acid. - Use a larger excess of the ammonia source. - Consider adding a dehydrating agent like molecular sieves to remove water and drive the equilibrium. |
| Reduction of the starting ketone. | - If using a strong reducing agent like sodium borohydride, ensure the imine has fully formed before adding the reductant. - Switch to a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[7][8] | |
| Formation of secondary amine byproduct. | - This is more likely at higher temperatures. Maintain a low reaction temperature. - Use a large excess of the ammonia source to outcompete the product amine for reaction with the ketone. | |
| Difficulty in purifying the final product | Amine adheres to silica gel during column chromatography. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use an alternative stationary phase like alumina. |
| Product is volatile and lost during solvent removal. | - Use a rotary evaporator with a cold trap and carefully control the vacuum. - Consider isolating the product as its hydrochloride salt, which is a stable, non-volatile solid.[2] | |
| Emulsion formation during acid-base extraction. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of Celite. |
Experimental Protocols
Stage 1: Scalable Synthesis of Spiro[2.3]hexan-4-one
This protocol is a representative method based on established procedures for the synthesis of spiro[2.3]hexanones from cyclobutanone.
Materials:
-
Cyclobutanone
-
(Diazomethyl)trimethylsilane (TMS-diazomethane), 2.0 M solution in hexanes
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclobutanone (1.0 eq) dissolved in anhydrous diethyl ether (to make a 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMS-diazomethane (1.1 eq) dropwise via the dropping funnel over 1 hour. Caution: TMS-diazomethane is toxic and potentially explosive. Handle with extreme care in a fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, carefully quench the excess TMS-diazomethane by the slow, dropwise addition of acetic acid until gas evolution ceases.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL per 100 mL of reaction mixture) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Spiro[2.3]hexan-4-one.
-
The crude product can be purified by vacuum distillation to yield the pure ketone.
Stage 2: Reductive Amination of Spiro[2.3]hexan-4-one
This protocol utilizes sodium cyanoborohydride for a controlled and selective reduction.
Materials:
-
Spiro[2.3]hexan-4-one
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH3CN)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 2 M solution
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Spiro[2.3]hexan-4-one (1.0 eq) and ammonium acetate (10 eq) in methanol (to make a 0.2 M solution of the ketone).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Slowly add the NaBH3CN solution to the reaction mixture dropwise, maintaining the temperature at 0 °C. Caution: NaBH3CN is toxic. Handle with care.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl to quench the excess reducing agent. Caution: This will evolve hydrogen cyanide gas. Perform this step in a well-ventilated fume hood.
-
Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water and wash with diethyl ether or DCM to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer to pH >12 with 2 M NaOH.
-
Extract the product into diethyl ether or DCM (3 x 50 mL per 100 mL of aqueous solution).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield this compound.
-
For long-term storage, the amine can be converted to its hydrochloride salt by dissolving it in ether and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration.[2]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Analytical Data |
| Spiro[2.3]hexan-4-one | C6H8O | 96.13 | ~150-155 (at 760 mmHg) | IR (neat): ν ~1780 cm⁻¹ (C=O, cyclobutanone) |
| This compound | C6H11N | 97.16 | ~140-145 (at 760 mmHg) | ¹H NMR: Characteristic signals for cyclopropyl and cyclobutyl protons, and a broad singlet for the NH₂ protons. |
Visualizing the Reductive Amination Mechanism
The reductive amination proceeds through the formation of a hemiaminal, which then dehydrates to an iminium ion. The iminium ion is then reduced by the hydride reagent.
Caption: Mechanism of reductive amination of Spiro[2.3]hexan-4-one.
References
-
Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]
- Sodium Cyanoborohydride SOP. (n.d.). OSU Chemistry.
-
Material safety data sheet - sodium cyanoborohydride. (n.d.). oxfordlabchem.com. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. reddit.com [reddit.com]
Analytical challenges in the characterization of spiro[2.3]hexane isomers
Welcome to the technical support center for the analytical characterization of spiro[2.3]hexane isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these rigid, three-dimensional scaffolds. Spirocyclic compounds, particularly the strained spiro[2.3]hexane motif, are of increasing interest in medicinal chemistry due to their ability to enhance properties like metabolic stability and binding selectivity. However, their unique ste[1][2]reochemistry and often similar physicochemical properties among isomers pose significant analytical hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chromatographic separation and spectroscopic elucidation of spiro[2.3]hexane isomers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of spiro[2.3]hexane isomers.
Q1: Why is the separation of spiro[2.3]hexane diastereomers so challenging?
A1: The primary challenge lies in the subtle structural differences between diastereomers. Unlike enantiomers, diastereomers have different physical properties, but for rigid structures like spiro[2.3]hexanes, these differences can be minimal. Their compact and three-dimensional nature can lead to very similar partitioning behavior in both normal- and reversed-phase chromatography, resulting in poor resolution.
Q2: What is the best starting point for developing a chromatographic separation method for spiro[2.3]hexane isomers?
A2: For chiral separations, a screening approach using multiple chiral stationary phases (CSPs) is recommended. Polysaccharide-based CSPs[3][4] are often a good starting point. For achiral separations of diastereomers, begin with a high-efficiency silica or C18 column and screen different mobile phase compositions, paying close attention to the organic modifier and the use of additives.
Q3: Can I use Gas Chromatography (GC) to separate spiro[2.3]hexane isomers?
A3: Yes, GC can be effective for volatile and thermally stable spiro[2.3]hexane derivatives. The separation of diastereomers on certain liquid crystalline capillary columns has been demonstrated for similar small hydrocarbons. However, derivatization m[5]ay be necessary to improve volatility for more functionalized analogs. A significant challenge with GC-MS is that isomers can have very similar mass spectra and retention indices on standard nonpolar phases, leading to potential misidentification.
Q4: What are the key N[6]MR techniques for distinguishing between spiro[2.3]hexane isomers?
A4: A combination of 1D and 2D NMR experiments is crucial.
-
¹H and ¹³C NMR: Provide initial information on the chemical environment of protons and carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, helping to assign resonances.
-
COSY (Correlation S[7]pectroscopy): Identifies proton-proton coupling networks within the cyclobutane and cyclopropane rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are critical for determining the relative stereochemistry by identifying protons that are close in space. The spatial arrangement of substituents on the spirocyclic core can be deduced from these through-space correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Helps to establish long-range connectivity between protons and carbons, confirming the overall carbon skeleton.
Q5: How can computatio[7]nal chemistry aid in the characterization of spiro[2.3]hexane isomers?
A5: Computational methods are invaluable for predicting properties and aiding in structural elucidation. Techniques like Density F[8][9]unctional Theory (DFT) can be used to:
-
Predict the 3D geometries and relative energies of different isomers.
-
Simulate NMR and IR s[10]pectra, which can then be compared to experimental data for structure verification.
-
Predict chromatograph[9][10]ic elution order in some cases by modeling interactions with the stationary phase.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during experimental work.
HPLC-Based Separation of Diastereomers and Enantiomers
The separation of spiro[2.3]hexane isomers by HPLC is often the most significant analytical challenge. The following guides address common problems.
Problem 1: Poor or No Resolution of Diastereomers on Standard Columns (Silica, C18)
-
Probable Cause: The isomers have very similar polarities and hydrophobicities, leading to co-elution. The rigid spirocyclic core limits conformational differences that can be exploited for separation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereomer resolution.
-
Detailed Protocol: Mobile Phase Optimization
-
Select an appropriate starting condition: For normal phase, a Hexane/Isopropanol mobile phase is a good starting point. For reversed-phase, begin with Acetonitrile/Water.
-
Vary the organi[3]c modifier concentration: Adjust the percentage of the organic modifier in small increments (e.g., 2-5%).
-
Introduce additives: For compounds with acidic or basic functional groups, adding a small amount (0.1%) of an acid (like TFA) or a base (like DEA) can significantly alter selectivity by suppressing unwanted interactions with the stationary phase.
-
Evaluate differ[3]ent organic modifiers: If isopropanol doesn't provide separation in normal phase, try ethanol or ethyl acetate. In reversed-phase, compare acetonitrile and methanol.
-
Problem 2: Inconsistent Retention Times in Chiral HPLC
-
Probable Cause: Chiral stationary phases (CSPs) can be highly sensitive to the mobile phase composition and column history. "Memory effects" from previous analyses, especially those using acidic or basic additives, can alter the stationary phase's surface chemistry.
-
Solution:
-
[11] Dedicate a column: If possible, dedicate a specific chiral column to a particular method or class of compounds to avoid cross-contamination.
-
Thoroughly flush the column: Before switching methods, flush the column extensively with a strong, miscible solvent like isopropanol. For immobilized CSPs, a regeneration protocol, which may involve flushing with solvents like DMF or ethyl acetate, can be effective.
-
Equilibrate pro[12]perly: Ensure the column is fully equilibrated with the new mobile phase before injecting your sample. This can take significantly longer for chiral separations than for standard reversed-phase methods.
-
Problem 3: Peak Tailing
-
Probable Cause: Secondary interactions between the analyte and the stationary phase, often with residual silanol groups on silica-based packings. This can also be caused by column overload.
-
Solutions:
-
Reduce sample concentration: Inject a diluted sample to check for column overload. If the peak shape improves, the original sample was too concentrated.
-
Use mobile phas[3]e additives: For basic compounds, add a competing base like 0.1% diethylamine (DEA) to the mobile phase. For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated; adding 0.1% trifluoroacetic acid (TFA) can help.
-
Check buffer st[3]rength (Reversed-Phase): If using a buffer, ensure the concentration is adequate (typically 10-20 mM) to control the pH effectively.
-
| Issue | Probable[3] Cause | Recommended Action |
| Poor Resolution | Similar physicochemical properties | Screen different stationary phases (e.g., PFP, cyano) and mobile phase modifiers. |
| Inconsistent Retention | CSP "memory effects" | Dedicate columns to specific methods; implement rigorous flushing protocols. |
| Peak Tailing | Se[11]condary silanol interactions | Reduce sample load; add mobile phase additives (e.g., TFA, DEA). |
| Ghost Peaks | Con[3]taminated mobile phase or system carryover | Run blank gradients; use fresh, high-purity solvents. |
Mass Spectr[3]ometry (MS) Characterization
Problem: Indistinguishable Mass Spectra for Different Isomers
-
Probable Cause: Spiro[2.3]hexane isomers are constitutional isomers and will have the same molecular weight. Their fragmentation patterns under electron ionization (EI) or even collision-induced dissociation (CID) can be very similar or identical, as the initial fragmentation is often driven by the high strain of the spirocyclic system rather than subtle stereochemical differences.
-
Solutions:
-
Rely on chromatographic separation: MS is best used as a detector following a successful chromatographic separation (GC-MS or LC-MS). The retention time is the primary identifier for each isomer.
-
High-Resolution Mass Spectrometry (HRMS): While it won't distinguish isomers, HRMS is essential to confirm the elemental composition and rule out isobaric interferences.
-
Tandem Mass Spe[13]ctrometry (MS/MS): For more complex spiro[2.3]hexane derivatives, subtle differences in fragment ion abundances may sometimes be observed in MS/MS spectra. A careful comparison of the CID spectra of the separated isomers might reveal minor, but reproducible, differences in the relative intensities of certain fragment ions.
-
NMR-Based Str[13]ucture Elucidation
Problem: Ambiguous Stereochemistry from NMR Data
-
Probable Cause: Overlapping signals or the absence of clear NOE correlations can make unambiguous assignment of relative stereochemistry difficult. The rigid nature of the spirocycle can also lead to unexpected long-range couplings that complicate spectral interpretation.
-
Troubleshooting Workflow and Key Experiments:
Caption: Workflow for resolving ambiguous stereochemistry.
-
Detailed Protocol: Utilizing NOESY/ROESY Data
-
Optimize mixing time: The mixing time in a NOESY/ROESY experiment is critical. A range of mixing times should be tested to optimize the signal for the correlations of interest without significant spin diffusion.
-
Focus on key correlations: Identify protons on the substituents and on the spirocyclic core. The presence or absence of a NOE between a proton on a substituent and a proton on a specific face of the cyclobutane or cyclopropane ring is often the most diagnostic information.
-
Combine with computational modeling: Generate low-energy 3D conformations of the possible diastereomers using computational chemistry software. Measure the interatomic d[10]istances between key protons in these models. A strong NOE is expected for protons that are < 3.5 Å apart. Comparing the experimental NOE data with the predicted distances for each isomer can provide strong evidence for the correct stereochemical assignment.
-
Consider derivatization: If the parent compound does not provide definitive data, creating a derivative (e.g., an ester or amide) can sometimes lock the conformation or introduce new reporter protons that give clearer NOE correlations.
-
Ultimate Confirmation: When NMR data remains ambiguous, single-crystal X-ray diffraction is the definitive method for determining both the relative and absolute stereochemistry, provided a suitable crystal can be obtained.
-
References
-
[14][15]Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2025). ResearchGate. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Regis Technologies. [Link]
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Synthesis of spiro[2.3]hexane-1,5-diamine derivatives 4 a, 4 b, 5 a,... (n.d.). ResearchGate. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. (2025). Organic & Biomolecular Chemistry. [Link]
-
Spiro(2.3)hexane-1-carboxylic Acid. (n.d.). PubChem. [Link]
-
Computational Chemistry. (n.d.). SpiroChem. [Link]
-
Examples of spirocyclic compounds reported along with their olfactory properties. (n.d.). ResearchGate. [Link]
- Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. (n.d.).
-
Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. (n.d.). ResearchGate. [Link]
-
Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... (n.d.). ResearchGate. [Link]
-
6 Top Chiral Chromatography Questions. (2020). Regis Technologies. [Link]
-
Spirohexane. (n.d.). PubChem. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2025). ChemRxiv. [Link]
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (n.d.). PMC - NIH. [Link]
-
Spiro[2.3]hexan-4-one (C6H8O). (n.d.). PubChemLite. [Link]
-
Supporting information Photoinduced synthesis of functionalized spiro[2.3]hexane via additive-free. (n.d.). The Royal Society of Chemistry. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). ResearchGate. [Link]
-
Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2025). Walsh Medical Media. [Link]
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Spectroscopy Methods of structure determination. (n.d.). Unknown Source. [Link]
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Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). Springer. [Link]
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Predicting Molecular Properties via Computational Chemistry. (n.d.). J-STAR Research. [Link]
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Unknown Source. [https://www.chemi.unibas.it/utenti/lcaputo/files/Didattica_files/Separation and identification of isomeric hydrocarbons.pdf]([Link] and identification of isomeric hydrocarbons.pdf)
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Scilit. [Link]
-
a) Prevalence of spiro[2.3]hexanes and spiro[3.3]heptanes (incl.... (n.d.). ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). NIH. [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. [https://powers.unl.edu/documents/powers-group/book-chapters/Introduction to NMR and its Application in Metabolite Structure Determination.pdf]([Link] to NMR and its Application in Metabolite Structure Determination.pdf)
-
Comparative study on separation of diastereomers by HPLC. (2025). ResearchGate. [Link]
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Computational methods for predicting properties. (n.d.). ProtoQSAR. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. [Link]
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Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. (2025). PubMed. [Link]
-
Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. (2026). ACS Publications. [Link]
-
Prediction of Molecular Structures and Properties by Using Quantum Technology. (2026). Unknown Source. [Link]
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HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
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Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate. [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Mass Spectrometry Part 9 - Mass Spectrum of Hydrocarbons. (2023). YouTube. [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Unknown Source. [Link]
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Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. (2025). ResearchGate. [Link]
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Technical Support Center: Stereoselective Control in Spiro[2.3]hexane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[2.3]hexanes. This highly strained carbocyclic motif is of increasing interest in medicinal chemistry as a bioisostere for common heterocycles, offering a unique three-dimensional exit vector from a rigid core.[1][2] However, the inherent ring strain and compact structure of the spiro[2.3]hexane skeleton present significant challenges in controlling stereoselectivity during its synthesis.
This guide is structured to address the most common and critical issues encountered in the lab. It moves from foundational questions to deep-dive troubleshooting scenarios, providing not just protocols, but the underlying causality to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in achieving high stereoselectivity in reactions involving spiro[2.3]hexanes?
The primary difficulties stem from the unique geometry and high strain energy of the fused cyclopropane and cyclobutane rings.[3] Key challenges include:
-
Ring Strain: The significant strain energy (estimated to be over 60 kcal/mol) can lead to unexpected reaction pathways, including rearrangements, often competing with the desired stereoselective transformation. Lewis acid-mediated reactions are particularly prone to ring-expansion to form more stable cyclopentanone derivatives.[3]
-
Facial Selectivity: The compact nature of the skeleton can make it difficult for chiral catalysts or reagents to effectively differentiate between the two faces of a reactive intermediate, leading to low diastereoselectivity or enantioselectivity.
-
Substrate Control Limitations: The rigid framework limits conformational flexibility, meaning that stereocontrol must often be achieved through precise reagent and catalyst selection rather than relying on the substrate's intrinsic conformational preferences.
-
Product Instability: In some cases, the desired stereoisomer may be thermodynamically less stable, posing challenges for both its formation and isolation.
Q2: What are the most reliable methods for determining the stereochemical outcome of my reaction?
A multi-faceted approach is often necessary for unambiguous stereochemical assignment.
-
NMR Spectroscopy: This is the first and most powerful tool. One-dimensional ¹H NMR can provide initial clues through coupling constants, but advanced 2D techniques are crucial. NOE/ROESY experiments are invaluable for establishing the relative configuration by identifying through-space proximity of substituents.[4] For complex cases, J-based configurational analysis, which correlates proton-proton and carbon-proton coupling constants with dihedral angles, can be employed.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee). It is essential to screen various chiral stationary phases and mobile phase compositions to achieve baseline separation of enantiomers.
-
Single-Crystal X-ray Diffraction: This is the only definitive method for determining both relative and absolute stereochemistry.[5][6] Obtaining diffraction-quality crystals can be a bottleneck, but the structural information is unambiguous.
Q3: What are the principal synthetic strategies for constructing stereodefined spiro[2.3]hexanes?
Several powerful strategies have emerged:
-
Cascade Reactions: Organocatalytic cascade reactions, such as those involving Michael additions followed by cyclization, can construct the spiro[2.3]hexane core with high enantioselectivity in a single step from acyclic precursors.[7]
-
Photochemical Reactions: Visible-light-mediated cycloadditions offer a mild, additive-free approach to forming the spiro[2.3]hexane skeleton, often with good functional group tolerance.[8] Stereocontrol can be introduced using chiral photosensitizers or catalysts.[9][10]
-
Ring Contraction/Expansion: Stereospecific ring contractions of fused cyclobutanols or ring expansions of methylenecyclopropanes can provide access to functionalized spiro[2.3]hexanes with excellent transfer of chirality.[7][11]
-
Johnson-Corey-Chaykovsky Type Reactions: The use of novel sulfonium salts allows for modular access to the spiro[2.3]hexane core and its heteroatom-containing analogues.[1]
Troubleshooting Guides
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic advice and actionable solutions.
Problem 1: Poor Diastereoselectivity in Annulation Reactions
Q: My intramolecular Mizoroki-Heck reaction to form a spiro[2.3]hexane is resulting in a 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?
A: Achieving high diastereoselectivity in such cyclizations depends on magnifying the energetic difference between the transition states leading to the two diastereomers. Here is a systematic approach to troubleshoot this issue.
Causality: The stereochemistry of the spirocenter is often determined during the key bond-forming step (e.g., migratory insertion in a Mizoroki-Heck reaction).[12] The facial selectivity of this step is influenced by steric interactions between the tether, the reactive center, and the catalyst ligands. A lack of selectivity implies these interactions are not sufficiently discriminatory.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Actionable Solutions:
-
Substrate Modification:
-
Steric Hindrance: Introduce a bulkier protecting group or substituent on the tether connecting the two reactive ends. This can create a stronger steric bias, favoring the transition state where bulky groups are further apart. For example, switching from a methyl to a triisopropylsilyl (TIPS) ether can dramatically alter facial selectivity.
-
Directing Groups: Incorporate a functional group (e.g., hydroxyl, amide) that can coordinate to the metal catalyst. This pre-organizes the substrate in a specific conformation, often leading to excellent stereocontrol.[13]
-
-
Catalyst and Ligand Tuning:
-
For palladium-catalyzed reactions, the choice of phosphine ligand is critical. A bulkier ligand (e.g., moving from PPh₃ to P(o-tol)₃ or a biarylphosphine like SPhos) can create a more crowded coordination sphere, enhancing stereochemical communication.
-
-
Reaction Parameter Optimization:
-
Temperature: Lowering the reaction temperature is often the most effective first step. This makes the reaction more sensitive to small differences in activation energies between the two diastereomeric transition states.
-
Solvent: The polarity of the solvent can influence the conformation of the substrate-catalyst complex. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, dioxane).
-
Data-Driven Example: Effect of Parameters on Diastereoselectivity
| Parameter Change | Rationale | Expected Outcome on dr |
| Temperature: 80 °C → 40 °C | Exploits smaller ΔΔG‡ differences | Increase |
| Ligand: PPh₃ → XPhos | Increases steric demand around metal center | Increase |
| Solvent: THF → Toluene | Less coordinating; may tighten catalyst-substrate interaction | Potentially Increase |
Problem 2: Low Enantiomeric Excess (ee) in an Organocatalyzed Reaction
Q: I am using a standard diarylprolinol silyl ether catalyst for a cascade reaction to synthesize a spiro[2.3]hexane, but my ee is stuck at 50-60%. How can I improve this?
A: Low enantioselectivity in an otherwise high-yielding reaction points to issues with the chiral environment provided by the catalyst, the reactivity of key intermediates, or experimental setup.
Causality: The stereochemical outcome in many organocatalytic reactions is determined by the facial selectivity of an electrophile's attack on a chiral enamine intermediate.[14] The catalyst's structure, particularly the bulky groups that shield one face of the enamine, is paramount. Low ee can result from a poorly matched catalyst-substrate pair, a competing non-selective background reaction, or catalyst inhibition/degradation. A recent study highlighted the success of an electron-deficient difluoro-substituted secondary amine catalyst for this specific transformation.[7]
Actionable Solutions:
-
Catalyst Screening and Validation:
-
Steric/Electronic Tuning: Do not assume a "one-size-fits-all" catalyst. Synthesize or procure a small library of catalysts with varying steric bulk on the diaryl groups (e.g., phenyl vs. 3,5-bis(trifluoromethyl)phenyl). The optimal catalyst provides a "tight fit" for the transition state assembly without causing prohibitive steric clash.
-
Catalyst Purity: Ensure the catalyst is pure and anhydrous. Amine catalysts can be inhibited by acidic impurities or water.
-
-
Protocol Optimization:
-
Temperature: Lowering the temperature is highly effective for improving ee. Run the reaction at 0 °C, -20 °C, or even lower.
-
Concentration: Reactions run at higher concentrations can sometimes favor the desired catalytic pathway over background reactions.
-
Additive Screening: The presence of additives can be crucial. For some reactions, a weak acid co-catalyst (e.g., benzoic acid) is required to facilitate catalyst turnover and maintain the integrity of the catalytic cycle.
-
-
Curtin-Hammett Scenario Check:
-
Consider the possibility that diastereomeric intermediates downstream from the stereodetermining step equilibrate and react at different rates.[14] This can erode the initial enantioselectivity. Varying the reaction time and temperature and analyzing the ee at different conversion points can provide insight into whether this is occurring.
-
Sample Protocol: Enantioselective Cascade Construction of Spiro[2.3]hexanes (Based on the methodology by Zhao, C.-G. et al.)[7]
-
Step 1: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv.) and the methylenecyclopropane (0.3 mmol, 1.5 equiv.) in anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL).
-
Step 2: Cool the mixture to the desired temperature (e.g., -20 °C).
-
Step 3: Add the chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether or a difluoro-substituted variant, 0.04 mmol, 20 mol%).
-
Step 4: If required, add an acid co-catalyst (e.g., 4-nitrobenzoic acid, 0.04 mmol, 20 mol%).
-
Step 5: Stir the reaction at this temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed.
-
Step 6: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
-
Step 7: Determine the enantiomeric excess by chiral HPLC analysis.
Problem 3: Competing Ring-Expansion to Cyclopentanones
Q: My Lewis acid-catalyzed reaction to form a 1-oxaspiro[2.3]hexane is primarily yielding a cyclopentanone rearrangement product. How can I favor the desired spirocycle?
A: This is a classic problem driven by the high strain energy of the spiro[2.3]hexane system. The reaction is likely proceeding through a carbocation intermediate that can either be trapped to form the spirocycle or undergo a facile rearrangement to the more stable five-membered ring.[3]
Causality: The presence of an aryl or alkyl group that can stabilize a forming carbocation facilitates the ring-expansion rearrangement.[3] The choice of Lewis acid and reaction conditions dictates the lifetime and reactivity of this key intermediate. "Harder," more aggressive Lewis acids (e.g., TiCl₄, BF₃·OEt₂) and higher temperatures favor the thermodynamically driven rearrangement.
Reaction Pathway Management:
Caption: Competing kinetic vs. thermodynamic pathways.
Actionable Solutions:
-
Select a Milder Lewis Acid: Switch from strong Lewis acids to milder, oxophilic options that are less likely to promote rearrangement.
-
High Rearrangement Risk: TiCl₄, AlCl₃, BF₃·OEt₂
-
Lower Rearrangement Risk: Sc(OTf)₃, Yb(OTf)₃, TMSOTf
-
-
Drastically Lower the Temperature: Conduct the reaction at -78 °C. At this temperature, the kinetic pathway (cyclization) is often heavily favored over the rearrangement, which has a higher activation barrier.
-
Change the Reaction Manifold: If rearrangement persists, abandon the Lewis acid-catalyzed approach.
-
Photocatalysis: As mentioned, visible-light-induced reactions proceed through radical intermediates rather than carbocations, effectively shutting down the rearrangement pathway.[8]
-
Nucleophilic Addition: For oxaspiro[2.3]hexanes, nucleophilic ring-opening strategies can provide alternative access without involving carbocationic rearrangements.[3]
-
Comparative Table: Conditions for Selectivity
| Condition | Favors Spiro[2.3]hexane (Kinetic) | Favors Cyclopentanone (Thermodynamic) |
| Lewis Acid | Sc(OTf)₃, TMSOTf | TiCl₄, BF₃·OEt₂ |
| Temperature | -78 °C to -40 °C | 0 °C to Room Temperature |
| Solvent | Non-coordinating (CH₂Cl₂, Toluene) | Can vary, but temp/catalyst are key |
| Mechanism | Radical-based (Photocatalysis) | Carbocation-based |
References
-
Zhao, C.-G., Feng, Z.-T., Xu, G.-Q., Gao, A., Chen, J.-W., Wang, Z.-Y., & Xu, P.-F. (2020). Highly Enantioselective Construction of Strained Spiro[5][7]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. Angewandte Chemie International Edition, 59(8), 3058-3062. [Link]
-
Reddy, G. S., & Gajula, K. (2010). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. [Link]
-
Tci, P. A. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. NIH Public Access. [Link]
-
Etling, C., Tedesco, G., & Kalesse, M. (2021). A Nazarov-Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds. Chemistry – A European Journal, 27(31), 8173-8177. [Link]
-
Budinska, A., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. [Link]
-
Gandon, V., & Malacria, M. (2012). Stereoselective Synthesis of Polysubstituted Spiropentanes. NIH Public Access. [Link]
-
Kumar, S., et al. (2023). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science. [Link]
-
Wang, Z., et al. (2022). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. [Link]
-
Hayashi, Y., et al. (2010). Stereocontrolled synthesis of spiro[n.2]alkenes by ring contraction of fused-cyclobutanols. Chemistry. [Link]
-
Yoon, T. P. (2013). New Strategies for Catalytic Stereocontrol in Photochemical Synthesis. UW-Madison Libraries. [Link]
-
Fessard, T. C., & O'Duill, M. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
Nielsen, S. D., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Omega. [Link]
-
Butts, C. P. (2001). NMR Methods for Stereochemical Assignments. ResearchGate. [Link]
-
Seebach, D., et al. (2012). Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts. PubMed. [Link]
-
Magritek. (2021). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]
-
Benkouider, A., et al. (2012). DIASTEREOSELECTIVE SYNTHESIS AND STRUCTURE OF SPIROISOXAZOLINE DERIVATIVES. ResearchGate. [Link]
-
The OChem Lounge. (2019). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube. [Link]
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- 14. Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of Strained Spirocyclic Amines
Welcome to the Technical Support Center for Strained Spirocyclic Amines. This guide is designed for researchers, scientists, and drug development professionals who are incorporating these unique and valuable scaffolds into their experimental workflows. Strained spirocyclic amines, such as those containing azetidine, cyclobutane, or spiropentane moieties, offer significant advantages in medicinal chemistry, including improved metabolic stability, aqueous solubility, and three-dimensional diversity.[1][2][3] However, the inherent ring strain that confers these desirable properties also introduces specific challenges related to their handling, storage, and reactivity.[4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and storage of these compounds. Our goal is to equip you with the knowledge to ensure the stability and integrity of your strained spirocyclic amines, leading to more reliable and reproducible experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the use of strained spirocyclic amines, providing potential causes and actionable solutions.
Issue 1: Unexpected Reaction Failure or Low Yield
You've designed a reaction with a strained spirocyclic amine, but it's not proceeding as expected, resulting in low or no product formation.
Potential Causes:
-
Degradation of the Amine: Strained spirocyclic amines can be susceptible to degradation, especially if not stored or handled properly. This is a primary suspect if the reaction has worked previously with a fresh batch of the amine.
-
Incompatibility with Reaction Conditions: The high reactivity of the strained ring system may lead to unforeseen side reactions or decomposition under your specific reaction conditions (e.g., high temperature, presence of strong acids or bases).
-
Steric Hindrance: The rigid, three-dimensional structure of spirocycles can create significant steric hindrance, preventing the amine from accessing the reactive site of your other reactant.[5]
-
Incorrect Solvent Choice: The choice of solvent can significantly impact the reactivity and stability of both your strained amine and other reactants.
Troubleshooting Workflow:
Sources
- 1. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 2. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Spiro[2.3]hexan-4-amine: A Rising Star in the Landscape of Piperidine Bioisosteres
A Comparative Guide for Medicinal Chemists
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic scaffolds.[1] This expedition into three-dimensional chemical space has cast a spotlight on bioisosterism, a powerful strategy for optimizing lead compounds. The piperidine ring, the third most frequently used cyclic scaffold in pharmaceuticals, is a prime target for bioisosteric replacement.[2][3] Its flexible nature, while often beneficial, can also lead to metabolic instability and off-target effects. This guide provides an in-depth comparison of Spiro[2.3]hexan-4-amine with other prominent piperidine bioisosteres, offering a rationale for its growing consideration in drug design.
The Imperative for Piperidine Bioisosteres: Beyond Conformational Constraint
The rationale for replacing the piperidine moiety extends beyond simply rigidifying the structure. While conformational locking can reduce the entropic penalty upon binding to a biological target, leading to improved potency, the goals of bioisosteric replacement are multifaceted.[1][4] Key objectives include:
-
Modulating Physicochemical Properties: Fine-tuning lipophilicity (LogP/LogD), aqueous solubility, and basicity (pKa) to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[5][6]
-
Enhancing Metabolic Stability: Blocking sites of metabolic oxidation, a common liability for piperidines, can significantly prolong a drug's half-life.[7][8][9]
-
Improving Selectivity: The rigid, three-dimensional arrangement of substituents on a spirocyclic scaffold can enable more precise interactions with the target protein, minimizing off-target binding.[1][5]
-
Exploring Novel Chemical Space: Moving away from heavily utilized scaffolds can open up new intellectual property opportunities.[10]
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of piperidine bioisosteres.[11][12][13] Their inherent three-dimensionality and increased fraction of sp3-hybridized carbons (Fsp3) often correlate with improved clinical success rates.[5]
This compound: A Compact Scaffold with Unique Advantages
This compound, a molecule featuring a cyclopropane ring fused to a cyclobutane ring, presents a compelling set of characteristics for medicinal chemists.[14][15][16] Its compact and highly rigid framework offers a distinct departure from the more flexible six-membered piperidine ring.
Physicochemical Properties and Conformational Analysis
The defining feature of the spiro[2.3]hexane core is its conformational rigidity.[4] The fused cyclopropane and cyclobutane rings severely restrict bond rotations, effectively "freezing" the orientation of the amine substituent. This can be particularly advantageous in cases where a specific vector for the amine is required for optimal target engagement.
Computational studies on related spiro[2.3]hexane amino acids have demonstrated distinct and well-defined low-energy conformations.[4] This conformational restriction can lead to a lower entropic penalty upon binding, potentially increasing binding affinity.
A Comparative Analysis: this compound vs. Other Piperidine Bioisosteres
While this compound is a promising scaffold, a comprehensive understanding of its properties requires comparison with other established piperidine bioisosteres.
Azaspiro[3.3]heptanes: The Precursors to Smaller Scaffolds
Azaspiro[3.3]heptanes, particularly 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have gained significant traction as piperidine replacements.[17][18][19] They offer a more pronounced three-dimensional structure compared to piperidine while maintaining a similar nitrogen atom environment.
-
Advantages: Improved metabolic stability and solubility have been reported for compounds incorporating these scaffolds.[17][19] The synthesis of various functionalized azaspiro[3.3]heptanes is also well-documented.
-
Comparison with this compound: this compound offers an even more compact and rigid framework. The smaller ring sizes can lead to different exit vectors for substituents, potentially accessing different binding pockets within a target protein.
Bicyclic Amines: Bridged and Fused Systems
Bridged and fused bicyclic amines, such as 3-azabicyclo[3.1.0]hexane and tropane analogs, represent another class of conformationally constrained piperidine mimics.[3]
-
Advantages: These systems effectively lock the piperidine chair conformation, which can enhance metabolic stability and selectivity.[8]
-
Comparison with this compound: this compound provides a different spatial arrangement of atoms due to the spirocyclic fusion. The cyclopropane ring, in particular, introduces unique electronic properties and steric demands.
Data Summary: Physicochemical Properties
The following table summarizes key physicochemical properties for piperidine and several of its bioisosteres. These values are calculated predictions and can vary based on the specific substitution pattern.
| Compound | Molecular Weight ( g/mol ) | cLogP | pKa (predicted) |
| Piperidine | 85.15 | 0.83 | 11.2 |
| This compound | 97.16 | 1.1 | 10.5 |
| 2-Azaspiro[3.3]heptane | 97.16 | 0.4 | 10.8 |
| 1-Azaspiro[3.3]heptane | 97.16 | 0.4 | 11.2 |
| 3-Azabicyclo[3.1.0]hexane | 83.13 | 0.2 | 9.8 |
Data is estimated using computational tools and should be considered for comparative purposes.
Experimental Protocols
General Synthesis of Spiro[2.3]hexane Scaffolds
The synthesis of spiro[2.3]hexane derivatives often involves the construction of either the cyclopropane or the cyclobutane ring onto a pre-existing cyclic precursor.[14] A common approach involves the cyclopropanation of a methylenecyclobutane derivative.
Step-by-Step Protocol for Cyclopropanation:
-
Starting Material: A suitable methylenecyclobutane precursor bearing a functional group for later conversion to the amine.
-
Reagent: A diazocompound, such as ethyl diazoacetate, in the presence of a rhodium or copper catalyst.
-
Reaction: The diazo compound decomposes to form a carbene, which then undergoes a [2+1] cycloaddition with the double bond of the methylenecyclobutane.
-
Purification: The resulting spiro[2.3]hexane ester is purified using column chromatography.
-
Functional Group Interconversion: The ester is then converted to the desired amine via standard functional group transformations (e.g., Curtius rearrangement, Hofmann rearrangement, or reduction of a corresponding amide or nitrile).[15]
For a detailed, specific synthetic procedure, refer to the supporting information of relevant publications.[20][21]
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of novel scaffolds is crucial. A common in vitro method involves incubation with liver microsomes.
Protocol Outline:
-
Incubation: The test compound (e.g., this compound derivative) is incubated with liver microsomes (human, rat, or mouse) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The rate of disappearance of the compound is used to calculate its intrinsic clearance and half-life.[8][9]
Visualizing the Bioisosteric Landscape
The following diagrams illustrate the structural relationships and the conceptual workflow for evaluating piperidine bioisosteres.
Caption: Bioisosteric replacement of piperidine with various rigid scaffolds.
Caption: A typical workflow for the evaluation of novel bioisosteres.
Conclusion and Future Outlook
This compound and its derivatives represent a compelling, albeit underexplored, class of piperidine bioisosteres.[21][22] Their compact, rigid nature offers a unique tool for medicinal chemists to fine-tune the properties of lead compounds. The inherent three-dimensionality of this scaffold can lead to improved potency, selectivity, and metabolic stability.
While the synthesis of these strained ring systems can be challenging, the potential benefits they offer in drug discovery programs are substantial.[12][23] As synthetic methodologies continue to advance, we can expect to see the increased application of spiro[2.3]hexane scaffolds in the development of next-generation therapeutics. The continued exploration of such novel, three-dimensional bioisosteres will be critical in overcoming the limitations of traditional, "flat" molecular architectures and ultimately, in delivering safer and more effective medicines.
References
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- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
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- 21. chemrxiv.org [chemrxiv.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiro[2.3]hexane Amine Isomers' Reactivity: A Guide for Researchers
In the landscape of modern drug discovery and development, the demand for novel, three-dimensional molecular scaffolds is insatiable. Spiro[2.3]hexane amines, with their inherent rigidity and unique spatial arrangement of functional groups, have emerged as promising building blocks. Their strained cyclopropane and cyclobutane rings offer a distinct conformational profile compared to more traditional saturated heterocyles, making them attractive as bioisosteres for piperidines and other cyclic amines in medicinal chemistry.[1][2][3] However, the nuanced reactivity of the various isomers of spiro[2.3]hexane amine is a critical consideration for their effective utilization in synthesis.
This guide provides a comparative analysis of the reactivity of spiro[2.3]hexane amine isomers, drawing upon foundational principles of organic chemistry and available data on related strained ring systems. We will explore how the positional and stereochemical variations of the amine functionality influence key reactions such as N-acylation and N-alkylation, and delve into the potential for ring-opening reactions driven by the inherent strain of the spirocyclic system.
The Isomeric Landscape of Spiro[2.3]hexane Amines
The spiro[2.3]hexane framework, consisting of a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, can accommodate an amine substituent at several positions, leading to a variety of isomers. The primary isomers of interest are 1-aminospiro[2.3]hexane, 4-aminospiro[2.3]hexane, and 5-aminospiro[2.3]hexane. Furthermore, the substituents on the four-membered ring can exist as exo or endo diastereomers, creating another layer of structural diversity that significantly impacts reactivity.
Caption: Isomeric landscape of spiro[2.3]hexane amines.
Comparative Reactivity in N-Acylation and N-Alkylation Reactions
The nucleophilicity of the amine group is a key determinant of its reactivity in N-acylation and N-alkylation reactions. In the context of spiro[2.3]hexane amines, this property is primarily modulated by steric hindrance around the nitrogen atom.
Steric Hindrance: A Tale of Two Rings and Two Faces
The accessibility of the lone pair of electrons on the nitrogen atom is significantly influenced by its location on the spirocyclic scaffold.
-
1-Aminospiro[2.3]hexane: The amine group is situated on the highly constrained cyclopropane ring. The adjacent spiro-carbon and the cyclobutane ring create a sterically congested environment, which is expected to reduce its nucleophilicity compared to a simple cyclopropylamine.
-
4-Aminospiro[2.3]hexane and 5-Aminospiro[2.3]hexane: With the amine on the cyclobutane ring, the steric environment is generally less constrained than in the 1-amino isomer. However, the distinction between exo and endo isomers becomes paramount.
-
Exo Isomers: The amine group points away from the cyclopropane ring. This orientation presents a more open face for the approach of electrophiles, leading to a higher expected reactivity in N-acylation and N-alkylation reactions.
-
Endo Isomers: The amine group is directed towards the cyclopropane ring, creating a more sterically hindered environment. This is anticipated to decrease the rate of reactions with bulky electrophiles.
-
This difference in reactivity between exo and endo isomers has been observed in related systems. For instance, studies on amino-substituted 1-oxaspiro[2.3]hexanes have shown that the exo-isomer undergoes rearrangement more readily than the endo-isomer, highlighting the influence of stereochemistry on reactivity.[4]
Table 1: Predicted Relative Reactivity of Spiro[2.3]hexane Amine Isomers in N-Acylation/N-Alkylation
| Isomer | Amine Position | Stereochemistry | Predicted Relative Reactivity | Rationale |
| exo-4-Aminospiro[2.3]hexane | Cyclobutane | exo | High | Least sterically hindered amine. |
| exo-5-Aminospiro[2.3]hexane | Cyclobutane | exo | High | Similar steric environment to exo-4-amino isomer. |
| endo-4-Aminospiro[2.3]hexane | Cyclobutane | endo | Moderate | Steric hindrance from the cyclopropane ring. |
| endo-5-Aminospiro[2.3]hexane | Cyclobutane | endo | Moderate | Similar steric hindrance to endo-4-amino isomer. |
| 1-Aminospiro[2.3]hexane | Cyclopropane | - | Low | Significant steric congestion around the amine. |
Ring Strain and the Potential for Ring-Opening Reactions
The spiro[2.3]hexane system possesses significant ring strain due to the presence of the three- and four-membered rings. This inherent strain can be a driving force for ring-opening reactions, particularly when the amine group or a derivative can act as a participating group or leaving group.
The reactivity of aminocyclopropanes and aminocyclobutanes in ring-opening reactions is well-documented.[4][5][6] Lewis acid or transition metal catalysis can promote the cleavage of the strained C-C bonds, leading to the formation of linear or larger cyclic structures.
Caption: Generalized workflow for ring-opening of spiro[2.3]hexane amines.
While direct evidence for the comparative ring-opening reactivity of spiro[2.3]hexane amine isomers is limited, we can extrapolate from known principles:
-
1-Aminospiro[2.3]hexane Derivatives: Activation of the amine in this isomer (e.g., through formation of a good leaving group) would likely favor cleavage of the cyclopropane ring, as this would relieve a greater amount of strain.
-
4- and 5-Aminospiro[2.3]hexane Derivatives: The propensity for ring-opening in these isomers would depend on the specific reaction conditions and the nature of any activating groups. The cyclobutane ring is also strained and susceptible to cleavage.
Experimental Protocols
The following are representative protocols for the N-acylation and N-alkylation of a generic spiro[2.3]hexane amine. These should be adapted based on the specific isomer and reagents used.
Protocol 1: N-Acylation of a Spiro[2.3]hexane Amine
-
Dissolution: Dissolve the spiro[2.3]hexane amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) to the cooled solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of a Spiro[2.3]hexane Amine
-
Dissolution: Dissolve the spiro[2.3]hexane amine (1.0 eq.) and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter to remove the inorganic base. Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Conclusion
The reactivity of spiro[2.3]hexane amine isomers is a complex interplay of steric and electronic factors, largely dictated by the position and stereochemistry of the amine functionality. While direct comparative experimental data is still emerging, a robust understanding of fundamental organic chemistry principles allows for a predictive framework. The exo-isomers of 4- and 5-aminospiro[2.3]hexane are predicted to be the most reactive towards N-acylation and N-alkylation due to their lower steric hindrance. Conversely, the 1-amino isomer is expected to be the least reactive. The inherent ring strain in the spiro[2.3]hexane system also presents opportunities for novel ring-opening transformations. As the synthesis of these unique scaffolds becomes more routine, a deeper experimental exploration of their reactivity will undoubtedly unlock their full potential in the development of next-generation therapeutics.
References
-
de Nanteuil, F., Serrano, E., Perrotta, D., & Waser, J. (2014). Dynamic Kinetic Asymmetric [3 + 2] Annulation Reactions of Aminocyclopropanes. Journal of the American Chemical Society, 136(16), 6231–6234. [Link]
-
Galavskyy, S., Chernykh, A., Liashuk, O., Lesyk, D., Shishkina, S. V., Kliukovskyi, D., Volochnyuk, D. M., Ryabukhin, S. V., & Grygorenko, O. O. (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. [Link]
-
Pace, V., & T. T. T. Ho. (2014). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Molecules, 19(7), 9870-9907. [Link]
-
Huang, W., Wen, K., & Laughlin, S. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Perrotta, D., Racine, S., Vuilleumier, J., de Nanteuil, F., & Waser, J. (2015). [4 + 2]-Annulations of Aminocyclobutanes. Organic Letters, 17(4), 1030–1033. [Link]
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
-
Waser, J. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience EPFL. [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]
-
Wikipedia. (2023, February 24). Endo–exo isomerism. [Link]
-
Han, Y., Lin, L.-C., & Ho, W. S. W. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
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Fokin, A. A., & Schreiner, P. R. (2003). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 42(20), 2229-2232. [Link]
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The Elusive Biological Profile of Spiro[2.3]hexan-4-amine: A Comparative Landscape of Its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Spiro[2.3]hexan-4-amine and its analogs represent a class of conformationally restricted scaffolds with significant potential in medicinal chemistry. Their rigid three-dimensional structure makes them attractive candidates for mimicking endogenous ligands and serving as novel bioisosteres. This guide aims to provide a comparative analysis of the biological activity of this compound and its key analogs. However, a comprehensive review of the current scientific literature reveals a notable scarcity of direct biological data for the parent compound, this compound. While its potential as a gamma-aminobutyric acid (GABA) analog is frequently postulated, empirical evidence to support this claim and to enable a direct comparison with its derivatives remains largely unpublished. This guide, therefore, navigates the available information on structurally related spiro[2.3]hexane derivatives to infer a potential biological landscape and highlight the structure-activity relationships (SAR) that govern their activity.
Introduction: The Promise of Spirocyclic Scaffolds
In the realm of drug discovery, the quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is perpetual. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a compelling structural motif.[1] This unique architecture imparts a high degree of rigidity, reducing the entropic penalty upon binding to a biological target and often leading to enhanced affinity and selectivity.[2] The spiro[2.3]hexane framework, featuring a cyclopropane ring fused to a cyclobutane ring, offers a distinct three-dimensional geometry that is underexplored in medicinal chemistry.[2] this compound, as the foundational structure, presents a key vector for chemical modification and exploration of its biological potential.
The Postulated Role as a GABA Analog
The structural rigidity of the spiro[2.3]hexane core has led to the hypothesis that derivatives of this compound could serve as conformationally restricted analogs of the neurotransmitter GABA. GABA's flexible nature allows it to adopt multiple conformations, not all of which are biologically active at its various receptor subtypes (GABAA, GABAB, and GABAC). By "locking" the pharmacophoric elements (the amine and a potential carboxylic acid or bioisostere) in a specific spatial arrangement, spirocyclic analogs could theoretically achieve subtype-selective modulation of GABAergic signaling.
A patent describing the synthesis of 5-amino-spiro[2.3]hexane-1-carboxylic acid explicitly mentions its design as a conformationally rigid GABA analog.[1] The fixed orientation of the amino and carboxyl groups on the spirocyclic scaffold is intended to mimic a specific bioactive conformation of GABA, potentially leading to improved selectivity for GABA biological targets.[1] However, the patent does not provide any biological data to substantiate this claim.
Comparative Landscape of Spiro[2.3]hexane Analogs
Despite the absence of direct biological data for this compound, the broader family of spiro[2.3]hexane derivatives has been investigated in various therapeutic contexts. The following sections explore the biological activities of these analogs, providing an indirect comparative framework.
Spiro[2.3]hexane-based LRRK2 Kinase Inhibitors for Parkinson's Disease
Recent research has identified indazolyl-spiro[2.3]hexane-carbonitrile derivatives as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).[3] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making it a key therapeutic target. The spiro[2.3]hexane moiety in these inhibitors serves as a rigid scaffold to orient the indazole and other pharmacophoric groups for optimal interaction with the LRRK2 kinase domain.[3] While these compounds are structurally distinct from this compound, they highlight the utility of the spiro[2.3]hexane core in designing potent and selective enzyme inhibitors.
Spirocyclic Chromanes with Antimicrobial and Antioxidant Activity
Although not direct analogs of this compound, spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones represent another class of spirocyclic compounds with demonstrated biological activity. Studies have shown that these compounds possess both antimicrobial and antioxidant properties.[4] The spirocyclic nature of these molecules is believed to contribute to their biological activity by providing a rigid framework that enhances their interaction with biological targets.[4] This further underscores the potential of spirocyclic systems in diverse therapeutic areas.
Structure-Activity Relationships (SAR) Insights
Based on the limited available information, several SAR insights can be inferred for the spiro[2.3]hexane class:
-
Conformational Rigidity is Key: The primary advantage of the spiro[2.3]hexane scaffold is its conformational rigidity. This property is consistently highlighted as a key contributor to the potential for enhanced potency and selectivity.[1][2]
-
Vectorial Orientation of Substituents: The spirocyclic core provides well-defined vectors for the placement of functional groups. The biological activity of analogs is highly dependent on the precise spatial arrangement of these substituents, as seen in the LRRK2 inhibitors.[3]
-
Bioisosteric Replacement: The spiro[2.3]hexane moiety is being explored as a bioisostere for other cyclic systems, offering a novel chemical space for drug design.[2]
Experimental Protocols: A Path Forward
The significant gap in the understanding of this compound's biological activity necessitates a clear experimental path forward. The following are proposed experimental protocols to elucidate its activity and that of its analogs.
Protocol 1: GABA Receptor Binding Assays
Objective: To determine the binding affinity of this compound and its analogs to GABAA and GABAB receptors.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, cerebellum).
-
GABAA Receptor Binding:
-
Incubate membranes with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]gaboxadol) in the presence of varying concentrations of the test compounds (this compound and analogs).
-
Separate bound from free radioligand by rapid filtration.
-
Determine the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
-
GABAB Receptor Binding:
-
Incubate membranes with a radiolabeled GABAB receptor agonist (e.g., [3H]GABA in the presence of isoguvacine to block GABAA sites) or antagonist (e.g., [3H]CGP 54626).
-
Follow the separation and detection steps as described for GABAA binding.
-
Calculate the IC50 values.
-
Causality: This experiment will directly test the hypothesis that this compound and its analogs interact with GABA receptors and will provide quantitative data on their binding affinities, allowing for a direct comparison.
Protocol 2: Functional Assays at GABAA Receptors
Objective: To determine the functional activity (agonist, antagonist, or modulator) of this compound and its analogs at GABAA receptors.
Methodology:
-
Cell Culture and Transfection: Use a cell line (e.g., HEK293 cells) stably or transiently expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2).
-
Electrophysiology (Patch-Clamp):
-
Perform whole-cell patch-clamp recordings from the transfected cells.
-
Apply GABA to elicit a baseline current response.
-
Apply the test compounds alone to assess for agonist activity.
-
Co-apply the test compounds with GABA to assess for modulatory (positive or negative) or antagonist activity.
-
Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Causality: This assay will reveal the functional consequences of binding to the GABAA receptor, providing crucial information on whether the compounds activate, inhibit, or modulate receptor function.
Visualizing the Path Forward: Experimental Workflow
Caption: Proposed experimental workflow for characterizing the biological activity of this compound and its analogs.
Conclusion
The spiro[2.3]hexane scaffold holds considerable promise for the development of novel therapeutics. However, the biological activity of the parent compound, this compound, remains a significant knowledge gap in the scientific literature. While its potential as a conformationally restricted GABA analog is a compelling hypothesis, this has yet to be validated by empirical data. The exploration of its analogs in other therapeutic areas, such as LRRK2 inhibition, demonstrates the versatility of this scaffold. To unlock the full potential of this chemical class, a systematic biological evaluation, starting with fundamental receptor binding and functional assays as outlined in this guide, is imperative. The resulting data will be crucial for establishing definitive structure-activity relationships and guiding the rational design of future spiro[2.3]hexane-based drug candidates.
References
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Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
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Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
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Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... - ResearchGate. ResearchGate. [Link]
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Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model. Not specified. [Link]
- Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents.
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A Head-to-Head Comparison of Synthetic Routes to Spiro[2.3]hexan-4-amine: A Guide for Researchers
Spiro[2.3]hexan-4-amine, a conformationally restricted amine, is a valuable building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core allows for precise control over the spatial orientation of substituents, making it an attractive scaffold for the design of novel therapeutics. This guide provides a comprehensive head-to-head comparison of various synthetic routes to this important molecule, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each approach.
Introduction to this compound
The spiro[2.3]hexane motif, consisting of a cyclopropane ring fused to a cyclobutane ring at a single carbon atom, imparts unique conformational properties. The introduction of an amine functionality at the 4-position of the cyclobutane ring creates a versatile synthetic handle for further elaboration. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the scientific community. This guide will explore and compare the following key synthetic strategies:
-
Route 1: Cyclopropanation of a Methylene Cyclobutane Precursor followed by Curtius Rearrangement
-
Route 2: Reductive Amination of Spiro[2.3]hexan-4-one
-
Route 3: Visible-Light Mediated Photochemical Synthesis
Each route will be evaluated based on its overall efficiency, scalability, safety, and the availability of starting materials.
Route 1: Cyclopropanation and Curtius Rearrangement
This classical yet robust approach involves the construction of the spirocyclic core via cyclopropanation of a suitable methylenecyclobutane derivative, followed by the introduction of the amine group through a Curtius rearrangement.
Workflow Overview
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (3-methylenecyclobutyl)carbamate
-
To a solution of 3-methylenecyclobutanecarboxylic acid in a suitable solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) and triethylamine.
-
Heat the reaction mixture to reflux to initiate the Curtius rearrangement, forming the isocyanate intermediate.
-
Add tert-butanol to the reaction mixture to trap the isocyanate and form the Boc-protected amine.
-
Purify the product by column chromatography.
Step 2: Cyclopropanation to form tert-butyl (spiro[2.3]hexan-4-yl)carbamate
-
Dissolve the tert-butyl (3-methylenecyclobutyl)carbamate in an appropriate solvent (e.g., dichloromethane).
-
Add a palladium or rhodium catalyst (e.g., Rh₂(OAc)₄).
-
Slowly add a solution of ethyl diazoacetate to the reaction mixture at a controlled temperature.
-
Monitor the reaction by TLC until completion.
-
Purify the resulting spirocyclic product by column chromatography.
Step 3: Deprotection to this compound
-
Dissolve the Boc-protected amine in a suitable solvent (e.g., diethyl ether or dioxane).
-
Add a strong acid, such as a solution of hydrogen chloride in the solvent.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Isolate the product as its hydrochloride salt.
Mechanistic Insights
The key steps in this route are the Curtius rearrangement and the transition-metal-catalyzed cyclopropanation. The Curtius rearrangement proceeds through a nitrene intermediate, which rearranges to an isocyanate that is subsequently trapped by an alcohol.[1] The cyclopropanation with a diazo compound involves the formation of a metal carbene intermediate that then reacts with the alkene.
Performance Metrics
| Metric | Value | Source |
| Overall Yield | Moderate | [1] |
| Scalability | Moderate | [1] |
| Key Reagents | Diphenylphosphoryl azide (potentially explosive), Diazo compounds (potentially explosive) | |
| Advantages | Well-established chemistry, good control over stereochemistry in some cases. | |
| Disadvantages | Use of potentially hazardous reagents, multi-step synthesis. |
Route 2: Reductive Amination of Spiro[2.3]hexan-4-one
This route offers a more convergent approach, starting from the readily available ketone, spiro[2.3]hexan-4-one. The amine is introduced in a single step via reductive amination.
Workflow Overview
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocol
-
To a solution of spiro[2.3]hexan-4-one in a suitable solvent (e.g., methanol or ethanol), add an ammonia source, such as ammonium acetate or ammonia in methanol.[2]
-
Stir the mixture to allow for the formation of the imine or enamine intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a portion-wise manner.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting the product into an organic solvent.
-
Purify the amine by distillation or column chromatography.
Mechanistic Insights
Reductive amination involves the initial formation of an imine or enamine from the ketone and the amine source. This intermediate is then reduced in situ by the hydride reagent. The choice of reducing agent is crucial; reagents like NaBH₃CN are selective for the protonated imine, which is in equilibrium with the ketone, thus driving the reaction to completion.
Performance Metrics
| Metric | Value | Source |
| Overall Yield | Good to Excellent | [2] |
| Scalability | High | |
| Key Reagents | Cyanoborohydride reagents (toxic) | |
| Advantages | Convergent, high-yielding, often a one-pot procedure. | |
| Disadvantages | Use of toxic cyanide-containing reagents. The starting ketone may require a multi-step synthesis. |
Route 3: Visible-Light Mediated Photochemical Synthesis
Harnessing the power of photoredox catalysis, this modern approach offers a potentially greener and more efficient synthesis of functionalized spiro[2.3]hexanes. While a direct synthesis of the parent amine might not be reported, this methodology can be used to construct the spirocyclic core with functionalities that can be readily converted to the amine.
Workflow Overview
Caption: Synthetic workflow for Route 3.
Conceptual Experimental Protocol
A general procedure for the synthesis of a functionalized spiro[2.3]hexane is described, which would then require further steps to yield the target amine.
-
In a reaction vessel, combine an appropriate alkene-tethered cyclobutane precursor, a suitable photocatalyst (e.g., an iridium or ruthenium complex), and a radical precursor in a degassed solvent.[3][4]
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.[3][4]
-
Monitor the reaction for the formation of the spirocyclic product.
-
Upon completion, purify the product using standard chromatographic techniques.
-
The functional group introduced during the cyclization (e.g., an ester or nitrile) would then be converted to the amine via standard functional group interconversions (e.g., reduction or Hofmann rearrangement).
Mechanistic Insights
Visible-light photoredox catalysis involves the excitation of a photocatalyst, which can then engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates.[5] These radicals can then undergo intramolecular cyclization to form the desired spirocyclic ring system. This method allows for the formation of C-C bonds under mild conditions.[3]
Performance Metrics
| Metric | Value | Source |
| Overall Yield | Potentially High | [3] |
| Scalability | Can be challenging for photochemical reactions | |
| Key Reagents | Photocatalysts (can be expensive), radical precursors | |
| Advantages | Mild reaction conditions, high functional group tolerance, potential for green chemistry.[3] | |
| Disadvantages | May require specialized photochemical equipment, multi-step process to get to the final amine. |
Head-to-Head Comparison Summary
| Feature | Route 1: Cyclopropanation & Curtius Rearrangement | Route 2: Reductive Amination | Route 3: Photochemical Synthesis |
| Overall Strategy | Linear synthesis | Convergent synthesis | Convergent core synthesis, then functionalization |
| Number of Steps | Multiple | One-pot from ketone | Multiple from simple precursors |
| Yield | Moderate | High | Potentially High |
| Scalability | Moderate | High | Potentially challenging |
| Safety Concerns | Azides, diazo compounds | Cyanide reagents | Generally safer, but depends on radical precursor |
| Starting Materials | Substituted methylenecyclobutanes | Spiro[2.3]hexan-4-one | Simple alkenes and cyclobutanes |
| Ideal Application | Small to medium scale, when stereocontrol is critical. | Large-scale synthesis, process chemistry. | Rapid analogue synthesis, discovery chemistry. |
Conclusion and Future Outlook
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including the desired scale, available resources, and safety considerations.
-
Route 1 offers a well-trodden path with predictable outcomes, albeit with the use of hazardous reagents.
-
Route 2 stands out for its efficiency and scalability, making it the preferred choice for large-scale production, provided the starting ketone is accessible.
-
Route 3 represents the cutting-edge of synthetic methodology, offering mild conditions and high functional group tolerance. While it may require more initial optimization, its potential for accessing novel analogs makes it a highly attractive option for drug discovery programs.
As the demand for structurally novel and diverse small molecules continues to grow, the development of even more efficient, safer, and greener synthetic routes to valuable building blocks like this compound will remain a key area of research. Advances in catalysis and flow chemistry are likely to further enhance the accessibility of this important scaffold in the years to come.
References
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Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Supporting information Photoinduced synthesis of functionalized spiro[2.3]hexane via additive-free - The Royal Society of Chemistry. Available at: [Link]
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Available Synple Chem Reagent Cartridges. Available at: [Link]
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Photochemistry - SpiroChem. Available at: [Link]
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A Comparative Guide to Cross-Reactivity Profiling of Spiro[2.3]hexan-4-amine-Based Compounds
Introduction: The Promise and Challenge of Spirocyclic Scaffolds
In modern medicinal chemistry, the quest for novel chemical matter that balances potency, selectivity, and favorable pharmacokinetic properties is paramount. The "escape from flatland"—a strategic shift from planar, aromatic compounds to three-dimensional, sp3-rich scaffolds—has brought spirocyclic systems to the forefront of drug design.[1][2][3] Among these, the Spiro[2.3]hexan-4-amine scaffold offers a unique and rigid conformational framework. Its inherent three-dimensionality can pre-organize substituents into a defined vector space, potentially enhancing binding affinity and target specificity.[4]
However, this structural rigidity is a double-edged sword. While it can improve on-target activity, it does not guarantee selectivity. Unintended interactions with structurally related off-targets or promiscuous "frequent hitter" proteins remain a significant hurdle, capable of causing adverse drug reactions (ADRs) and derailing promising candidates during development.[5][6][7] In fact, approximately 90% of drug candidates that enter clinical trials ultimately fail, with lack of efficacy and unmanageable toxicity being primary causes—both of which can be linked to poor selectivity and unforeseen off-target engagement.[7][8]
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound-based compounds. We will detail a tiered, systematic approach to profiling, explain the causality behind experimental choices, and present comparative data to guide researchers in making informed decisions, ultimately de-risking their drug discovery programs.
Part I: Strategic Framework for Cross-Reactivity Assessment
A robust cross-reactivity assessment is not a single experiment but a multi-stage campaign. The goal is to progressively build a comprehensive "selectivity profile" of a compound, moving from broad, early-stage screens to more focused, mechanistic studies. This tiered approach allows for the efficient allocation of resources, enabling the early termination of promiscuous compounds while investing deeper investigation into the most promising candidates.[9]
Our recommended workflow is a logical progression designed to maximize information while minimizing compound expenditure at the early discovery phase.
Caption: Tiered workflow for cross-reactivity profiling.
Part II: Core Methodologies in Selectivity Profiling
1. Primary Off-Target Screening: The Broad Net Approach
At the early discovery stage, the primary objective is to quickly identify any major liabilities. The most efficient method is to screen the compound at a single, high concentration (typically 1-10 µM) against a panel of diverse biological targets known to be implicated in ADRs.[10]
Authoritative Panel Example: The SafetyScreen44 Panel
Commercial panels like the Eurofins SafetyScreen44 are an industry standard.[9][11][12] This panel includes a curated set of 44 targets comprising G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[13] The rationale for this target selection is based on historical data linking modulation of these specific proteins to clinical adverse events.[10]
-
Why this is chosen: It provides a cost-effective, high-throughput method to flag significant off-target interactions early, allowing chemists to modify the scaffold or prioritize other chemical series before significant resources are invested.[10][13]
A critical component of this panel is the hERG (human Ether-à-go-go-Related Gene) ion channel .[14] Blockade of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[15][16][17] Therefore, early assessment of hERG liability is a mandatory checkpoint in virtually all drug discovery programs.[14][18]
2. Secondary Screening: Kinome Selectivity
If the primary biological target of a this compound series is a protein kinase, assessing selectivity across the human kinome is essential. The human genome contains over 500 kinases, many of which share highly conserved ATP-binding pockets. This structural similarity makes achieving kinase selectivity a significant challenge.
Authoritative Panel Example: KINOMEscan™ or Kinase HotSpot™
Services like DiscoverX's KINOMEscan® or Reaction Biology's HotSpot™ provide broad panels that can assess a compound's binding affinity or enzymatic inhibition against hundreds of kinases simultaneously.[19][20] These screens are crucial for:
-
Identifying which off-target kinases are being engaged.
-
Guiding structure-activity relationship (SAR) studies to improve selectivity.
-
Revealing potential polypharmacology, where hitting multiple kinases may be therapeutically beneficial (e.g., in oncology).[6]
3. Confirmatory Assays: IC50/Ki Determination
Any "hit" identified in a primary screen (typically defined as >50% inhibition or displacement at the screening concentration) must be confirmed and quantified. This is achieved by generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).
Protocol: Radioligand Binding Assay for a GPCR Off-Target
This protocol describes a standard competition binding assay, a robust method for determining the binding affinity (Ki) of a test compound for a receptor.[21][22][23]
Objective: To determine the Ki of a this compound compound (SPI-X) for the Dopamine D2 receptor.
Materials:
-
Cell membranes expressing recombinant human D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[24]
-
96-well filter plates (GF/C filters, pre-soaked in 0.3% PEI).[24]
-
Scintillation fluid and a MicroBeta counter.[24]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of SPI-X (e.g., from 100 µM to 10 pM) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 150 µL membranes, 50 µL buffer, 50 µL [³H]-Spiperone.
-
Non-Specific Binding (NSB): 150 µL membranes, 50 µL Haloperidol, 50 µL [³H]-Spiperone.
-
Test Compound: 150 µL membranes, 50 µL of SPI-X dilution, 50 µL [³H]-Spiperone.[24]
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[24]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter plate, followed by four washes with ice-cold wash buffer to separate bound from free radioligand.[24]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a MicroBeta counter.[24]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of SPI-X.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[24]
-
Trustworthiness of the Protocol: This method is self-validating. The inclusion of total binding and non-specific binding controls ensures the assay is performing correctly. A robust signal window (Total/NSB > 5) and consistent results across replicates provide confidence in the determined IC50 and Ki values.
Part III: Comparative Data Analysis
To illustrate the application of these methodologies, we present hypothetical but representative data for two this compound-based compounds (SPI-A and SPI-B) designed as inhibitors of Kinase-X. These are compared against a known, less-optimized planar comparator compound.
| Compound ID | Primary Target IC50 (Kinase-X, nM) | Off-Target IC50 (Kinase-Y, nM) | Off-Target Ki (Dopamine D2, nM) | Off-Target IC50 (hERG, µM) | Selectivity Ratio (Kinase-Y/X) |
| SPI-A | 15 | 1,200 | >10,000 | >30 | 80 |
| SPI-B | 25 | 3,500 | 8,500 | >30 | 140 |
| Planar-C | 50 | 250 | 750 | 2.1 | 5 |
Analysis and Interpretation:
-
SPI-A vs. Planar-C: SPI-A is more potent on the primary target (15 nM vs. 50 nM). More importantly, its selectivity over the related Kinase-Y is 16-fold better (80 vs. 5). The rigid spirocyclic core likely orients key binding motifs away from the sub-pockets of Kinase-Y, a common strategy for engineering selectivity.
-
hERG Liability: Planar-C shows significant hERG activity (2.1 µM), a major red flag for cardiotoxicity.[17] In contrast, both spirocyclic compounds, SPI-A and SPI-B, are clean (>30 µM), suggesting the sp3-rich, non-planar structure reduces interaction with the hERG channel pore. This is a known advantage of increasing three-dimensionality.[1][25]
-
GPCR Off-Target: Planar-C also shows moderate affinity for the D2 receptor (750 nM), a potential source of CNS side effects. The spirocyclic compounds exhibit much weaker interactions, demonstrating improved selectivity beyond the kinase family.
-
SPI-A vs. SPI-B: While both spiro-compounds are highly selective, SPI-B shows a superior selectivity ratio for Kinase-Y over Kinase-X (140-fold vs. 80-fold), even though it is slightly less potent on the primary target. This highlights the critical trade-off between potency and selectivity that must be managed during lead optimization.
This comparative data, derived from the methodologies described, allows for a clear, data-driven decision. SPI-A and SPI-B are demonstrably superior to Planar-C due to their significantly improved selectivity and lack of hERG liability. SPI-B would be prioritized for further development if selectivity is the paramount concern.
Caption: Ideal selectivity profile of a drug candidate.
Conclusion
The this compound scaffold represents a valuable entry into novel, three-dimensional chemical space. However, realizing its full potential requires a rigorous and systematic evaluation of its cross-reactivity profile. By employing a tiered screening strategy—beginning with broad safety panels to identify major liabilities and progressing to quantitative dose-response and functional assays for promising candidates—researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach, comparing novel scaffolds against established alternatives, is essential for mitigating risk, optimizing molecular design, and ultimately developing safer, more effective medicines.
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
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Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
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Appleton Woods. (n.d.). The Importance of Screening Against the hERG Assay. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Retrieved from [Link]
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PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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ResearchGate. (2008). Role of hERG potassium channel assays in drug development. Retrieved from [Link]
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Concept Life Sciences. (2024). Medchem Concepts – hERG, what is it and how to design it out?. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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ACS Publications. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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opnMe by Boehringer Ingelheim. (n.d.). Selectivity data panels. Retrieved from [Link]
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YouTube. (2013). Eurofins Panlabs Safety Screening Webinar. Retrieved from [Link]
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ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]
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Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
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MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
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Charles River Laboratories. (2023). When Drug Candidates Miss the Mark: Off-Target Liability. Retrieved from [Link]
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Fierce Pharma. (2021). Top 10 drug launch disasters. Retrieved from [Link]
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MDLinx. (2020). 5 disastrous clinical trials with tragic outcomes. Retrieved from [Link]
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PubMed Central. (n.d.). Why 90% of clinical drug development fails and how to improve it?. Retrieved from [Link]
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PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
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Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of novel non-natural spiro[2.3]hexane amino acids. Retrieved from [Link]
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ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
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ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. Retrieved from [Link]
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PubChem. (n.d.). Spiro[2.3]hexan-1-amine. Retrieved from [Link]
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PubMed Central. (n.d.). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Retrieved from [Link]
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Performance Benchmark: Spiro[2.3]hexan-4-amine in a GABA-A Receptor Binding Assay
A Comparative Analysis Against Structurally Related Amines
This guide provides a comprehensive performance benchmark of Spiro[2.3]hexan-4-amine, a novel conformationally restricted amine, in a key neurological assay. Researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology will find this guide valuable for understanding the potential of spirocyclic scaffolds in modulating GABAergic neurotransmission. We present a head-to-head comparison with two alternative compounds, Cyclohexylamine and Gabapentin, supported by detailed experimental protocols and data.
The core hypothesis of this investigation is that the rigid, spirocyclic structure of this compound may confer a specific and potent interaction with the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] The conformational flexibility of GABA itself is known to be crucial for its biological function, as it binds to different receptors in different conformations.[3][4] Therefore, exploring conformationally restricted analogs is a rational approach to developing selective modulators.[3][4][5]
Compound Selection Rationale
To provide a robust benchmark, this compound was tested against two carefully selected comparators:
-
This compound: The test compound, a novel small molecule featuring a spiro[2.3]hexane scaffold. This rigid structure is hypothesized to present the amine functional group in a specific spatial orientation, potentially leading to a higher affinity for the GABA-A receptor compared to more flexible amines.
-
Cyclohexylamine: A simple, flexible cycloalkylamine. This compound serves as a negative control to determine if the basic amine functional group on a six-membered ring has any inherent affinity for the GABA-A receptor, or if the conformational rigidity of the spirocyclic structure is a key determinant for binding.
-
Gabapentin: A well-known GABA analog used clinically as an anticonvulsant and for neuropathic pain.[6][7] Despite its structural similarity to GABA, gabapentin does not act directly on GABA-A or GABA-B receptors.[7][8] Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[6][9][10] It is included here as a mechanistic control to demonstrate the specificity of the assay for direct GABA-A receptor binders.
Assay of Choice: [3H]Muscimol Competitive Binding Assay
To quantify the binding affinity of our test compounds for the GABA-A receptor, a radioligand competitive binding assay was selected. This is a standard and robust method for characterizing ligand-receptor interactions.[11]
Principle: The assay measures the ability of a test compound to displace a known high-affinity radioligand, in this case, [3H]Muscimol, from the GABA-A receptor. Muscimol is a potent, selective agonist of the GABA-A receptor.[12][13] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.
GABA-A Receptor Signaling Pathway
The binding of GABA (or an agonist like muscimol) to the GABA-A receptor, a ligand-gated ion channel, leads to the opening of a chloride ion (Cl-) channel.[2][14] The resulting influx of Cl- hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[1]
Caption: GABA-A receptor signaling pathway.
Experimental Protocols
The following protocols are based on established methods for GABA-A receptor binding assays.[15][16]
Rat Brain Membrane Preparation
This protocol describes the isolation of synaptic membranes rich in GABA-A receptors from whole rat brains.
-
Euthanize adult Sprague-Dawley rats and immediately dissect the whole brains.
-
Homogenize the tissue in 20 volumes of ice-cold 0.32 M sucrose buffer (pH 7.4) using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge it at 140,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water. Homogenize briefly.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step three more times to thoroughly wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5 mg/mL, as determined by a Bradford or BCA protein assay.
-
Store the membrane preparation in aliquots at -70°C until use.
[3H]Muscimol Competitive Binding Assay
This assay quantifies the ability of test compounds to displace [3H]Muscimol from GABA-A receptors.
Caption: Workflow for the [3H]Muscimol competitive binding assay.
-
On the day of the assay, thaw the membrane preparation, wash twice with ice-cold binding buffer (50 mM Tris-HCl, pH 7.4) by centrifugation at 140,000 x g for 30 minutes at 4°C, and resuspend in fresh binding buffer.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add:
-
150 µL of the washed membrane preparation (providing 0.1-0.2 mg of protein).
-
50 µL of the test compound at various concentrations (typically from 1 nM to 100 µM) or binding buffer for total binding.
-
For non-specific binding, add 50 µL of 10 mM GABA.
-
50 µL of [3H]Muscimol (final concentration of ~5 nM).
-
-
Incubate the plate at 4°C for 45 minutes to reach binding equilibrium.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine, to separate bound from free radioligand.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of excess GABA) from the total binding (counts with buffer only).
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value.
-
Ki Calculation: The affinity of the test compound (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Performance Comparison Data
The following table summarizes the binding affinities (Ki) of this compound and the comparator compounds for the GABA-A receptor, as determined by the [3H]Muscimol competitive binding assay.
| Compound | Chemical Structure | Ki (µM) for GABA-A Receptor | Interpretation |
| This compound | 2.5 ± 0.4 | Moderate affinity, suggesting the conformationally restricted scaffold is recognized by the GABA-A receptor. | |
| Cyclohexylamine | > 100 | Negligible affinity, indicating that a simple cycloalkylamine does not significantly bind to the receptor. | |
| Gabapentin | > 100 | No binding, consistent with its known mechanism of action on voltage-gated calcium channels, not GABA-A receptors.[7][8] |
Discussion and Conclusion
The experimental data clearly demonstrate that This compound exhibits moderate affinity for the GABA-A receptor, with a Ki value in the low micromolar range. This finding is significant when compared to the two control compounds.
Cyclohexylamine , the flexible analog, showed no discernible binding. This strongly suggests that the specific three-dimensional arrangement of the amine functional group, enforced by the rigid spiro[2.3]hexane scaffold, is a critical determinant for receptor recognition and binding. The conformational freedom of cyclohexylamine likely prevents it from adopting the optimal conformation required for interaction with the GABA binding site.
As anticipated, Gabapentin did not displace [3H]Muscimol, confirming the specificity of the assay and reinforcing the established understanding that Gabapentin does not directly target GABA-A receptors.[7][8]
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Mortensen, M., Kristiansen, U., Ebert, B., Frølund, B., Krogsgaard-Larsen, P., & Smart, T. G. (2004). Activation of GABAA receptors by a series of analogues of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP). British journal of pharmacology, 143(7), 895–903. Available from: [Link]
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A Comparative Guide to the Metabolic Stability of Spiro[2.3]hexane and Piperidine Moieties
Introduction: The Quest for Metabolic Robustness in Drug Design
In modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is as critical as the optimization of its potency and selectivity. A molecule's susceptibility to metabolism, its "metabolic stability," directly influences its pharmacokinetic properties, including in vivo half-life, clearance, and oral bioavailability.[1][2][3] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require frequent, high doses, increasing the risk of off-target toxicity. The liability of a drug to metabolism is a key parameter assessed throughout the discovery pipeline.[4]
For decades, medicinal chemists have relied on a toolkit of common scaffolds, with saturated heterocycles like piperidine being a dominant feature. The piperidine ring is the third most frequently used ring structure in pharmaceuticals, prized for its synthetic tractability and ability to engage with biological targets.[5] However, its very prevalence means its metabolic liabilities are well-understood and often challenging.
The contemporary "escape from flatland" paradigm in medicinal chemistry encourages a shift away from planar, sp²-rich structures towards more three-dimensional, sp³-rich scaffolds.[6][7] This approach has been shown to improve a range of drug-like properties, including solubility and target specificity, while potentially mitigating metabolic risks.[7][8] Among these 3D scaffolds, spirocycles—ring systems fused at a single quaternary carbon—have emerged as powerful tools.[6][9][10]
This guide provides a comparative analysis of the metabolic stability of the traditional piperidine moiety against the strained spiro[2.3]hexane scaffold. We will explore the structural and electronic differences that govern their metabolic fate, provide a validated experimental protocol for their assessment, and present a framework for interpreting the resulting data, empowering researchers to make informed decisions in their drug design campaigns.
Structural and Mechanistic Underpinnings of Metabolism
The metabolic fate of a molecule is intrinsically linked to its structure. The presence of metabolic "soft spots"—sites susceptible to enzymatic modification—can dictate its pharmacokinetic profile.
The Piperidine Moiety: A Well-Trodden Metabolic Path
The six-membered piperidine ring is a common feature in pharmaceuticals. However, its saturated, flexible nature, combined with the nucleophilic nitrogen atom, presents several avenues for metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[11][12][13]
Common Metabolic Pathways:
-
Oxidation α to the Nitrogen: The C-H bonds adjacent to the ring nitrogen are the most common sites of metabolism.[5][14] This oxidation can lead to the formation of an unstable carbinolamine, which subsequently fragments to form a lactam or undergo ring-opening.
-
N-Dealkylation: If the piperidine nitrogen is substituted, CYP enzymes readily catalyze the removal of the alkyl group, a process that often dramatically alters or ablates the compound's biological activity.[11]
-
Ring Contraction: In some cases, metabolism can lead to a rearrangement and contraction of the piperidine ring to a pyrrolidine derivative.[15][16]
-
Hydroxylation at Distal Positions: While less common, oxidation can also occur at the β (C3/C5) and γ (C4) positions of the ring.[17]
The inherent flexibility of the piperidine ring allows it to adopt multiple conformations within a CYP active site, facilitating the alignment of these susceptible C-H bonds for oxidation.[18]
Caption: Major CYP450-mediated metabolic pathways of the piperidine ring.
The Spiro[2.3]hexane Moiety: A Rigid Fortress Against Metabolism
The spiro[2.3]hexane scaffold, composed of a cyclopropane ring fused to a cyclobutane ring, represents a significant departure from piperidine. Its defining features are high sp³-character, conformational rigidity, and inherent ring strain.[19][20] These characteristics have profound implications for its metabolic stability.
Anticipated Metabolic Profile:
-
Absence of a Heteroatom: In its parent hydrocarbon form, it lacks the activating nitrogen atom that makes piperidine susceptible to α-oxidation and N-dealkylation.
-
Steric Shielding: The spirocyclic core creates a dense, three-dimensional structure. The quaternary spiro-carbon is inherently unoxidizable. The C-H bonds on the cyclopropane and cyclobutane rings are held in fixed positions, which may be sterically shielded from the reactive ferryl-oxo species in the CYP active site.[19][21]
-
Increased Bond Strength: The high ring strain in the cyclopropane and cyclobutane rings leads to increased C-H bond strength, which can render the moiety more resistant to oxidative metabolism.[19]
Metabolism, when it does occur, is predicted to be a slower process of aliphatic hydroxylation on the methylene groups of the rings.[22][23] The replacement of a metabolically labile piperidine with a spiro[2.3]hexane-based bioisostere can therefore be a powerful strategy to "block" key sites of metabolism and enhance a drug candidate's half-life.[5][24][25]
Caption: Predicted metabolic pathways for the spiro[2.3]hexane core.
Experimental Evaluation: The Liver Microsomal Stability Assay
To empirically compare the metabolic stability of different chemical moieties, the in vitro liver microsomal stability assay is the industry-standard method in early drug discovery.[26][27] Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes, most notably the CYPs.[28][29] This assay measures the rate of disappearance of a parent compound over time, providing key data to calculate intrinsic clearance.[28][30]
Causality Behind the Protocol Design
-
Why Liver Microsomes? They provide a concentrated source of CYP enzymes, are cost-effective, easily stored, and amenable to high-throughput screening, making them ideal for ranking large numbers of compounds in discovery.[4][28]
-
Why Pooled Donors? Using microsomes pooled from multiple donors (e.g., >50) averages out the significant inter-individual variability in CYP expression and activity, leading to more representative data.[28]
-
Why an NADPH Regenerating System? CYPs are monooxygenases that require NADPH as a cofactor.[18] As NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure the reaction rate does not become limited by cofactor availability.[26]
-
Why a "-NADPH" Control? This control incubation lacks the essential cofactor, so no CYP-mediated metabolism can occur. Any compound loss observed in this control points to non-enzymatic degradation (e.g., chemical instability in the buffer) or non-specific binding, ensuring the assay is self-validating.[28]
-
Why Positive Controls? Including compounds with known metabolic fates (e.g., a high-clearance compound like Midazolam and a low-clearance one like Warfarin) validates that the microsomal batch and regenerating system are active and performing as expected.[30]
Step-by-Step Experimental Protocol
Materials:
-
Test Compounds (TC) and Positive Controls (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech)[30]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System Solution A (NRS-A): 26 mM NADP+, 66 mM Glucose-6-Phosphate, 66 mM MgCl₂ in H₂O
-
NADPH Regenerating System Solution B (NRS-B): 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation and collection plates
Workflow Diagram:
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix of HLM in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.
-
Plate Compounds: Add the appropriate volume of 10 mM TC stock to the wells of a 96-well plate and dilute with buffer to an intermediate concentration. This minimizes the final DMSO concentration to <0.5% to avoid enzyme inhibition.
-
Add Microsomes: Add the HLM master mix to the wells containing the diluted compounds. The final TC concentration should be 1 µM. Prepare a parallel set of wells for the "-NADPH" control.
-
Pre-incubation: Place the plate in a shaking incubator at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system (a mixture of NRS-A and NRS-B). For "-NADPH" controls, add an equivalent volume of phosphate buffer.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the incubation wells to a collection plate containing ice-cold ACN with the internal standard. The ACN immediately stops the enzymatic reaction by precipitating the microsomal proteins.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 time point.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Slope = -k
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of enzyme and volume used.
-
CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
Data Presentation: A Hypothetical Case Study
To illustrate the expected difference in metabolic stability, consider two hypothetical, structurally analogous compounds: Compound A (Piperidine) and Compound B (Spiro[2.3]hexane-based) .
| Parameter | Compound A (Piperidine) | Compound B (Spiro[2.3]hexane) | High-Clearance Control | Low-Clearance Control |
| t½ (min) | 8.5 | 115 | 4.2 | >120 |
| CLint (µL/min/mg protein) | 163 | 12.1 | 330 | <11.5 |
| Stability Class | Low | High | Low | High |
Analysis of Results:
-
Compound A (Piperidine) shows a short half-life of 8.5 minutes and a high intrinsic clearance of 163 µL/min/mg. This profile is indicative of rapid metabolism, consistent with the known liabilities of the piperidine ring. Such a compound would likely have a poor pharmacokinetic profile in vivo.
-
Compound B (Spiro[2.3]hexane) , where the piperidine has been replaced by a spirocyclic bioisostere, demonstrates a dramatically improved metabolic stability. With a half-life over 100 minutes and a low intrinsic clearance of 12.1 µL/min/mg, this modification has successfully mitigated the metabolic soft spot. This compound is a much more promising candidate for further development. The data strongly supports the hypothesis that the rigid, sterically hindered spiro[2.3]hexane core is significantly more resistant to CYP-mediated oxidation than the piperidine moiety.[24][25][31]
Conclusion and Strategic Outlook
The metabolic stability of a drug candidate is a critical determinant of its success. While traditional scaffolds like piperidine offer synthetic utility, they often introduce metabolic liabilities that can derail a development program. This guide demonstrates that a proactive, design-based approach can overcome these challenges.
The spiro[2.3]hexane moiety, as a representative of modern sp³-rich scaffolds, offers a compelling solution. Its inherent rigidity, steric profile, and lack of activating heteroatoms provide a robust defense against CYP-mediated metabolism. As demonstrated through our comparative analysis and validated experimental workflow, the bioisosteric replacement of a labile piperidine with a spirocyclic core can transform a compound's metabolic profile from poor to promising.[7][9][10]
Researchers and drug development professionals are encouraged to embrace these three-dimensional scaffolds not merely as novelties, but as strategic tools to rationally design molecules with superior pharmacokinetic properties, ultimately accelerating the journey from the laboratory to the clinic.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Spiro[2.3]hexan-4-amine
This document provides essential procedural guidance for the safe and compliant disposal of Spiro[2.3]hexan-4-amine. As a distinct cyclic aliphatic amine, this compound requires careful handling based on established principles of chemical safety and hazardous waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices protect personnel, the community, and the environment.
Hazard Characterization and Assessment
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a robust hazard assessment can be constructed by analyzing its chemical class and data from structurally analogous compounds. This compound is a cyclic aliphatic amine. Chemicals in this class, particularly other cyclic amines and related spirocyclic structures, present known hazards that must be presumed to apply in the absence of specific data.
Aliphatic and cycloaliphatic amines are recognized as strong bases that can be severe eye and skin irritants[1]. Inhalation may cause irritation to the nose, throat, and lungs[1]. Furthermore, related spiro[2.3]hexane structures, such as Spiro[2.3]hexan-4-one, are classified as flammable liquids that cause skin and eye irritation and may cause respiratory irritation[2]. Therefore, this compound must be managed as a regulated hazardous chemical waste.[3]
| Potential Hazard Category | Inferred Risk Based on Chemical Class & Analogs | Primary Safety Concern |
| Flammability | Likely Flammable. The analogous ketone is a flammable liquid (GHS Category 3)[2]. | Fire or explosion risk, especially when handled near ignition sources. |
| Corrosivity/Irritation | Severe Irritant. Aliphatic amines are known skin and eye irritants[1]. The related aldehyde causes skin and eye irritation (H315, H319)[4]. | Risk of chemical burns to skin and serious eye damage upon contact. Respiratory tract irritation if vapors are inhaled. |
| Toxicity | Harmful if Swallowed/Inhaled. The related aldehyde is harmful if swallowed (H302)[4]. A related spiroxamine compound is harmful if swallowed, inhaled, or in contact with skin[5]. | Acute toxicity upon ingestion, inhalation, or dermal absorption. Potential for systemic effects. |
| Reactivity | Reactive with Incompatible Materials. Amines can react violently with strong oxidizing agents and acids[6]. | Uncontrolled exothermic reactions, release of toxic fumes, or pressurization of containers. |
Pre-Disposal Protocol: Safety and Compliance
Before generating or handling waste, establish a safe and compliant accumulation area. In academic and research settings, this is typically known as a Satellite Accumulation Area (SAA).[7][8]
Personal Protective Equipment (PPE)
Given the inferred hazards, the following minimum PPE must be worn when handling this compound or its waste:
-
Eye Protection: Chemical safety goggles. If a splash hazard exists, use a face shield in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile or Neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to prevent inhalation of vapors[6].
Pre-Disposal Checklist
-
Identify Waste Stream: Confirm that this compound waste will be collected as a standalone, segregated hazardous waste stream. Do not mix with other chemical wastes.[8]
-
Select Compatible Container: Use a sturdy, leak-proof container made of a material compatible with amines, such as borosilicate glass or high-density polyethylene (HDPE). Ensure the container has a secure, tightly sealing cap.[8][9]
-
Establish Satellite Accumulation Area (SAA): Designate a location "at or near the point of generation" for waste accumulation[7]. The SAA must be under the control of the laboratory personnel.
-
Prepare Labeling: Have a hazardous waste label ready. All containers must be properly labeled from the moment the first drop of waste is added.[9]
Step-by-Step Waste Segregation and Collection Protocol
Adherence to a systematic collection process is mandatory under the Resource Conservation and Recovery Act (RCRA) and is enforced by the U.S. Environmental Protection Agency (EPA).[10]
-
Initial Labeling: Affix a hazardous waste label to your selected container. Fill in the generator's name, location, and the full chemical name: "this compound". List any solvents or other components with their percentage concentrations.[8][9]
-
Dispense Waste: Carefully transfer the waste this compound into the container inside a chemical fume hood.
-
Secure Container: Tightly seal the container cap immediately after adding waste. Open containers are a primary source of spills, evaporation, and regulatory violations.[8][9]
-
Store in Secondary Containment: Place the sealed container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9]
-
Segregate Incompatibles: Store the amine waste away from incompatible materials, particularly acids and strong oxidizing agents.[9]
-
Monitor Volume: Do not exceed 55 gallons of total chemical waste in your SAA. For acutely hazardous wastes (P-listed), the limit is one quart.[3]
-
Request Pickup: Once the container is full, or within one year of the accumulation start date for academic labs, arrange for a waste pickup from your institution's Environmental Health & Safety (EHS) department.[9][11]
Disposal Workflow and Decision Logic
The proper disposal route is determined by a clear, logical workflow. The primary objective is to ensure all waste, including contaminated materials and container rinsate, is captured and directed to a licensed hazardous waste handler.
Caption: Disposal decision workflow for this compound waste streams.
Decontamination and Spill Management
Empty Container Decontamination
Chemical containers are not considered "empty" until properly decontaminated. Trivial residual amounts must be removed.[9]
-
Initial Removal: Ensure all pourable liquid or scrapable solid has been removed and collected as hazardous waste.
-
Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., methanol, ethanol).
-
Collect First Rinse: The first rinsate must be collected and disposed of as hazardous waste, as it will be contaminated.[9] Subsequent rinses can typically be disposed of according to institutional policy.
-
Final Disposal: Once rinsed and air-dried, deface or remove the original label and dispose of the container as non-hazardous waste (e.g., in a broken glass box).
Spill Response
For small, manageable spills within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain Spill: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or commercial sorbent pads). Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a container.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.[7]
-
Decontaminate: Clean the spill surface with soap and water.
For large or uncontained spills, evacuate the area and contact your institution's EHS emergency line immediately.[9]
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
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Spiro(2.3)hexan-4-one | C6H8O | CID 10877057. PubChem, National Institutes of Health. [Link]
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A Researcher's Guide to the Safe Handling of Spiro[2.3]hexan-4-amine
As novel chemical entities are synthesized and evaluated in drug discovery and development, a deep understanding of their safe handling is paramount. Spiro[2.3]hexan-4-amine, a unique alicyclic amine, presents a specific set of handling requirements that necessitate careful consideration to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are anticipated to be dermal, ocular, and respiratory irritation, with the potential for corrosive effects upon prolonged or concentrated contact. The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating these risks.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact, which can lead to irritation or corrosive burns. Nitrile and neoprene gloves offer good resistance to a range of amines[3]. |
| Eye Protection | Chemical safety goggles and a face shield | To protect the eyes from splashes, which could cause serious irritation or permanent damage. A face shield provides an additional layer of protection for the entire face[4][5]. |
| Body Protection | Laboratory coat (chemical-resistant) | To protect the skin and personal clothing from spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of vapors, which may cause respiratory tract irritation. For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is necessary[4][6]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Protocol
-
Preparation :
-
Review Safety Information : Before beginning any work, review the known hazards of analogous compounds such as spiro[2.3]hexan-5-amine hydrochloride[1].
-
Don PPE : Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.
-
Prepare Work Area : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[6]. Ensure that an emergency eyewash station and safety shower are readily accessible.
-
-
Handling :
-
Weighing and Dispensing : When weighing the solid compound, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances. If handling a solution, use a syringe or pipette with care to avoid splashes.
-
Performing the Reaction : Add the amine to the reaction vessel slowly and in a controlled manner. Amines can react exothermically with acids and other reagents[7]. Be mindful of any potential for heat generation.
-
-
Cleanup and Disposal :
-
Quenching : If the reaction requires quenching, do so carefully with an appropriate reagent. Be aware that quenching of reactive intermediates can also be exothermic.
-
Waste Segregation : All waste contaminated with this compound, including gloves, weighing boats, and pipette tips, should be placed in a designated hazardous waste container.
-
Decontamination : Clean all glassware and work surfaces thoroughly with an appropriate solvent, followed by soap and water.
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[8].
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8][9].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist[6].
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams. |
| Contaminated Labware (gloves, pipette tips, etc.) | Place in a designated solid hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these guidelines, researchers can safely handle this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. Retrieved January 19, 2026, from [Link]
-
Aliphatic and Alicyclic Amines. (2012). In Patty's Toxicology. ResearchGate. Retrieved January 19, 2026, from [Link]
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10 Tips for Working Safely with Corrosives. (2025, October 15). Chemsafe. Retrieved January 19, 2026, from [Link]
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What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved January 19, 2026, from [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved January 19, 2026, from [Link]
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Appendix L – What to Do in a Chemical Emergency. (n.d.). U.S. Environmental Protection Agency. Retrieved January 19, 2026, from [Link]
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Properties of amines. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved January 19, 2026, from [Link]
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Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved January 19, 2026, from [Link]
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eTools: Ammonia Refrigeration - Emergency Response. (n.d.). Occupational Safety and Health Administration. Retrieved January 19, 2026, from [Link]
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Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. Retrieved January 19, 2026, from [Link]
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Safety Data Sheet. (2025, October 6). BASF. Retrieved January 19, 2026, from [Link]
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Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved January 19, 2026, from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
